Tipifarnib
説明
This compound (R-115777) is a substance that is being studied in the treatment of acute myeloid leukemia (AML) and other types of cancer. It belongs to the family of drugs called farnesyltransferase inhibitors. It is also called Zarnestra. In June 2005, the FDA issued a Not Approvable Letter for Zarnestra.
This compound is a nonpeptidomimetic quinolinone with potential antineoplastic activity. This compound binds to and inhibits the enzyme farnesyl protein transferase, an enzyme involved in protein processing (farnesylation) for signal transduction. By inhibiting the farnesylation of proteins, this agent prevents the activation of Ras oncogenes, inhibits cell growth, induces apoptosis, and inhibits angiogenesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 44 investigational indications.
farnesyltranstransferase inhibito
特性
IUPAC Name |
6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCIYEEKOWNM-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041140 | |
| Record name | Tipifarnib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192185-72-1 | |
| Record name | Tipifarnib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192185-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipifarnib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipifarnib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipifarnib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tipifarnib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIPIFARNIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT637500A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tipifarnib in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tipifarnib is a potent and selective, nonpeptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of numerous proteins involved in oncogenic signaling.[1][2][3] Initially developed to target RAS proteins, the clinical efficacy of this compound is now understood to be particularly prominent in cancers harboring specific genetic alterations, most notably HRAS mutations. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, its impact on cellular signaling pathways, and its clinical application in oncology. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological processes to serve as a valuable resource for the scientific community.
Core Mechanism: Inhibition of Farnesyltransferase
The primary molecular target of this compound is farnesyltransferase (FTase).[3] This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid tail to a cysteine residue within a C-terminal CaaX box motif of substrate proteins.[4] This process, known as farnesylation, is a crucial post-translational modification that facilitates the anchoring of these proteins to the inner leaflet of the cell membrane, a prerequisite for their proper function in signal transduction.[4]
This compound acts as a competitive inhibitor of FTase, preventing the farnesylation of its target proteins.[5] This leads to the accumulation of unprocessed, non-farnesylated proteins in the cytoplasm, rendering them unable to localize to the cell membrane and participate in downstream signaling cascades.[3][4]
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
Tipifarnib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
Tipifarnib, also known as R115777, is a potent and selective, orally bioavailable, nonpeptidomimetic inhibitor of farnesyltransferase (FTase).[1][2][3] Initially developed with the broad aim of targeting Ras-driven cancers, its clinical development has evolved into a precision medicine approach, showing significant promise in malignancies characterized by specific genetic mutations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Discovery and Development
The journey of this compound began at Johnson & Johnson Pharmaceutical Research & Development, L.L.C.[4] The initial rationale was to inhibit the Ras signaling pathway, which is frequently hyperactive in many human cancers. Ras proteins require a post-translational modification called farnesylation to anchor to the cell membrane, a critical step for their signaling activity.[4][5] The enzyme responsible for this lipid modification is farnesyltransferase (FTase), making it an attractive therapeutic target.[1][6]
The clinical development of this compound started in 1997, encompassing over 70 clinical studies.[1][3] Initially, FTase inhibitors (FTIs) were conceived as broad KRAS inhibitors, as KRAS is the most frequently mutated Ras isoform in cancer.[1][3] However, early clinical trials in tumors with high KRAS and NRAS mutation prevalence yielded modest results.[3][7] It was later discovered that KRAS and NRAS can undergo an alternative prenylation process called geranylgeranylation when farnesylation is blocked, allowing them to circumvent the effects of FTIs.[3][6][7]
A pivotal breakthrough occurred with the realization that the HRAS isoform, unlike KRAS and NRAS, is exclusively dependent on farnesylation for its membrane localization and function.[1][8][9] This key difference meant that HRAS-mutant tumors could be uniquely sensitive to FTase inhibition. This discovery repositioned this compound as a precision therapy for cancers harboring specific HRAS mutations. Kura Oncology later in-licensed this compound from Janssen in 2014 and has spearheaded its development in genetically defined patient populations.[4]
Chemical Synthesis
This compound ((+)-6-[(R)-Amino-(4-chlorophenyl)-(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one) is a quinolone analog of imidazole-containing heterocyclic compounds.[2] The synthesis has been described in several publications and patents.
A common synthetic route involves the condensation of the anion of 1-methylimidazole (B24206) with a 6-(4-chlorobenzoyl) quinolone derivative.[2][10] The synthesis is initially racemic, and the desired (R)-enantiomer is obtained through chiral resolution, for example, by forming a diastereomeric salt with L-(−)-dibenzoyl tartaric acid.[10][11]
A key intermediate, the quinolone core, can be prepared in multiple steps, starting from the cyclization of N-phenyl-3-(3-chlorophenyl)-2-propenamide, followed by acylation, oxidation, and N-methylation.[2] More recent, practical routes describe a Palladium-catalyzed cascade reaction involving C-H bond activation, C-C bond formation, and cyclization to efficiently construct the 2-quinolinone core.[12]
General Synthetic Scheme Overview:
-
Quinolone Core Synthesis: Construction of the 4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone scaffold.
-
Acylation: Introduction of the 4-chlorobenzoyl group at the 6-position of the quinolone ring.
-
Condensation: Reaction of the resulting ketone with a metallated 1-methylimidazole to form a tertiary alcohol.[10][11]
-
Functional Group Manipulation: Conversion of the hydroxyl group to an amino group, often via a chloro intermediate followed by reaction with ammonia.[10]
-
Chiral Resolution: Separation of the racemic mixture to isolate the pharmacologically active (R)-enantiomer of this compound.[10]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the farnesyltransferase (FTase) enzyme.[2][5]
Inhibition of Farnesylation: FTase is a zinc metalloenzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[1][6] This farnesylation is a crucial step for the proper localization and function of numerous signaling proteins, including all Ras isoforms (HRAS, KRAS, NRAS), Rho family proteins, and nuclear lamins.[6] By binding to FTase, this compound prevents the farnesylation of these proteins.
Disruption of Ras Signaling: For Ras proteins, farnesylation is the first and essential step for their attachment to the inner surface of the plasma membrane.[9] This membrane association is a prerequisite for their activation and subsequent engagement of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[1]
By inhibiting FTase, this compound prevents the membrane localization of HRAS.[1][9] This sequesters HRAS in the cytosol, rendering it inactive and unable to propagate oncogenic signals.[1][4] This leads to the inhibition of downstream MAPK pathway signaling, resulting in reduced cell proliferation and induction of apoptosis in HRAS-mutant cancer cells.[1][9]
Other Mechanisms: Beyond its effects on HRAS, this compound has been shown to impact other cellular processes. It can inhibit the CXCL12/CXCR4 signaling pathway, which is involved in the tumor microenvironment, cell migration, and survival.[13] This effect may contribute to its clinical activity in hematologic malignancies and other cancers that overexpress CXCL12.[13]
Quantitative Pharmacological Data
The potency and clinical efficacy of this compound have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ | Farnesyltransferase (FTase) | 0.6 nM | [14] |
| IC₅₀ | FTase (Lamin B peptide) | 0.86 nM | [14][15][16] |
| IC₅₀ | FTase (K-RasB peptide) | 7.9 nM | [14][16] |
| EC₅₀ | Ha-RAS processing (NIH3T3) | 2.0 nM | [14] |
| ED₅₀ | Trypanosoma cruzi | 4.0 nM |[16] |
Table 2: Clinical Efficacy of this compound in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)
| Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
|---|---|---|---|---|---|
| Phase II (AIM-HN/KO-TIP-001) | R/M HNSCC, HRAS VAF ≥20% | 55% | 5.6 months | 15.4 months | [7] |
| Phase II (RUN-HN) | R/M HNSCC, HRAS mutant | 50% | 5.9 months | 15.4 months |
| Phase II (AIM-HN, IRF analysis) | R/M HNSCC, HRAS mutant (2nd line+) | 29% | - | - |[17] |
R/M: Recurrent/Metastatic; VAF: Variant Allele Frequency; IRF: Independent Review Facility
Table 3: Clinical Activity in Other Malignancies
| Malignancy | Patient Population | Key Outcome | Reference |
|---|---|---|---|
| Peripheral T-cell Lymphoma (PTCL) | Relapsed/Refractory | 31-50% ORR | [18] |
| Chronic Myelomonocytic Leukemia (CMML) | RAS wild-type | 33% ORR | [19] |
| Acute Myeloid Leukemia (AML) | Elderly/Unfit, CXCL12 overexpression | 7 CRs in 11 patients |[13] |
ORR: Objective Response Rate; CR: Complete Response
Key Experimental Protocols
This section details methodologies for key experiments used in the evaluation of this compound.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This assay quantifies the ability of a compound to inhibit FTase enzymatic activity. A common method is a fluorimetric assay that measures the transfer of a farnesyl group to a fluorescently-labeled peptide substrate.[20]
Principle: FTase catalyzes the transfer of a non-fluorescent farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylated product exhibits a significant increase in fluorescence upon enzymatic modification. Inhibition of FTase results in a reduced fluorescence signal.[20]
Materials:
-
Recombinant human FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Incubation: Add the FTase enzyme and the this compound dilutions to the microplate wells. Include controls for 100% activity (enzyme, no inhibitor) and background (no enzyme). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity kinetically over 60 minutes or as an endpoint reading after a fixed incubation period.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[20]
Western Blot Analysis for Pathway Inhibition
Western blotting is used to assess the effect of this compound on the farnesylation status of proteins and the activation of downstream signaling pathways.
Principle: Unfarnesylated HRAS exhibits a slight upward mobility shift on an SDS-PAGE gel compared to its farnesylated form. Inhibition of the downstream MAPK pathway can be observed by measuring the phosphorylation status of key proteins like ERK (pERK).
Procedure:
-
Cell Treatment: Culture HRAS-mutant cells (e.g., UMSCC17B) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 48 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-HRAS (to observe mobility shift)
-
Anti-phospho-ERK (pERK)
-
Anti-total ERK
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the relative levels of pERK/total ERK and observe the shift in the HRAS band in this compound-treated samples.
In Vivo Xenograft Efficacy Studies
Animal models are crucial for evaluating the anti-tumor activity of this compound in a living system.[21]
Principle: Human cancer cells (cell line-derived or patient-derived) are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control, and tumor growth is monitored over time.
Procedure:
-
Cell/Tumor Preparation: Culture HRAS-mutant HNSCC cells or prepare fragments from patient-derived xenograft (PDX) models.[1][9]
-
Implantation: Subcutaneously implant a suspension of cells or tumor fragments into the flank of athymic nude mice.[1][9]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 250-350 mm³), randomize the animals into treatment and control groups.[1][9]
-
Drug Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., oral gavage). Administer this compound (e.g., 60 mg/kg, twice daily) or vehicle to the respective groups for the duration of the study (e.g., ~20 days).[1][9]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (or when tumors reach a maximum size), euthanize the animals. Excise tumors for ex vivo analyses, such as western blotting for pathway inhibition (pERK) or immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved Caspase 3) markers.[1] Compare the tumor growth curves between the treatment and control groups to determine efficacy.
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. allfordrugs.com [allfordrugs.com]
- 11. AU2019270163A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Kura Oncology Reports Positive Phase 2 Study of this compound in Chronic Myelomonocytic Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tipifarnib Farnesyltransferase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipifarnib is a potent and highly selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cellular signaling and oncogenesis.[1][2][3] This technical guide provides a comprehensive overview of the this compound farnesyltransferase inhibition pathway, detailing its mechanism of action, impact on downstream signaling cascades, and methodologies for its study. Particular focus is given to its activity in cancers harboring HRAS mutations, a context where this compound has shown significant clinical promise.[4][5] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.
The Farnesyltransferase Pathway and Its Inhibition by this compound
Protein farnesylation is a critical post-translational modification that involves the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[6][7] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[8] The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their proper function and participation in signal transduction.[1][8]
A multitude of proteins undergo farnesylation, including members of the Ras superfamily of small GTPases (such as HRAS, KRAS, and NRAS), nuclear lamins, and other signaling proteins.[9][10] The Ras proteins, in particular, are pivotal regulators of cell proliferation, differentiation, and survival.[9][11] In a significant portion of human cancers, activating mutations in RAS genes lead to constitutively active Ras proteins, driving uncontrolled cell growth.[9]
This compound exerts its therapeutic effect by competitively inhibiting FTase, thereby blocking the farnesylation of its substrate proteins.[1][12] This prevention of farnesylation disrupts the subcellular localization and subsequent activation of key signaling molecules, most notably Ras proteins.[1] By preventing their attachment to the plasma membrane, this compound renders them inactive, thus interrupting the downstream signaling pathways that contribute to cancer cell proliferation and survival.[1][4]
Impact on Downstream Signaling Pathways
The inhibition of farnesyltransferase by this compound primarily affects signaling pathways regulated by farnesylated proteins. The most well-characterized of these are the RAS-MAPK and PI3K-AKT pathways.
RAS-MAPK Pathway
The Ras proteins are upstream activators of the mitogen-activated protein kinase (MAPK) cascade.[13] Upon activation, Ras recruits and activates Raf kinases, which in turn phosphorylate and activate MEK, leading to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation and survival.[11]
In tumors with activating HRAS mutations, the cell is particularly dependent on the farnesylation of HRAS for its oncogenic signaling, as HRAS is exclusively modified by FTase.[2][5] this compound's inhibition of HRAS farnesylation leads to its displacement from the cell membrane, thereby abrogating MAPK pathway signaling.[2][4] This results in reduced proliferation, induction of apoptosis, and inhibition of angiogenesis.[2][4]
PI3K-AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is another critical signaling cascade that can be influenced by Ras activity and is central to cell survival, growth, and proliferation.[14][15] While the direct effects of this compound on the PI3K/AKT pathway are complex and can be cell-type dependent, inhibition of Ras farnesylation can lead to decreased PI3K activation in certain contexts.[16] However, some studies suggest that activation of the PI3K-AKT pathway can mask the pro-apoptotic effects of farnesyltransferase inhibitors, highlighting the intricate cross-talk between these signaling networks.[17] More recent evidence also points to a convergent inhibition of mTOR activity when this compound is combined with PI3Kα inhibitors.[18]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U937 | Histiocytic Lymphoma | Induces apoptosis | [19] |
| LGL T-cells | T-cell large granular lymphocytic leukemia | 5 µM (induces apoptosis) | [19] |
| T-ALL/TCL cell lines (sensitive) | T-cell acute lymphoblastic leukemia/T-cell lymphoma | <100 | [20] |
| MKN45, KATOIII | Gastric Cancer | 300 nM - 3 µM (inhibits proliferation) | [21] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Clinical Trial Data for this compound in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase II (RUN-HN, NCT02383927) | R/M HNSCC, high HRAS VAF (≥20%) | 20 (evaluable) | 55% | 5.6 months | 15.4 months | [22][23] |
| Phase II (AIM-HN, NCT03719690) | R/M HNSCC, high HRAS VAF | 38 (evaluable) | See reference for investigator vs. IRF assessed rates | Not Reported | Not Reported |
R/M: Recurrent/Metastatic; VAF: Variant Allele Frequency
Key Experimental Protocols
The study of this compound and its effects on the farnesyltransferase pathway involves a variety of established molecular and cellular biology techniques.
Farnesyltransferase Activity Assay
This assay measures the enzymatic activity of FTase and its inhibition by compounds like this compound.
Principle: A common method is a fluorescence-based assay where FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence, which can be measured over time.[24][25]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, FTase enzyme solution, FPP, and the fluorescent peptide substrate. Prepare serial dilutions of this compound.
-
Reaction Setup: In a microplate, add the assay buffer, FTase enzyme, and this compound (or vehicle control).
-
Initiation: Start the reaction by adding FPP and the fluorescent peptide substrate.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 550 nm emission) kinetically or at a fixed time point.[26][27]
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Principle: Assays like the MTS or trypan blue exclusion assay are used to quantify the number of viable cells after treatment with this compound.[21][28]
Protocol Outline:
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 48-96 hours).[20][28]
-
Assay:
-
For Trypan Blue: Detach cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.[21]
-
For MTS: Add the MTS reagent to the wells, incubate, and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: Plot cell viability as a percentage of the vehicle control against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Protein Farnesylation
This technique is used to visualize the inhibition of protein farnesylation in cells.
Principle: Inhibition of farnesylation results in the accumulation of the unprocessed, non-farnesylated form of a protein. This unprocessed form often has a slightly higher molecular weight and can be detected as a mobility shift on an SDS-PAGE gel.[7]
Protocol Outline:
-
Cell Culture and Lysis: Treat cells with this compound. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[29]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., anti-HRAS or anti-prelamin A).[7]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[7] The appearance of a higher molecular weight band in this compound-treated samples indicates the accumulation of the non-farnesylated protein.
Conclusion
This compound's mechanism of action as a farnesyltransferase inhibitor provides a targeted approach to cancer therapy, particularly in malignancies driven by proteins that are exclusively dependent on farnesylation, such as HRAS.[2][5] By preventing the membrane localization and activation of key oncoproteins, this compound effectively disrupts downstream signaling pathways, leading to the inhibition of tumor growth and survival.[1][4] The quantitative data from preclinical and clinical studies underscore its potential as a precision medicine. The experimental protocols outlined in this guide provide a framework for the continued investigation of farnesyltransferase inhibition and the development of novel therapeutic strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 9. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ras GTPase - Wikipedia [en.wikipedia.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Farnesol Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the PI3'K-AKT pathway masks the proapoptotic effects of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bioassaysys.com [bioassaysys.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-rad.com [bio-rad.com]
Tipifarnib: A Technical Guide to its Core Initial Research Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tipifarnib (formerly R115777) is a potent, selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase). Initially developed as a broad-spectrum anti-cancer agent to target Ras-driven tumors, its early research journey has been a paradigm of evolving precision oncology. Initial preclinical and clinical investigations across a wide range of malignancies revealed a more complex mechanism of action than first hypothesized. A key discovery was the differential dependency of Ras isoforms on farnesylation, which ultimately refocused this compound's application from a general Ras inhibitor to a targeted therapy for tumors with specific mutations, most notably HRAS-mutant solid tumors. This guide details the foundational mechanism of action, summarizes key quantitative data from initial preclinical and clinical studies, outlines the experimental protocols used in its evaluation, and illustrates the core biological pathways and workflows.
Mechanism of Action: Farnesyltransferase Inhibition
The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of numerous cellular proteins.[1][2][3]
1.1. The Role of Farnesylation Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a "CAAX" motif at the C-terminus of target proteins.[4] This lipid modification, known as farnesylation or prenylation, is essential for trafficking and anchoring these proteins to the inner surface of the cell membrane.[5][6] Membrane localization is a prerequisite for the function of many key signaling proteins, including the Ras family of small GTPases (HRAS, KRAS, NRAS).[1] Once anchored, Ras proteins can be activated to a GTP-bound state, triggering downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[4]
1.2. This compound's Impact on Ras Signaling By inhibiting FTase, this compound prevents the farnesylation of Ras proteins.[7] This disruption blocks their translocation to the plasma membrane, rendering them inactive and unable to propagate oncogenic signals.[3][7] The initial hypothesis was that this would be effective against all Ras-driven cancers, which constitute approximately 30% of all human tumors.[4]
However, further research revealed a critical distinction among Ras isoforms. While HRAS is solely dependent on farnesylation for membrane localization, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited.[5][8] This compensatory mechanism allows KRAS and NRAS to circumvent the effects of this compound, explaining the modest clinical activity in tumors driven by these mutations.[5][9] This discovery was pivotal, shifting the research focus to HRAS-mutant tumors as a uniquely susceptible population.[5][9][10]
Initial Preclinical Research Applications
Preclinical studies were instrumental in defining this compound's activity profile. Investigations in cell lines and patient-derived xenograft (PDX) models demonstrated that this compound could displace HRAS from cellular membranes and selectively inhibit proliferation, survival, and spheroid formation in HRAS-mutant cells, while having minimal effect on HRAS wild-type cells.[5] Mechanistically, treatment led to the reduction of MAPK pathway signaling, induction of apoptosis, and a robust abrogation of neovascularization.[5]
Table 1: Summary of In Vitro Potency of this compound
| Assay Type | Target Enzyme | Species | IC50 Value | Reference |
|---|---|---|---|---|
| Enzymatic Assay | Farnesyltransferase | Human | 0.45–0.57 nM | [11] |
| Enzymatic Assay | Farnesyltransferase | Bovine | 0.45–0.57 nM | [11] |
| Lamin B Farnesylation | Farnesyltransferase | Not Specified | 0.86 nM |[12] |
Early Clinical Research Applications
This compound's clinical development began in 1997 and has encompassed over 70 studies across solid and hematologic malignancies.[5]
3.1. Solid Tumors The most significant early findings in solid tumors came from studies focusing on Head and Neck Squamous Cell Carcinoma (HNSCC). A pivotal Phase II trial (NCT02383927) showed remarkable efficacy in patients with recurrent/metastatic HNSCC harboring HRAS mutations, particularly those with a high mutant variant allele frequency (VAF).[12][13]
Table 2: Key Phase II Clinical Trial Results for this compound in HRAS-Mutant HNSCC
| Study Identifier | Patient Population | Dosing Regimen | No. of Evaluable Pts (High VAF) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
|---|---|---|---|---|---|---|---|
| KO-TIP-001 (NCT02383927) | Recurrent/Metastatic HRAS-mutant HNSCC | 600 or 900 mg PO BID, Days 1-7 & 15-21 of a 28-day cycle | 20 | 55% (95% CI, 31.5-76.9) | 5.6 months (95% CI, 3.6-16.4) | 15.4 months (95% CI, 7.0-29.7) | [12][13] |
| AIM-HN (NCT03719690) | Recurrent/Metastatic HRAS-mutant HNSCC (post-platinum) | 600 mg PO BID, Days 1-7 & 15-21 of a 28-day cycle | 50 (as of June 2023) | 29% (in 2nd line setting) | Not Reported | Not Reported |[14][15] |
3.2. Hematologic Malignancies this compound also demonstrated clinical activity in various myeloid malignancies, often independent of Ras mutational status, suggesting effects on other farnesylated proteins.[16][17] It was investigated in elderly patients with Acute Myeloid Leukemia (AML) who were not candidates for traditional chemotherapy, as well as in patients with Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), and Multiple Myeloma (MM).[16][18][19]
Table 3: Selected Early Phase Clinical Trial Results for this compound in Hematologic Malignancies
| Indication | Patient Population | Dosing Regimen | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Elderly, untreated, poor-risk | 600 mg PO BID, 3 of 4-6 weeks | 14% Complete Remission (CR) Rate (n=158) | [16][20] |
| AML (Maintenance) | Poor-risk, in first CR | 400 mg PO BID, 14 of 21 days | Median Disease-Free Survival: 13.5 months | [18] |
| AML (Combination) | Elderly, untreated | This compound + Etoposide (B1684455) | 25% CR Rate (n=84) | [21] |
| Myelodysplastic Syndromes (MDS) | High-risk | 300 mg PO BID, 21 of 28 days | ~30% Durable Response Rate | [18] |
| Multiple Myeloma (MM) | Relapsed | 300 mg PO BID, 3 weeks every 4 weeks | 64% Disease Stabilization (n=43) | [19] |
| Peripheral T-Cell Lymphoma (PTCL) | Relapsed/Refractory | 300 mg PO BID, 21 of 28 days | 18% ORR (n=65), 31% in AITL subtype |[22] |
Key Experimental Protocols
The evaluation of this compound's activity and mechanism relied on a series of standardized in vitro and in vivo assays.
4.1. Farnesyltransferase Inhibition Assay This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of FTase.
-
Principle: To quantify the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition is measured by a decrease in the fluorescence signal.
-
Generalized Protocol:
-
Materials: Recombinant FTase enzyme, FPP, a fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS), assay buffer, this compound dissolved in DMSO, and 96-well microplates.[7]
-
Procedure: Serial dilutions of this compound are prepared. In a 96-well plate, the assay buffer, FTase enzyme, substrate, FPP, and this compound dilutions are combined.[7]
-
Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Measurement: The reaction is stopped, and the amount of farnesylated product is quantified using a fluorescence plate reader. The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the FTase activity.
-
4.2. Cell Viability / Proliferation Assays (e.g., MTT, 3D Spheroid) These assays assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Principle: To measure the metabolic activity of cells, which correlates with the number of viable cells.
-
Generalized Protocol (MTT Assay):
-
Materials: Cancer cell lines (e.g., HRAS-mutant HNSCC lines), cell culture medium, this compound, MTT reagent, and a solubilization solution.[7]
-
Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 72 hours).
-
Staining: MTT reagent is added, which is converted by metabolically active cells into a purple formazan (B1609692) product.
-
Measurement: The formazan is dissolved using a solubilization solution, and the absorbance is read on a spectrophotometer. A decrease in absorbance indicates reduced cell viability.[7]
-
-
3D Spheroid Assay: This assay provides a more physiologically relevant model by growing cells in a 3D hydrogel culture to assess the impact on tumor spheroid formation and viability over longer periods (e.g., 3 weeks).[5]
4.3. Western Blot Analysis This technique is used to detect specific proteins and assess the on-target effect of this compound and its impact on downstream signaling.
-
Principle: To separate proteins by size via gel electrophoresis, transfer them to a membrane, and probe with antibodies specific to the proteins of interest.
-
Applications for this compound Research:
-
Confirming FTase Inhibition: Assessing the farnesylation status of a surrogate protein like HDJ-2. Unfarnesylated HDJ-2 migrates more slowly on a gel than its farnesylated counterpart. Inhibition of farnesylation by this compound is confirmed by a shift to the slower-migrating, unprocessed form.[16][19]
-
Assessing Ras Localization: Separating cellular fractions to show that this compound treatment causes a displacement of HRAS from the membrane fraction to the cytosolic fraction.[5]
-
Evaluating Downstream Signaling: Measuring the phosphorylation status of key pathway proteins like ERK and AKT. A decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) indicates successful inhibition of the MAPK and PI3K/AKT pathways, respectively.[5][19]
-
Conclusion
The initial research into this compound provides a compelling case study in the evolution of targeted cancer therapy. Originally conceived as a broad inhibitor of the widely implicated Ras pathway, rigorous preclinical and clinical investigation uncovered a nuanced mechanism of action. The key finding of differential prenylation among Ras isoforms led to the repositioning of this compound as a precision medicine for malignancies exclusively dependent on farnesylation, particularly HRAS-mutant HNSCC. The foundational studies outlined here not only established a clear therapeutic path for this compound but also provided invaluable insights into Ras biology and the principles of biomarker-driven drug development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Kura Oncology Announces Positive Results from Registration-Directed Study of this compound in Patients with HRAS Mutant HNSCC - BioSpace [biospace.com]
- 16. A phase 2 study of the farnesyltransferase inhibitor this compound in poor-risk and elderly patients with previously untreated acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Farnesyltransferase inhibition in hematologic malignancies: the clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Farnesyltransferase inhibitor this compound is well tolerated, induces stabilization of disease, and inhibits farnesylation and oncogenic/tumor survival pathways in patients with advanced multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Multi-institutional phase 2 clinical and pharmacogenomic trial of this compound plus etoposide for elderly adults with newly diagnosed acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
Tipifarnib: An In-depth Technical Guide on Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipifarnib (formerly known as R115777) is a potent and selective, orally bioavailable inhibitor of farnesyltransferase (FTase). By inhibiting this crucial enzyme, this compound disrupts the post-translational modification of a variety of proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases. This guide provides a comprehensive technical overview of the cellular uptake and intracellular distribution of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key molecular pathways.
Mechanism of Action: Inhibition of Farnesyltransferase
Farnesylation is a critical post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of specific proteins. This lipophilic modification facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their proper localization and function in signal transduction.
This compound acts as a competitive inhibitor of FTase, preventing the farnesylation of key signaling proteins. The primary target of interest has been the Ras proteins, particularly HRAS, which is exclusively dependent on farnesylation for its membrane localization and subsequent activation of downstream oncogenic signaling pathways.[1][2] By preventing farnesylation, this compound leads to the accumulation of inactive, cytosolic Ras.[3]
Cellular Uptake and Efflux
The precise mechanisms governing the influx of this compound into cancer cells have not been fully elucidated in publicly available literature. It is likely that a combination of passive diffusion, owing to its lipophilic nature, and carrier-mediated transport via Solute Carrier (SLC) transporters are involved. However, specific SLC transporters responsible for this compound uptake have not yet been definitively identified.
In contrast, the efflux of this compound is better characterized. Studies have shown that this compound is a substrate of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as ABCB1.[4] Overexpression of P-gp in cancer cells can lead to increased efflux of this compound, thereby reducing its intracellular concentration and potentially contributing to drug resistance.
Quantitative Data on this compound Cellular Accumulation
Specific quantitative data on the intracellular concentrations of this compound in various cancer cell lines and their subcellular compartments are not extensively available in the public domain. However, pharmacokinetic studies in clinical trials have provided insights into achievable plasma concentrations. In patients, average circulating concentrations of this compound can reach approximately 500 nM to 1.5 µM.[5][6] In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines at concentrations ranging from nanomolar to low micromolar. For instance, in acute myeloid leukemia (AML) cell lines, the IC50 values ranged from 19 to 134 nM.[7] In T-cell leukemia/lymphoma cell lines, 60% were sensitive to this compound at concentrations below 100 nM.[8]
| Cell Line Type | Effective Concentration/IC50 | Reference |
| Acute Myeloid Leukemia (AML) | 19 - 134 nM | [7] |
| T-Cell Leukemia/Lymphoma | < 100 nM (in 60% of cell lines) | [8] |
| Gastric Cancer (HIF-1α-positive) | 300 nM (inhibition of proliferation) | [5][6] |
| Head and Neck Squamous Cell Carcinoma (HRAS mutant) | 200 nM (inhibition of signaling) | [2] |
Subcellular Distribution
The primary site of action for this compound is the cytosol, where it inhibits farnesyltransferase. By preventing the farnesylation of proteins like HRAS, this compound causes these proteins to remain in the cytosol rather than translocating to the cell membrane.[2]
This compound's inhibition of Rheb farnesylation also affects its localization. Active Rheb is known to localize to lysosomes to regulate mTOR activity. Treatment with this compound has been shown to diminish the lysosomal localization of Rheb.
While this compound's primary target is cytosolic, its distribution to other subcellular compartments has not been quantitatively detailed in available literature.
Experimental Protocols
Cellular Uptake and Efflux Assay
This protocol provides a general framework for quantifying the cellular uptake and efflux of this compound.
a. Cell Culture:
-
Culture cancer cell lines of interest (e.g., those with known HRAS mutations or P-gp expression levels) in appropriate media and conditions.
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
b. Uptake Assay:
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate cells with various concentrations of this compound in culture medium for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
At each time point, rapidly wash the cells three times with ice-cold PBS to stop the uptake process.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates for quantification of intracellular this compound.
c. Efflux Assay:
-
Pre-load cells with a defined concentration of this compound for a specific duration (e.g., 1-2 hours) to allow for accumulation.
-
Wash the cells three times with pre-warmed PBS to remove extracellular drug.
-
Add fresh, drug-free medium to the cells and incubate at 37°C.
-
Collect aliquots of the medium at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the amount of effluxed this compound.
-
At the final time point, lyse the cells to determine the remaining intracellular concentration.
-
To investigate the role of P-gp, perform the efflux assay in the presence and absence of a P-gp inhibitor (e.g., verapamil (B1683045) or PSC833).
d. Quantification by LC-MS/MS:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in cell lysates and culture medium.
-
Use a suitable internal standard for accurate quantification.
-
Protein precipitation or solid-phase extraction can be used for sample preparation.[9]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacogenetics of this compound (R115777) transport and metabolism in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Ras/Raf/MEK/ERK and RET kinase pathways with the combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor this compound in medullary and differentiated thyroid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesyltransferase Inhibitor Tipifarnib: A Modulator of the CXCL12/CXCR4 Signaling Pathway in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor growth, invasion, angiogenesis, and metastasis.[1] The chemokine CXCL12, secreted by the tumor microenvironment, binds to its receptor CXCR4 on cancer cells, initiating a cascade of downstream signaling events that promote cell survival and migration.[1] Consequently, targeting this pathway has emerged as a promising therapeutic strategy in oncology. Tipifarnib, a potent and selective inhibitor of farnesyltransferase (FTase), has demonstrated significant anti-cancer activity in various malignancies, and emerging evidence has identified its interaction with the CXCL12/CXCR4 pathway as a key component of its mechanism of action.[2][3] This technical guide provides an in-depth overview of the interplay between this compound and the CXCL12/CXCR4 axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: this compound's Impact on Farnesylation and Downstream Signaling
This compound's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme responsible for the post-translational farnesylation of a variety of proteins, including members of the Ras superfamily of small GTPases.[4] Farnesylation is a crucial step for the proper membrane localization and function of these signaling proteins.[4] By preventing farnesylation, this compound disrupts their activity and downstream signaling cascades.
One of the key farnesylated proteins implicated in the CXCL12/CXCR4 pathway is H-Ras. Upon CXCL12 binding to CXCR4, downstream signaling can proceed through Ras activation, leading to the activation of the Raf/MEK/ERK pathway, which promotes cell proliferation and survival. This compound's inhibition of H-Ras farnesylation disrupts its membrane localization and subsequent activation, thereby attenuating this pro-tumorigenic signaling.[5]
Furthermore, this compound's effects extend beyond Ras. It also inhibits the farnesylation of Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting Rheb farnesylation, this compound suppresses mTORC1 activity, leading to reduced protein synthesis and cell growth.[6]
The culmination of these inhibitory actions on key signaling nodes downstream of CXCR4 ultimately leads to a multifaceted anti-tumor response, including the inhibition of cell migration and the induction of apoptosis in cancer cells.[7][8]
References
- 1. CXCL12 and CXCR4 as Potential Early Biomarkers for Luminal A and Luminal B Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kura Oncology Reports Clinical Activity of this compound in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression | Kura Oncology, Inc. [ir.kuraoncology.com]
- 3. Kura Oncology Identifies Farnesylated Proteins Associated with CXCL12 Expression, Potential Biomarker of Clinical Benefit from this compound in Lymphoma Indications | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor this compound inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Tipifarnib: Reshaping the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tipifarnib, a potent and selective farnesyltransferase inhibitor, has demonstrated significant anti-tumor activity, particularly in malignancies driven by HRAS mutations.[1][2][3][4] Beyond its direct effects on tumor cell proliferation and survival, emerging evidence reveals that this compound profoundly modulates the complex ecosystem of the tumor microenvironment (TME). This document provides a comprehensive technical overview of this compound's impact on the TME, consolidating preclinical and clinical findings. It details the underlying mechanisms of action, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating farnesyltransferase inhibition as a therapeutic strategy and seeking to understand its broader immunomodulatory and anti-stromal effects.
Introduction: The Rationale for Targeting Farnesyltransferase in the TME
The TME is a dynamic network of non-malignant cells, extracellular matrix (ECM), and signaling molecules that plays a critical role in tumor progression, metastasis, and response to therapy.[5] Key components of the TME, including immune cells, fibroblasts, and endothelial cells, are often co-opted by the tumor to support its growth and survival.[5] this compound is an investigational drug that inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins, most notably the Ras family of small GTPases.[2][6][7][8][9] By preventing the farnesylation of proteins like HRAS, this compound blocks their localization to the cell membrane, thereby inhibiting their oncogenic signaling.[1][2][6] While the primary focus has been on HRAS-mutant tumors, the effects of this compound extend to other farnesylated proteins, leading to a broader impact on the TME.[6][9][10] This includes the modulation of immune responses, angiogenesis, and stromal composition, highlighting its potential to "normalize" the TME and enhance the efficacy of other cancer therapies.[5]
Mechanism of Action in the Tumor Microenvironment
This compound's influence on the TME is multifaceted, stemming from its ability to inhibit the farnesylation of a variety of signaling proteins in both tumor cells and stromal cells.
Impact on Immune Cells
The immune landscape within the TME is a critical determinant of tumor control. This compound has been shown to modulate several immune cell populations:
-
T-Cells: In Large Granular Lymphocyte (LGL) leukemia, this compound has been found to reduce Th1 cytokines by blocking T-bet protein expression and IL-12 responsiveness.[11] This is achieved through the modulation of histone acetylation of the ifng gene, leading to a blockade of Th1 differentiation.[11] Furthermore, in renal cell carcinoma (RCC) models, exosomes from sunitinib-resistant cells exhibited a cytotoxic effect on Jurkat T-cells, which was associated with increased exosomal PD-L1.[12][13] this compound treatment downregulated this exosomal PD-L1 expression, suggesting a potential to restore T-cell function.[12][13]
-
Tumor-Associated Macrophages (TAMs): In a study on HRAS-driven thyroid cancers, tumors were heavily infiltrated with macrophages.[7] While the direct effect of this compound on macrophage polarization (M1 vs. M2) is an area for further investigation, the observed changes in the TME from an immune-enriched to a fibrotic phenotype in head and neck squamous cell carcinoma (HNSCC) suggest a complex interplay with myeloid populations.[1][14]
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are potent suppressors of T-cell immunity. While direct studies on this compound's effect on MDSCs are limited in the provided search results, the known role of RAS signaling in myelopoiesis and inflammation suggests that farnesyltransferase inhibition could impact the differentiation and function of these cells.
Effects on Angiogenesis and Stroma
-
Anti-Angiogenic Effects: this compound has demonstrated anti-angiogenic properties.[3][15] In xenograft models of HRAS-mutant HNSCC, this compound treatment blocked neovascularization, an effect attributed to both tumor cells and endothelial cells.[3][15]
-
Stromal Remodeling: Treatment with this compound in HRAS-mutated HNSCC has been associated with an evolution of the TME towards a fibrotic phenotype with increased angiogenesis upon development of resistance.[1][14] This suggests that while initially exerting anti-angiogenic effects, chronic treatment may lead to stromal remodeling that could contribute to therapeutic resistance.
Modulation of the CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling pathway is implicated in tumor progression, metastasis, and the creation of an immunosuppressive TME. This compound has been shown to target this pathway:
-
This compound downregulates the secretion of the chemokine CXCL12 from stromal cells.[10][16]
-
In clinical studies of peripheral T-cell lymphoma (PTCL), patients with a high expression ratio of CXCL12 to its receptor CXCR4 showed a higher objective response rate to this compound.[16]
-
A retrospective analysis of a phase 3 study in pancreatic cancer suggested that patients with high CXCL12-expressing tumors, as indicated by the absence of abdominal pain, may derive greater benefit from this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, focusing on its effects on the tumor microenvironment and overall anti-tumor activity.
Table 1: Clinical Efficacy of this compound in HRAS-Mutant HNSCC
| Metric | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 55% | Recurrent/metastatic HNSCC with high HRAS VAF (>20%) | [17] |
| Median Progression-Free Survival (PFS) | 5.6 months | Recurrent/metastatic HNSCC with high HRAS VAF (>20%) | [17] |
| Median Overall Survival (OS) | 15.4 months | Recurrent/metastatic HNSCC with high HRAS VAF (>20%) | [17] |
| ORR in Second-Line Treatment | 29% | Recurrent/metastatic HNSCC | [18] |
Table 2: Clinical Efficacy of this compound in Other Malignancies
| Indication | Metric | Value | Patient Population | Reference | | --- | --- | --- | --- | | Peripheral T-Cell Lymphoma (PTCL) | ORR | 46% | Angioimmunoblastic T-cell lymphoma (AITL) |[16] | | PTCL | ORR | 50% | High CXCL12/CXCR4 expression ratio |[16] | | Chronic Myelomonocytic Leukemia (CMML) | ORR | 33% | RAS wild-type | |
Table 3: Preclinical Effects of this compound on Exosome Secretion
| Cell Line | Treatment | Reduction in Exosome Concentration | Reference |
| 293T (Wild-type control) | 0.5 µM this compound | 14.9% | [12] |
| 786-0 (RCC) | 0.5 µM this compound | 51.6% | [12] |
| A498 (RCC) | 0.5 µM this compound | 58.5% | [12] |
| Caki-2 (RCC) | 0.5 µM this compound | 67.8% | [12] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Farnesyltransferase Inhibition and RAS Signaling
Caption: Mechanism of this compound-mediated inhibition of HRAS signaling.
Modulation of the CXCL12/CXCR4 Axis
Caption: this compound's inhibitory effect on the CXCL12/CXCR4 signaling axis.
Impact on T-Cell Function via Exosomal PD-L1
References
- 1. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. aacr.org [aacr.org]
- 5. oatext.com [oatext.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound-mediated suppression of T-bet-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of this compound and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of this compound and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolutionary dynamics of this compound in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Kura Oncology Announces Proof of Concept in Angioimmunoblastic T-Cell Lymphoma, Validation of CXCL12 as a Therapeutic Target of this compound in Peripheral T-Cell Lymphoma | Kura Oncology, Inc. [ir.kuraoncology.com]
- 17. onclive.com [onclive.com]
- 18. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]
Tipifarnib in Head and Neck Squamous Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational farnesyltransferase inhibitor, tipifarnib, in the context of head and neck squamous cell carcinoma (HNSCC). It consolidates key findings from preclinical and clinical studies, detailing its mechanism of action, clinical efficacy, and experimental protocols.
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy, particularly in the recurrent or metastatic setting.[1][2][3] The identification of specific molecular drivers has paved the way for targeted therapies. Mutations in the HRAS proto-oncogene, which are present in approximately 4-8% of HNSCC patients, represent a key therapeutic target.[1][4][5][6] this compound is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification and function of HRAS.[7][8][9][10]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of farnesyltransferase, which catalyzes the attachment of a farnesyl group to the C-terminal CAAX motif of specific proteins, including the RAS family of small GTPases.[9] This farnesylation is essential for the membrane localization and subsequent activation of downstream signaling pathways.
While all RAS isoforms (HRAS, KRAS, and NRAS) are substrates for FTase, HRAS is uniquely dependent on this modification for its function.[7][9] In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I, rendering them less susceptible to farnesyltransferase inhibitors.[6][7][9] By inhibiting FTase, this compound prevents the membrane localization of HRAS, thereby inhibiting its oncogenic signaling.[7][9] Preclinical studies have demonstrated that this compound treatment leads to the displacement of HRAS from the cell membrane, selectively inhibiting proliferation and survival in HRAS-mutant HNSCC cells.[7][9]
Downstream of HRAS, this compound has been shown to suppress the MAPK signaling pathway, as evidenced by reduced phosphorylation of ERK in xenograft models.[7] This inhibition of oncogenic signaling results in a G1-S cell cycle block, induction of apoptosis, and promotion of squamous lineage differentiation.[7]
Clinical Efficacy in HRAS-Mutant HNSCC
Multiple clinical trials have evaluated the efficacy of this compound in patients with recurrent and/or metastatic (R/M) HNSCC harboring HRAS mutations. A key finding from these studies is the correlation between high HRAS mutant variant allele frequency (VAF) and clinical response.
Phase II Study (KO-TIP-001/RUN-HN)
This single-arm, open-label Phase II trial was instrumental in demonstrating the clinical activity of this compound in a biomarker-selected population.[4][5][6] An ad hoc analysis revealed that efficacy was enriched in patients with a high HRAS mutant VAF (defined as ≥20%), leading to a protocol amendment to focus on this cohort.[5][6]
Table 1: Efficacy of this compound in High VAF (≥20%) HRAS-Mutant HNSCC (KO-TIP-001)
| Endpoint | Value | 95% Confidence Interval | Citation |
| Objective Response Rate (ORR) | 55% | 31.5% - 76.9% | [4][5][6][11] |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.6 - 16.4 months | [1][4][5][6] |
| Median Overall Survival (OS) | 15.4 months | 7.0 - 29.7 months | [1][4][5][6][12] |
| Median Duration of Response (DoR) | 14.7 months | 2.1 - Not Reported | [8][13] |
Data based on evaluable patients with high VAF HNSCC.
Pivotal Phase II Study (AIM-HN, NCT03719690)
The AIM-HN study was a registration-directed trial designed to further evaluate this compound in patients with HRAS-mutant HNSCC who had received prior platinum-based therapy.[14][15]
Table 2: Efficacy of this compound in the AIM-HN Study (High VAF Population)
| Endpoint | Assessed By | Value | 95% Confidence Interval | Citation |
| Objective Response Rate (ORR) | Independent Review | 29% | 0.13 - 0.51 | [14][15] |
| Complete Response (CR) | Independent Review | 1 patient | N/A | [14][15] |
| Partial Response (PR) | Independent Review | 9 patients | N/A | [14] |
Data as of June 15, 2023, from the modified intent-to-treat (mITT) high VAF population.
Experimental Protocols
Patient Selection
Enrollment in key this compound trials for HNSCC was restricted to patients with recurrent or metastatic disease harboring HRAS mutations.[4][11] A critical inclusion criterion that evolved from the KO-TIP-001 study was the HRAS mutant variant allele frequency.
Specifically, for the KO-TIP-001 trial, enrollment was ultimately limited to patients with an HRAS mutant VAF of ≥ 20%.[4][6] For those with a VAF between 20% and 35%, an additional requirement of serum albumin ≥ 3.5 g/dL was instituted as a marker of overall health.[5][6]
Dosing and Administration
This compound is administered orally. The dosing schedule was refined during clinical development to improve tolerability.
-
Initial Dosing: 900 mg orally twice daily on days 1-7 and 15-21 of a 28-day cycle.[5][6]
-
Amended Dosing: The starting dose was amended to 600 mg orally twice daily on the same schedule (days 1-7 and 15-21 of a 28-day cycle) to improve the safety profile and tolerability.[6][8][13]
Efficacy and Safety Assessments
-
Tumor Response: Radiographic imaging was typically performed at baseline, every 8 weeks for the first 6 months, and every 12 weeks thereafter until disease progression.[6]
-
Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). The most frequently reported treatment-emergent adverse events include anemia and lymphopenia.[1][4][5][6] In the AIM-HN trial, approximately 10% of patients experienced grade 3 or 4 treatment-related adverse events.[14]
Mechanisms of Resistance and Future Directions
Despite the promising activity of this compound, acquired resistance can occur. Preclinical and clinical evidence suggests that activation of the PI3K/AKT/mTOR pathway is a key mechanism of resistance.[2][3][16] This has led to the investigation of combination therapies.
The KURRENT-HN trial is evaluating this compound in combination with the PI3Kα inhibitor alpelisib (B612111) in patients with HNSCC whose tumors are dependent on HRAS and/or PI3Kα pathways.[17] Preclinical data suggest that this combination acts synergistically to inhibit mTOR activity, leading to enhanced cytotoxicity and tumor regression.[2][17] This strategy could potentially expand the utility of this compound to a broader HNSCC patient population.
Conclusion
This compound represents a significant advancement in precision oncology for HNSCC, demonstrating substantial clinical activity in a well-defined molecular subset of patients with HRAS-mutant tumors. The correlation of high mutant VAF with treatment response underscores the importance of biomarker-driven patient selection. Ongoing research into combination therapies targeting resistance pathways, such as the PI3K/AKT/mTOR cascade, holds the promise of further improving outcomes for patients with this challenging disease.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolutionary dynamics of this compound in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacr.org [aacr.org]
- 11. This compound Efficacy in HNSCC with HRAS Mutations [oncodna.com]
- 12. mdpi.com [mdpi.com]
- 13. Kura Oncology Reports Overall Survival Data from Phase 2 Trial of this compound in HRAS Mutant Head and Neck Squamous Cell Carcinoma | Kura Oncology, Inc. [ir.kuraoncology.com]
- 14. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Kura Oncology Announces Positive Results from Registration-Directed Study of this compound in Patients with HRAS Mutant HNSCC - BioSpace [biospace.com]
- 16. Undergraduate Honors Thesis | Mechanisms of resistance to targeted therapeutics in HRAS-mutant head and neck squamous cell carcinoma | ID: fn1076629 | Carolina Digital Repository [cdr.lib.unc.edu]
- 17. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Assessing Tipifarnib Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of biochemical and cellular assays to characterize the activity of Tipifarnib, a potent and selective farnesyltransferase (FTase) inhibitor. Detailed protocols for key experiments are provided to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound in preclinical settings.
Introduction
This compound (formerly known as R115777) is a non-peptidomimetic competitive inhibitor of farnesyltransferase (FTase).[1] This enzyme catalyzes the post-translational attachment of a farnesyl group to a cysteine residue within the C-terminal "CAAX" motif of various proteins.[2][3] Farnesylation is crucial for the proper membrane localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (HRAS, NRAS, and KRAS).[4][5] By inhibiting FTase, this compound prevents the farnesylation of these proteins, thereby disrupting their downstream signaling pathways that are often implicated in cell proliferation, survival, and differentiation.[4][6] While all Ras isoforms are substrates for FTase, HRAS is exclusively dependent on farnesylation for its membrane localization, making it particularly sensitive to FTase inhibitors like this compound.[7][8]
The following sections detail various in vitro and cell-based assays to quantify the biochemical activity of this compound, assess its impact on cellular processes, and elucidate its mechanism of action.
Data Presentation: Potency of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound across different biochemical and cellular assays. These values highlight the potent activity of this compound against its target and in relevant biological contexts.
Table 1: Biochemical Potency of this compound against Farnesyltransferase
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Farnesyltransferase (FTase) | Enzymatic Assay | 0.6 | [9] |
| Human/Bovine FTase | Enzymatic Assay | 0.45–0.57 | [3] |
| FTase (Lamin B peptide) | Enzymatic Assay | 0.86 | [6][9][10] |
| FTase (K-RasB peptide) | Enzymatic Assay | 7.9 | [9] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50/EC50 | Reference |
| NIH3T3 (Ras-transformed) | Ha-RAS processing | - | EC50 = 2 nM | [9] |
| T-cell leukemia/lymphoma lines | Cell Viability | 96 hours | <100 nM (in 60% of lines) | [11] |
| AML cell lines | Proliferation | 6 days | 25-100 nM | [1] |
| HNSCC (HRAS mutant) | Spheroid Formation | 3 weeks | Inhibition at 0-1000 nM | [7][8] |
| Gastric Cancer (HIF-1α positive) | Cell Proliferation | 72 hours | Effective at 300 nM and 3 µM | [12] |
Experimental Protocols
Farnesyltransferase (FTase) Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of FTase. A common method utilizes a fluorescently labeled peptide substrate.
Principle: FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS).[2] Inhibition of this reaction by this compound results in a decreased fluorescent signal.
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, FTase enzyme, and the this compound dilutions.[2] Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.[2]
-
Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate to each well.[2]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[2]
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide substrate).[2][13]
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Western Blot for Inhibition of Protein Farnesylation
This assay assesses the ability of this compound to inhibit the farnesylation of endogenous proteins within cells. A common biomarker for FTase inhibition is the processing of the farnesylated protein HDJ2 or the unprocessed form of HRAS.
Principle: Farnesylation increases the hydrophobicity and apparent molecular weight of a protein, leading to faster migration on an SDS-PAGE gel. Inhibition of farnesylation by this compound results in the accumulation of the slower-migrating, unprocessed form of the protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-HDJ2, anti-HRAS, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).[8]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shifts for proteins like HDJ2 or HRAS and changes in the phosphorylation status of downstream effectors like ERK.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This cell-based assay measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. The amount of formazan or luminescence is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well clear or opaque microplates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells at a known density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 or 96 hours).[11]
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2] Then, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[2]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's protocol. Measure the luminescent signal.[11]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.[2]
Apoptosis and Cell Cycle Analysis by Flow Cytometry
These assays determine whether the anti-proliferative effects of this compound are due to the induction of programmed cell death (apoptosis) or arrest at specific phases of the cell cycle.
Principle: Apoptosis is measured by staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye (like propidium (B1200493) iodide or 7-AAD). Cell cycle analysis involves staining DNA with a fluorescent dye (e.g., propidium iodide) to determine the proportion of cells in G1, S, and G2/M phases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure (Apoptosis):
-
Treat cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 96 hours).[11]
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure (Cell Cycle):
-
Treat cells with this compound as described above.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[11]
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for In Vitro Preclinical Evaluation of Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of Tipifarnib, a potent and selective farnesyltransferase inhibitor. This compound has demonstrated significant antitumor activity, particularly in malignancies harboring HRAS mutations.[1] This document outlines detailed protocols for key assays to characterize the mechanism of action and efficacy of this compound in relevant cancer cell models.
Introduction
This compound inhibits farnesyltransferase (FTase), a crucial enzyme for the post-translational modification of various proteins, including the Ras family of small GTPases.[2][3] Farnesylation is the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of a target protein. This modification is essential for the membrane localization and subsequent activation of signaling proteins like HRAS.[1][4] While KRAS and NRAS have alternative prenylation pathways, HRAS is exclusively dependent on farnesylation, making it a prime target for FTase inhibitors like this compound.[5] By preventing HRAS farnesylation, this compound disrupts its localization to the cell membrane, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are critical for cell proliferation and survival.[1] this compound has also been shown to modulate the CXCL12/CXCR4 signaling pathway, which is involved in tumor invasion and metastasis.[6]
These protocols are designed to enable researchers to robustly assess the in vitro activity of this compound, with a focus on HRAS-mutant cancer cell lines, such as those derived from head and neck squamous cell carcinoma (HNSCC).
Core Experimental Applications
A series of in vitro experiments are essential to characterize the biological effects of this compound. These include:
-
Farnesyltransferase (FTase) Activity Assay: To confirm the direct inhibitory effect of this compound on its target enzyme.
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of this compound on cancer cells.
-
Western Blot Analysis: To investigate the impact of this compound on HRAS processing and downstream signaling pathways.
-
3D Spheroid Culture Assay: To evaluate the efficacy of this compound in a more physiologically relevant tumor model.
-
Apoptosis and Cell Cycle Analysis: To elucidate the mechanisms of this compound-induced cell death and growth arrest.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay (human/bovine) | Farnesyltransferase | 0.45–0.57 | [7] |
| Enzymatic Assay (human) | Farnesyltransferase (for lamin B peptide) | 0.86 | [4] |
| Enzymatic Assay (human) | Farnesyltransferase (for K-RasB peptide) | 7.9 | [4] |
| Cell-Based Ras Processing Assay | Human Cancer Cell Lines | ~5-10x more potent than Lonafarnib | [7] |
Table 2: Effect of this compound on Cell Viability in HNSCC Cell Lines
| Cell Line | HRAS Status | Assay Type | This compound Concentration (nM) | Treatment Duration (h) | % Viability Reduction (approx.) | Reference |
| UMSCC17B | Mutant | Monolayer Culture | 200 | 48 | 40% | [8] |
| ORL214 | Mutant | Monolayer Culture | 200 | 48 | 50% | [8] |
| CAL27 | Wild-Type | Monolayer Culture | 200 | 48 | <10% | [8] |
| HN31 | Mutant | 3D Spheroid | 0-1000 | 3 weeks | Dose-dependent decrease | [1] |
| DETROIT562 | Wild-Type | 3D Spheroid | 0-1000 | 3 weeks | Minimal effect | [1] |
Mandatory Visualizations
Caption: this compound inhibits farnesyltransferase, preventing HRAS membrane localization and downstream signaling.
Caption: A generalized workflow for the in vitro assessment of this compound's effects on cancer cell lines.
Caption: this compound may inhibit the CXCL12/CXCR4 pathway, which involves HRAS signaling.
Experimental Protocols
Farnesyltransferase (FTase) Activity Assay (Fluorimetric)
This protocol is adapted from a commercially available assay kit and provides a non-radioactive method to quantify FTase activity.[9]
Principle: FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The resulting modified peptide produces a fluorescent signal that can be measured kinetically.
Materials:
-
FTase enzyme (recombinant)
-
Assay Buffer
-
Dansyl-peptide Substrate
-
Farnesyl Pyrophosphate (FPP)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
This compound (dissolved in DMSO)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader (excitation/emission ~340/550 nm)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a range of this compound dilutions in assay buffer containing a final DMSO concentration of ≤1%.
-
Working Reagent Preparation: Prepare a fresh Working Reagent for all wells by mixing Substrate, Assay Buffer, and TCEP according to the manufacturer's instructions.
-
Assay Reaction:
-
To each well, add 5 µL of the this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 20 µL of FTase enzyme diluted in assay buffer.
-
Initiate the reaction by adding 25 µL of the Working Reagent to all wells.
-
Mix briefly by tapping the plate.
-
-
Fluorescence Measurement: Immediately read the fluorescence intensity at time zero and then kinetically for 60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[9]
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound. Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.
Cell Viability Assay (MTS-based)
This protocol describes a colorimetric assay to measure cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.[10][11]
Principle: Viable cells with active metabolism reduce MTS into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 490-570 nm.
Materials:
-
HRAS-mutant (e.g., UMSCC17B, ORL214) and wild-type (e.g., CAL27) HNSCC cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (combined with an electron coupling reagent like PES)
-
96-well clear-bottom cell culture plates
-
Microplate spectrophotometer (absorbance at ~490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.[8][12]
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.[10][11]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C.[10][11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for HRAS Farnesylation and MAPK Pathway Inhibition
This protocol is for detecting changes in protein farnesylation (seen as a mobility shift) and the phosphorylation status of key downstream signaling proteins.
Principle: Non-farnesylated HRAS migrates more slowly on an SDS-PAGE gel than its farnesylated counterpart.[4] Inhibition of the MAPK pathway can be assessed by measuring the levels of phosphorylated ERK (pERK).
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (10-18% acrylamide, an 18% gel is effective for resolving the farnesylation shift)[4]
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HRAS, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 200 nM for 48 hours), wash cells with cold PBS and lyse with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. Look for an upward shift in the HRAS band in this compound-treated samples, indicating an accumulation of the non-farnesylated form. Quantify the ratio of pERK to total ERK to assess MAPK pathway inhibition.
3D Spheroid Formation and Viability Assay
This protocol utilizes ultra-low attachment plates to generate 3D tumor spheroids, which better mimic the in vivo tumor microenvironment.[1][7]
Principle: Cells cultured on ultra-low attachment surfaces are unable to adhere and instead aggregate to form spheroids. The viability of these spheroids after drug treatment can be assessed using a 3D-compatible cell viability reagent.
Materials:
-
HNSCC cell lines
-
Complete culture medium
-
Corning® Spheroid Microplates (or other ultra-low attachment 96-well plates)
-
This compound stock solution
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Spheroid Formation: Seed cells in the spheroid microplates at an optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.[7] Centrifuge the plates briefly if necessary to facilitate cell aggregation at the bottom of the well.
-
Incubation for Formation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours to allow for spheroid formation. Visually confirm spheroid formation under a microscope.
-
This compound Treatment: Carefully add dilutions of this compound to the wells. For long-term treatments (e.g., up to 3 weeks), perform partial media changes with fresh drug every 2-3 days.[1]
-
Viability Assessment:
-
Allow the plate and the 3D cell viability reagent to equilibrate to room temperature.
-
Add the viability reagent to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to lyse the spheroids and stabilize the luminescent signal.[7]
-
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of treated spheroids to that of vehicle-treated spheroids to determine percent viability.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Materials:
-
Cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100 in PBS)[3]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after this compound treatment. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[5]
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge, and discard the supernatant. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[1]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for overnight storage.[1][3]
-
Staining: Pellet the fixed cells by centrifugation (e.g., 850 x g for 5 minutes). Discard the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[3]
-
Incubation for Staining: Incubate the cells in the staining solution for 30-40 minutes at 37°C or room temperature, protected from light.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population would suggest a G1 cell cycle arrest.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Tipifarnib in Preclinical Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of tipifarnib, a potent and selective farnesyltransferase inhibitor, in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound inhibits the enzyme farnesyltransferase (FTase), which is crucial for the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2] Farnesylation involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. This lipid modification is essential for the proper membrane localization and subsequent activation of these signaling proteins.[1]
By blocking farnesylation, this compound prevents the membrane association of key signaling molecules, thereby inhibiting their downstream effector pathways involved in cell proliferation, survival, and differentiation.[1][2] While initially developed as a Ras inhibitor, particularly targeting H-Ras which is solely dependent on farnesylation, this compound's anti-cancer effects are also attributed to the inhibition of other farnesylated proteins such as Rheb (Ras homolog enriched in brain), which plays a role in the mTOR signaling pathway.[3][4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the reported dosages and administration routes of this compound in mouse and rat models from various preclinical studies. Currently, there is limited publicly available information on the specific preclinical dosage of this compound in canine models.
Table 1: this compound Dosage and Administration in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Athymic Nude, NOD/SCID | 60 mg/kg | Oral Gavage | 20% w/v hydroxypropyl-β-cyclodextrin, pH 2.5 | Twice daily | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Athymic Nude | 60 mg/kg | Oral Gavage | Not specified | Twice daily for ~20 days | [5] |
| Glioblastoma | Athymic Nude | 50 mg/kg | Oral Gavage | Not specified | Twice daily for 14 days | [6] |
| Thyroid Cancer | Not specified | 80 mg/kg | Oral Gavage | 20% 2-hydroxypropyl-β-cyclodextrin | Twice daily | [3] |
| Gastric Cancer | Athymic BALB/c nude | 3 mg/kg | Intraperitoneal Injection | Not specified | Not specified | [7] |
Table 2: this compound Dosage and Administration in Rat Models
| Cancer Type | Rat Strain | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |
| Glioblastoma Xenograft | Not specified | 50 mg/kg | Oral Gavage | Not specified | Twice per day for 14 days | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a this compound solution for oral gavage in mice and rats.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, deionized water
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
Prepare a 20% (w/v) solution of HPβCD in sterile, deionized water. For example, to prepare 10 mL of vehicle, dissolve 2 g of HPβCD in a final volume of 10 mL of water.
-
Gently warm the solution while stirring to aid in the dissolution of HPβCD.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Slowly add the this compound powder to the 20% HPβCD solution while continuously stirring.
-
-
pH Adjustment:
-
Once the this compound is suspended, adjust the pH of the solution to approximately 2.5 using dilute HCl.[3] This acidic pH is crucial for the solubility of this compound in this vehicle.
-
Monitor the pH carefully using a calibrated pH meter.
-
-
Final Formulation and Sterilization:
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
-
Storage:
-
Store the prepared this compound solution at 4°C, protected from light. The stability of the solution under these conditions should be determined for the specific experimental duration.
-
Protocol 2: Subcutaneous Xenograft Tumor Model in Mice
This protocol outlines a general procedure for establishing and treating subcutaneous xenograft tumors in mice with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and reagents
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Matrigel® (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Prepared this compound solution and vehicle control
-
Animal welfare and monitoring equipment
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 2 x 10⁶ cells per 100 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or distress, adhering to institutional animal care and use guidelines.
-
-
Endpoint Analysis:
-
At the end of the study (defined by tumor size limits, study duration, or signs of morbidity), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, Western blotting, or RNA sequencing, to assess treatment efficacy and pharmacodynamic markers (e.g., pERK levels).[5]
-
Visualizations
Caption: Farnesyltransferase Inhibition Signaling Pathway.
References
- 1. A Phase 1 Trial Dose Escalation Study of this compound on a Week-On, Week-Off Schedule in Relapsed, Refractory or High-Risk Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tipifarnib Combination Therapy in Preclinical Head and Neck Squamoid Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocol for evaluating the combination therapy of Tipifarnib and Alpelisib in preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC). The provided methodologies are based on established preclinical studies that have demonstrated the synergistic antitumor activity of this combination in HNSCC with specific genetic alterations.
Introduction
This compound is a potent and selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification and function of several proteins involved in cell signaling, including HRAS.[1][2] Alpelisib is a specific inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[3][4] In HNSCC, aberrant activation of the PI3K/mTOR and RAS/MAPK signaling pathways is common.[5][6] Preclinical studies have shown that combining this compound with Alpelisib results in synergistic antitumor effects in HNSCC models harboring PIK3CA mutations or amplification, or HRAS overexpression.[7][8] The rationale for this combination lies in this compound's ability to block the feedback reactivation of mTOR and MAPK signaling that often limits the efficacy of PI3K inhibitors like Alpelisib when used as monotherapy.[5][7]
Signaling Pathway
The combination of this compound and Alpelisib converges on the inhibition of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which are critical for HNSCC cell proliferation and survival.
Caption: this compound and Alpelisib signaling pathway inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the this compound and Alpelisib combination in HNSCC models.
Table 1: In Vitro Drug Concentrations for Synergy Studies
| Cell Line | Genetic Alteration | This compound Conc. (nM) | Alpelisib Conc. (nM) | Observed Effect |
| CAL33 | PIK3CA H1047R | 2.37 - 1000 | 178 - 1000 | Synergistic cytotoxicity |
| FaDu | PIK3CA amplification | 2.37 - 1000 | 178 - 1000 | Synergistic cytotoxicity |
| SCC-25 | HRAS WT, high expression | 2.37 - 1000 | 178 - 1000 | Additive/Synergistic effect |
Data synthesized from heat maps and synergy score plots in cited literature. Specific IC50 values for the combination are not consistently reported.
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Genetic Alteration | This compound Dosage | Alpelisib Dosage | Outcome |
| HN3690 | PIK3CA E545K | 60 mg/kg BID, oral | 40 mg/kg QD, oral | Tumor regression |
| HN3067 | PIK3CA amplification | 60 mg/kg BID, oral | 40 mg/kg QD, oral | Tumor growth inhibition |
| Various | HRAS overexpression | 60 mg/kg BID, oral | 40 mg/kg QD, oral | Tumor growth inhibition/regression |
BID: twice daily; QD: once daily.[4][9]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and Alpelisib.
Experimental Workflow
Caption: Preclinical experimental workflow for combination therapy.
Protocol 1: 3D Spheroid Culture for Drug Synergy Assessment
This protocol is adapted from methods used to assess the in vitro efficacy of this compound and Alpelisib in HNSCC cell lines.[3][4][7]
Materials:
-
HNSCC cell lines (e.g., CAL33, FaDu, SCC-25)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Ultra-low attachment 96-well plates
-
This compound and Alpelisib stock solutions (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: Suspend HNSCC cells in complete medium at a concentration of 1 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation.
-
Drug Treatment: Prepare a dose-response matrix of this compound and Alpelisib in complete medium. Gently remove 50 µL of medium from each well and add 50 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the spheroids with the drugs for 7 days.
-
Viability Assessment: On day 7, add 100 µL of CellTiter-Glo® 3D reagent to each well. Mix by orbital shaking for 5 minutes and then incubate at room temperature for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle control. Synergy scores (e.g., Loewe synergy score) can be calculated using appropriate software (e.g., SynergyFinder).[4][10]
Protocol 2: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol outlines the in vivo evaluation of the this compound and Alpelisib combination in HNSCC PDX models.[4][9]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HNSCC PDX tissue fragments or cell suspensions
-
This compound and Alpelisib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant HNSCC PDX tissue fragments (approx. 2-3 mm³) or inject a cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound (e.g., 60 mg/kg, BID, oral gavage)
-
Alpelisib (e.g., 40 mg/kg, QD, oral gavage)
-
This compound + Alpelisib
-
-
Treatment Administration: Administer the treatments for a defined period (e.g., 21-28 days). Monitor animal weight and health status regularly.
-
Efficacy Evaluation: Continue to measure tumor volume throughout the treatment period. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (see Protocol 3).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the molecular effects of the combination therapy on key signaling proteins.[2][11][12]
Materials:
-
Treated cells from in vitro studies or tumor lysates from in vivo studies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-p-S6, anti-total-S6, anti-p-ERK, anti-total-ERK, anti-PARP, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize phosphoprotein levels to total protein levels.
Clinical Relevance
The preclinical findings for the combination of this compound and Alpelisib have led to the initiation of the Phase 1/2 KURRENT-HN clinical trial (NCT04997902).[7][13][14] This trial is evaluating the safety and efficacy of this combination in patients with recurrent/metastatic HNSCC with HRAS overexpression and/or PIK3CA mutations or amplification.[13][14] The methodologies described in these application notes are crucial for the continued preclinical evaluation of this and other targeted therapy combinations, and for the identification of biomarkers to guide patient selection in clinical trials.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of 3D Tumor Models of Head and Neck Squamous Cell Carcinomas for Nanotheranostics Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Expression profile of the PI3K-AKT-mTOR pathway in head and neck squamous cell carcinoma: Data from Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. To Tip or Not to Tip: A New Combination for Precision Medicine in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kuraoncology.com [kuraoncology.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Tipifarnib in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipifarnib is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, most notably the RAS family of small GTPases. The membrane localization and subsequent activation of RAS proteins are dependent on a process called prenylation, where a farnesyl or geranylgeranyl lipid group is attached. While KRAS and NRAS have alternative prenylation pathways, HRAS is exclusively dependent on farnesylation. This makes tumors harboring activating HRAS mutations uniquely susceptible to FTase inhibition.[1][2][3]
Three-dimensional (3D) spheroid culture models are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and extracellular matrix deposition. Studies have shown that the anti-tumor activity of this compound, particularly its selectivity for HRAS-mutant cancer cells, is more accurately recapitulated in 3D spheroid models than in 2D cultures.[2] These application notes provide detailed protocols for utilizing 3D spheroid cultures to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound competitively inhibits farnesyltransferase, preventing the farnesylation of proteins with a C-terminal CaaX motif. In the context of HRAS-mutant cancers, this inhibition prevents the localization of the oncogenic HRAS protein to the plasma membrane, thereby blocking its downstream signaling cascades, primarily the MAPK (RAS-RAF-MEK-ERK) pathway.[1][2][3] This disruption of oncogenic signaling leads to the inhibition of cell proliferation, induction of apoptosis, and a reduction in tumor growth.[1][2][3]
Figure 1: this compound inhibits HRAS signaling by blocking farnesyltransferase.
Experimental Protocols
Protocol 1: Generation and Treatment of HNSCC Spheroids
This protocol describes the generation of Head and Neck Squamous Cell Carcinoma (HNSCC) spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates, followed by treatment with this compound.
Materials:
-
HNSCC cell lines (e.g., HRAS-mutant: UMSCC17B, ORL214, HN31; HRAS wild-type: CAL27, DETROIT562, ORL48)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates for luminescence reading
-
Luminometer
Procedure:
-
Cell Culture: Maintain HNSCC cell lines in T-75 flasks with complete culture medium at 37°C and 5% CO₂. Passage cells at 80-90% confluency.
-
Cell Seeding for Spheroid Formation: a. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. b. Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL. e. Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate. f. Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells. g. Incubate the plate for 72 hours to allow for spheroid formation.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range is 0 to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well and replace it with 100 µL of the corresponding this compound dilution or vehicle control. c. Incubate the spheroids for the desired treatment duration. For long-term studies, a 3-week incubation with a medium change every 3-4 days is recommended.[1]
Protocol 2: Assessment of Spheroid Viability
This protocol details the use of the CellTiter-Glo® 3D assay to measure the viability of spheroids following this compound treatment. This assay quantifies ATP, an indicator of metabolically active cells.
Procedure:
-
Reagent and Plate Equilibration: a. At the end of the treatment period, remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature.
-
Assay Procedure: a. Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium). b. Place the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis. c. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. d. Transfer the contents of each well to an opaque-walled 96-well plate. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the background control wells (medium and reagent only) from all experimental wells. b. Normalize the data by expressing the luminescence of treated spheroids as a percentage of the vehicle-treated control spheroids. c. Plot the percentage viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation
The efficacy of this compound is significantly higher in HRAS-mutant HNSCC spheroids compared to HRAS wild-type spheroids.
| Cell Line | HRAS Status | Estimated IC50 (nM) in 3D Spheroids | Reference |
| UMSCC17B | Mutant (Q61L) | ~50-100 | [1] |
| ORL214 | Mutant (G12C) | ~50-100 | [1] |
| HN31 | Mutant | ~100-200 | [1] |
| CAL27 | Wild-Type | >1000 | [1] |
| DETROIT562 | Wild-Type | >1000 | [1] |
| ORL48 | Wild-Type | >1000 | [1] |
Note: IC50 values are estimated from graphical data presented in the cited literature as explicit numerical values were not provided.[1]
| Parameter Measured | HRAS-Mutant Spheroids (this compound-Treated) | HRAS Wild-Type Spheroids (this compound-Treated) |
| Spheroid Viability | Dose-dependent decrease | No significant change |
| Number of Spheroids | Dose-dependent decrease | No significant change |
| MAPK Pathway Signaling (pERK) | Reduced | No significant change |
Visualizations
Figure 2: Workflow for assessing this compound efficacy in 3D spheroid models.
References
Application Notes and Protocols for Tipifarnib Treatment in HNSCC Xenografts
These application notes provide a comprehensive overview and detailed protocols for the use of tipifarnib, a farnesyltransferase inhibitor, in preclinical studies involving Head and Neck Squamous Cell Carcinoma (HNSCC) xenograft models. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.
Introduction
This compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various signaling proteins, including RAS isoforms.[1] While all RAS proteins are substrates for FTase, HRAS is uniquely dependent on farnesylation for its membrane localization and subsequent activation.[1][2] This dependency makes tumors harboring HRAS mutations particularly susceptible to this compound. Activating HRAS mutations are found in approximately 4-8% of HNSCC cases, defining a distinct molecular subtype of the disease.[3] Preclinical studies using HNSCC cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have demonstrated that this compound can induce tumor stasis or regression in HRAS-mutant models.[1][4]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of farnesyltransferase, which prevents the farnesylation of proteins like HRAS.[2] Farnesylation is a critical step for the proper localization of these proteins to the cell membrane, a prerequisite for their participation in downstream signaling pathways that regulate cell growth, proliferation, and survival.[2][5] By blocking this process, this compound effectively inhibits the function of oncogenic HRAS, leading to the suppression of downstream signaling cascades such as the MAPK pathway.[4][5] This results in reduced cell proliferation, induction of apoptosis, and abrogation of neovascularization in HRAS-mutant HNSCC tumors.[1][4]
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound in HRAS-mutant HNSCC.
Experimental Protocols
Detailed methodologies for key experiments involving this compound treatment of HNSCC xenografts are provided below.
Protocol 1: HNSCC Xenograft Model Development and this compound Treatment
This protocol describes the establishment of HNSCC xenografts in mice and subsequent treatment with this compound.
Materials:
-
HRAS-mutant HNSCC cell lines (e.g., UMSCC17B, ORL214) or patient-derived tumor fragments.[4]
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).[6]
-
Matrigel (or similar basement membrane matrix).
-
This compound.
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
Oral gavage needles.
-
Calipers.
Procedure:
-
Cell Line-Derived Xenografts (CDX):
-
Harvest HNSCC cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Surgically implant small fragments (2-3 mm³) of patient tumor tissue subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=3-10 mice per group).[4][8]
-
Prepare this compound solution in the appropriate vehicle. A common dose is 60 mg/kg.[6][8]
-
Administer this compound or vehicle control orally via gavage, typically twice daily.[6][8]
-
Continue treatment for a specified period (e.g., 20-28 days) or until tumors in the control group reach a predetermined endpoint.[6][8]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to compare tumor growth between treatment and control groups.
-
Protocol 2: Combination Therapy with Alpelisib
This protocol outlines a combination treatment strategy using this compound and the PI3Kα inhibitor alpelisib.
Procedure:
-
Follow steps 1-3 from Protocol 1 to establish HNSCC xenografts.
-
Treatment Groups:
-
Administer treatments orally as specified for the duration of the study.
-
Monitor tumor growth and analyze data as described in Protocol 1.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a preclinical study of this compound in HNSCC xenografts.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in HNSCC xenografts.
Table 1: this compound Monotherapy in HRAS-Mutant HNSCC Xenografts
| Cell Line/PDX Model | HRAS Mutation | This compound Dose | Treatment Duration | Outcome | Reference |
| UMSCC17B | Q61L | 60 mg/kg twice daily | ~20 days | Significant tumor growth inhibition | [4][6] |
| ORL214 | G12C | 60 mg/kg twice daily | ~20 days | Significant tumor growth inhibition | [4][6] |
| HRAS-mutant PDX | Various | 60 mg/kg twice daily | ~20 days | Tumor stasis or regression | [6] |
Table 2: this compound in Combination with Alpelisib in HNSCC Xenografts
| Xenograft Model | Genetic Alteration | Treatment | Outcome | Reference |
| PIK3CA-mutant PDX | PIK3CA mutation | This compound (60 mg/kg BID) + Alpelisib (40 mg/kg QD) | Enhanced tumor growth inhibition compared to single agents | [8] |
| HRAS-overexpressing PDX | HRAS overexpression | This compound (60 mg/kg BID) + Alpelisib (40 mg/kg QD) | Enhanced tumor growth inhibition compared to single agents | [8] |
| CAL33 (CDX) | PIK3CA H1047R | This compound (60 mg/kg BID) + Alpelisib (40 mg/kg QD) | Tumor regression | [8] |
| HSC3 (CDX) | PIK3CA E545K | This compound (60 mg/kg BID) + Alpelisib (40 mg/kg QD) | Tumor regression | [8] |
Conclusion
This compound has demonstrated significant preclinical activity in HRAS-mutant HNSCC xenograft models, supporting its clinical development as a targeted therapy for this patient population.[1][3][4] The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Furthermore, combination strategies, such as with PI3K inhibitors, show promise for overcoming potential resistance mechanisms and enhancing anti-tumor efficacy.[7][8]
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Tipifarnib and Erlotinib: A Detailed Examination of a Phase I Study in Advanced Solid Tumors
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the study design, clinical findings, and underlying mechanisms of the combination therapy of tipifarnib, a farnesyltransferase inhibitor, and erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, for the treatment of advanced solid tumors. The information is compiled from a significant phase I clinical trial and preclinical data, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Preclinical evidence of synergistic cytotoxic effects between this compound and erlotinib prompted a phase I clinical trial to assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this combination in patients with advanced solid tumors.[1][2] Both agents target key cellular signaling pathways implicated in cancer cell proliferation and survival, specifically the RAS/MAPK and PI3K/AKT pathways, albeit at different points.[1] This dual-targeted approach holds the potential for enhanced anti-tumor activity.
Mechanism of Action
This compound: As a farnesyltransferase inhibitor, this compound blocks the post-translational modification of proteins that require a farnesyl group for their localization and function. A key target of this inhibition is the RAS family of small GTPases, which are crucial upstream regulators of the MAPK and PI3K/AKT signaling pathways. By preventing the farnesylation of RAS, this compound disrupts its membrane association and subsequent activation of downstream oncogenic signaling.
Erlotinib: Erlotinib is a reversible tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[1] By blocking the ATP-binding site of the EGFR tyrosine kinase domain, erlotinib inhibits its autophosphorylation and the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Synergistic Effect: The combination of this compound and erlotinib is believed to exert a synergistic anti-tumor effect by targeting the RAS/MAPK and PI3K/AKT pathways at two distinct levels.[1] this compound acts upstream by inhibiting RAS farnesylation, while erlotinib acts at the receptor level by blocking EGFR signaling. This dual inhibition is hypothesized to lead to a more profound and sustained blockade of these critical cancer-promoting pathways.
References
- 1. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of the farnesyltransferase inhibitor this compound in combination with the epidermal growth factor tyrosine kinase inhibitor Erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tipifarnib with Sorafenib in Advanced Malignancies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy of tipifarnib and sorafenib (B1663141) for the treatment of advanced malignancies. This document details the mechanism of action, summarizes clinical trial data, and provides protocols for experimental application.
Introduction
The combination of this compound, a farnesyltransferase inhibitor, and sorafenib, a multi-kinase inhibitor, represents a rational therapeutic strategy to target multiple critical pathways in cancer cell proliferation and survival.[1][2] Preclinical and clinical studies have explored this combination, demonstrating a manageable safety profile and promising anti-tumor activity in specific patient populations.[1][2][3]
This compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins, including the Ras family of small GTPases.[4][5] By inhibiting farnesylation, this compound prevents the membrane localization and activation of Ras, thereby disrupting downstream signaling pathways that regulate cell growth, differentiation, and survival.[4][5]
Sorafenib is an oral multi-kinase inhibitor that targets several key kinases involved in tumor progression and angiogenesis.[6][7][8] Its targets include RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT3.[6][8][9] By inhibiting these kinases, sorafenib can block tumor cell proliferation and angiogenesis.[6][7][10]
The rationale for combining these two agents lies in the potential for synergistic or additive effects by targeting the Ras/Raf/MEK/ERK signaling pathway at two different points, as well as inhibiting other oncogenic pathways.[1][2]
Quantitative Data Summary
A Phase I clinical trial evaluated the safety and efficacy of combining this compound and sorafenib in patients with advanced malignancies.[1][2][3]
Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)
| Dose Level | Sorafenib Dose | This compound Dose | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1 (new) | 400 mg QD | 100 mg QD | 5 | 0 |
| 2 | 400 mg QD | 100 mg BID | 4 | 0 |
| 3 | 400 mg AM, 200 mg PM | 100 mg BID | 6 | 1 (Grade 3 rash) |
| 4 | 400 mg BID | 100 mg BID | 4 | 2 (Grade 3 rash) |
| 6 (initial) | 400 mg BID | 100 mg BID | 6 | 2 (Grade 3 maculopapular erythematous rash) |
Data sourced from a Phase I clinical trial.[1][2] MTD: The recommended Phase II dose (RP2D) was established at dose level 3: sorafenib 400 mg in the morning and 200 mg in the evening, with this compound 100 mg twice daily .[1][2][3]
Table 2: Clinical Activity of this compound and Sorafenib Combination
| Cancer Type | Number of Patients | Clinical Response | Duration of Response/Stability |
| Medullary Thyroid Cancer | 8 | 3 Partial Remissions, 3 Stable Disease | 12 to 26+ months |
| Papillary Thyroid Cancer | 4 | 4 Stable Disease | 18+ to 27+ months |
| Melanoma (PDGFR mutation) | 1 | Stable Disease | 14 months |
| Adrenocortical Cancer | 2 | Stable Disease | 7 and 11 months |
| Renal Cancer | 1 | Stable Disease | 6 months |
| Pancreatic Cancer | 1 | Stable Disease | 6 months |
Data reflects durable responses and stable disease observed in the Phase I trial.[1][2][3]
Experimental Protocols
The following protocols are based on the methodology of the Phase I clinical trial of this compound and sorafenib.
Patient Population
Patients with advanced, histologically confirmed solid malignancies refractory to standard therapy or for whom no standard therapy exists.
Dosing Regimen (Recommended Phase II Dose)
-
Sorafenib: 600 mg total daily dose, administered as 400 mg orally in the morning and 200 mg orally in the evening, continuously.
-
This compound: 100 mg orally twice daily for 21 consecutive days, followed by a 7-day rest period, in a 28-day cycle.[3]
Treatment Cycle
A single treatment cycle is defined as 28 days.[3]
Toxicity and Dose Modifications
-
Dose-Limiting Toxicity (DLT): Defined as any grade 3 or 4 non-hematologic toxicity or grade 4 hematologic toxicity occurring during the first cycle of therapy. The most common DLT observed was rash.[1][3]
-
Dose Adjustments: Dose reductions for both drugs should be implemented for management of toxicities.
Efficacy Evaluation
-
Tumor response should be assessed every two cycles (8 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).
Pharmacodynamic Studies
-
Farnesyltransferase (FTase) Inhibition: To assess the biological effect of this compound, FTase activity in peripheral blood mononuclear cells (PBMCs) can be measured at baseline and after treatment. A reduction of ≥50% in FTase levels was observed in a quarter of patients in the phase I trial, even at low doses of this compound.[1][2][3]
-
Signaling Pathway Analysis: Western blot analysis of downstream signaling proteins such as phosphorylated MEK, ERK, AKT, and STAT3 in tumor biopsies or PBMCs can be performed to evaluate the combined effect of the drugs on their target pathways.[11]
Signaling Pathways and Experimental Workflow
Mechanism of Action: Dual Pathway Blockade
The combination of this compound and sorafenib is designed to inhibit the Ras/Raf/MEK/ERK signaling pathway at two crucial points. This compound inhibits the farnesylation of Ras, preventing its activation, while sorafenib directly inhibits Raf kinases.[1][2] This dual blockade is hypothesized to lead to a more profound and sustained inhibition of this key oncogenic pathway.
Caption: Dual blockade of the Ras/Raf/MEK/ERK pathway by this compound and sorafenib.
Clinical Trial Workflow
The following diagram illustrates the workflow of the Phase I dose-escalation study.
Caption: Workflow of the Phase I dose-escalation trial for this compound and sorafenib.
Logical Relationship of Drug Combination
The combination of this compound and sorafenib targets both upstream and downstream components of a critical oncogenic pathway, in addition to affecting other pathways involved in tumor growth and angiogenesis.
Caption: Logical relationship of the combined antitumor effects of this compound and sorafenib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Trial of a Combination of the Multikinase Inhibitor Sorafenib and the Farnesyltransferase Inhibitor this compound in Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of a combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor this compound in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Assessing Tipifarnib's Inhibition of Farnesylation in a Cellular Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipifarnib is a potent and highly selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1][2][3] This enzyme catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of a protein.[4] This farnesylation is a critical step for the proper subcellular localization and biological function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[4][5] Dysregulation of Ras signaling is a common feature in many human cancers, making FTase a compelling therapeutic target.[4][6]
This compound's mechanism of action centers on its ability to competitively inhibit the CAAX binding site of farnesyltransferase, thereby preventing the farnesylation and subsequent membrane localization of key signaling proteins like Ras.[2][5] Notably, while all Ras isoforms are substrates for FTase, HRAS is exclusively dependent on farnesylation for its function.[7][8] This makes tumors with activating HRAS mutations particularly susceptible to this compound.[6][7]
These application notes provide detailed protocols for assessing the inhibition of protein farnesylation by this compound in a cellular context. The described methods are essential for preclinical and clinical research to confirm the on-target activity of this compound and to elucidate its downstream effects.
Mechanism of Action: this compound-Mediated Inhibition of Farnesylation
Protein farnesylation is a multi-step process essential for the function of many signaling proteins. Farnesyltransferase inhibitors, such as this compound, directly block the initial and rate-limiting step of this cascade. By preventing the attachment of the farnesyl group, this compound disrupts the localization of these proteins to the cell membrane, rendering them inactive.[9] This leads to the inhibition of downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[7][10][11]
Figure 1: this compound inhibits farnesyltransferase (FTase), preventing the farnesylation of pro-Ras and its subsequent localization to the cell membrane and activation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from various in vitro and cellular assays.
Table 1: In Vitro this compound Activity
| Assay Type | Target | Substrate | IC50 | Reference |
|---|---|---|---|---|
| Enzymatic Assay | Farnesyltransferase | Lamin B peptide | 0.86 nM | [3] |
| Enzymatic Assay | Farnesyltransferase | K-RasB peptide | 7.9 nM | [3] |
| Enzymatic Assay | Farnesyltransferase | - | 0.6 nM |[3] |
Table 2: Cellular this compound Activity
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|
| T-cell leukemia/lymphoma lines | Cell Viability | - | <100 nM (in 60% of lines) | [12] |
| AML cell lines | Proliferation | Inhibition of proliferation | 25-100 nM | [13] |
| Jurkat, RPMI-8402, SU-DHL-1 | Apoptosis | Increased apoptosis | At IC50 value | [12] |
| Jurkat, RPMI-8402, SU-DHL-1 | Cell Cycle | G1 phase block | At IC50 value |[12] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Farnesylation Inhibition via Mobility Shift of HDJ-2
This protocol details the detection of farnesylation inhibition by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2, a commonly used biomarker for FTI activity.[4] Unprocessed, non-farnesylated HDJ-2 migrates more slowly on an SDS-PAGE gel than its farnesylated counterpart.[14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Analyze the bands for HDJ-2. The appearance of a slower-migrating band in this compound-treated samples indicates the accumulation of unprocessed, non-farnesylated HDJ-2.
Figure 2: Experimental workflow for detecting farnesylation inhibition by Western blot.
Protocol 2: Subcellular Fractionation to Assess HRAS Localization
This protocol describes how to separate cytosolic and membrane fractions to determine the effect of this compound on the subcellular localization of HRAS. Inhibition of farnesylation will lead to an accumulation of HRAS in the cytosol.[7]
Materials:
-
Cell line of interest (preferably expressing HRAS)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Ultracentrifuge
-
Western blot materials (as in Protocol 1)
-
Primary antibody against HRAS
-
Primary antibodies for cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) markers
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound or DMSO as described in Protocol 1.
-
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
-
Subcellular Fractionation:
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Western Blotting:
-
Perform Western blotting on both the cytosolic and membrane fractions as described in Protocol 1.
-
Probe the membranes with antibodies against HRAS, a cytosolic marker, and a membrane marker.
-
Data Analysis:
-
Compare the levels of HRAS in the cytosolic and membrane fractions of treated versus untreated cells. An increase in cytosolic HRAS in this compound-treated cells indicates inhibition of farnesylation.
Protocol 3: Immunofluorescence for Visualizing HRAS Displacement from the Membrane
This protocol allows for the direct visualization of HRAS localization within the cell.
Materials:
-
Cells grown on coverslips
-
This compound
-
DMSO
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against HRAS
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound or DMSO.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA.
-
Permeabilize cells with permeabilization buffer.
-
-
Immunostaining:
-
Block with blocking buffer.
-
Incubate with the primary anti-HRAS antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Wash with PBS.
-
-
Imaging:
-
Mount the coverslips onto slides.
-
Image the cells using a confocal microscope.
-
Data Analysis:
-
Observe the localization of HRAS. In control cells, HRAS should be localized to the plasma membrane. In this compound-treated cells, HRAS will appear more diffuse throughout the cytoplasm.
Protocol 4: In Vitro Farnesyltransferase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on FTase activity. Commercially available kits are often used for this purpose.[15][16][17][18]
General Principle: These assays typically use a recombinant FTase, a farnesyl pyrophosphate (FPP) donor, and a fluorescently labeled peptide substrate. The transfer of the farnesyl group to the peptide results in a change in fluorescence, which can be measured. The presence of an inhibitor like this compound will reduce the rate of this reaction.
Generalized Procedure:
-
Reaction Setup:
-
In a microplate, combine the assay buffer, recombinant FTase, and varying concentrations of this compound.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add a mixture of FPP and the fluorescent peptide substrate to initiate the reaction.
-
-
Measurement:
-
Measure the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
Assessment of Downstream Signaling
To confirm the functional consequences of farnesylation inhibition, it is crucial to assess the activity of downstream signaling pathways.
Western Blot for p-ERK and p-AKT
Procedure:
-
Follow the Western blot protocol as described in Protocol 1.
-
Use primary antibodies specific for the phosphorylated forms of key signaling proteins, such as p-ERK (MAPK pathway) and p-AKT (PI3K/AKT pathway).
-
Also, probe for total ERK and total AKT to ensure that changes in phosphorylation are not due to changes in total protein levels.
Data Analysis:
-
A decrease in the levels of p-ERK and p-AKT in this compound-treated cells indicates successful inhibition of downstream signaling.[7][19]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the cellular effects of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively confirm the on-target inhibition of farnesyltransferase, visualize the consequences on protein localization, and quantify the impact on downstream signaling pathways and cellular phenotypes. These methods are invaluable for the continued development and characterization of this compound and other farnesyltransferase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of the Ras/Raf/MEK/ERK and RET Kinase Pathways with the Combination of the Multikinase Inhibitor Sorafenib and the Farnesyltransferase Inhibitor this compound in Medullary and Differentiated Thyroid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bioassaysys.com [bioassaysys.com]
- 16. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 17. benchchem.com [benchchem.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. researchgate.net [researchgate.net]
Tipifarnib: A Researcher's Guide to Studying RAS Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tipifarnib is a potent and highly selective, non-peptide inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous cellular proteins, including the RAS family of small GTPases.[1][2][3] This farnesylation is a critical step for the membrane localization and subsequent activation of RAS proteins, which are key regulators of cellular proliferation, differentiation, and survival.[3][4] Dysregulation of RAS signaling, often through activating mutations, is a hallmark of many human cancers.[2]
While all RAS isoforms (HRAS, KRAS, and NRAS) are substrates for FTase, HRAS is uniquely dependent on this modification for its function.[2][5] KRAS and NRAS can undergo an alternative prenylation process called geranylgeranylation, rendering them less susceptible to FTase inhibitors.[2][5] This specific dependence of HRAS on farnesylation makes this compound a valuable tool for studying HRAS-driven signaling pathways and a promising therapeutic agent for cancers harboring HRAS mutations.[4][6] These application notes provide detailed protocols and data to facilitate the use of this compound as a research tool to investigate RAS signaling.
Mechanism of Action
This compound competitively inhibits the farnesyltransferase enzyme, preventing the transfer of a farnesyl pyrophosphate group to the C-terminal CAAX motif of target proteins like HRAS.[1][2] This inhibition blocks the localization of HRAS to the plasma membrane, thereby preventing its interaction with downstream effectors and abrogating the activation of signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][7]
References
- 1. Phase II Study of this compound in Squamous Head and Neck Cancer With HRAS Mutations [clin.larvol.com]
- 2. onclive.com [onclive.com]
- 3. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To Tip or Not to Tip: A New Combination for Precision Medicine in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tipifarnib in T-cell Lymphoma Research
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of aggressive non-Hodgkin lymphomas with generally poor prognoses and limited treatment options for relapsed or refractory disease.[1] Tipifarnib (R115777) is an orally bioavailable, potent, and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous cellular proteins.[2][3] Initially developed to target RAS-mutant cancers, this compound has shown significant clinical activity in various hematologic malignancies, including specific subtypes of TCL, such as angioimmunoblastic T-cell lymphoma (AITL).[4][5] These notes provide an overview of this compound's mechanism of action and summarize key preclinical and clinical findings in the context of TCL research.
Mechanism of Action: Farnesyltransferase Inhibition
Protein farnesylation is a critical step in rendering many signaling proteins functional. The enzyme farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[3] This modification increases the protein's hydrophobicity, facilitating its anchoring to the inner leaflet of the cell membrane, a prerequisite for its participation in signal transduction cascades.[2]
Key substrates of FTase include members of the RAS superfamily of small GTPases (such as HRAS) and RHO proteins.[2][6] These proteins are pivotal regulators of cellular proliferation, survival, and differentiation. This compound competitively inhibits FTase, preventing the farnesylation of these substrates.[2] This blockade disrupts their subcellular localization and abrogates their downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3] While KRAS and NRAS can undergo alternative prenylation via geranylgeranyltransferase when FTase is inhibited, HRAS is uniquely dependent on farnesylation, making tumors with HRAS mutations particularly sensitive to this compound.[6][7]
Key Signaling Pathways in T-cell Lymphoma
This compound's anti-tumor activity in TCL is mediated through the disruption of several critical signaling pathways:
-
RAS/MAPK Pathway : The RAS/RAF/MEK/ERK (MAPK) pathway is a central regulator of cell proliferation. By preventing RAS farnesylation, this compound inhibits downstream MAPK signaling.[5]
-
PI3K/AKT/mTOR Pathway : Farnesylation of proteins like Rheb (Ras homolog enriched in brain) is necessary for the activation of the mTOR pathway, which controls cell growth and survival. This compound can disrupt this pathway.[5]
-
RHOA Pathway : Mutations in the RHOA gene are highly prevalent in AITL.[5] These mutations can lead to enhanced T-cell receptor signaling. This compound's inhibition of RHOA farnesylation can counteract this aberrant signaling.[5]
-
CXCL12/CXCR4 Axis : The chemokine CXCL12 and its receptor CXCR4 play roles in tumor cell homing, invasion, and survival.[8][9] this compound has been shown to downregulate CXCL12 secretion, and high CXCL12 expression has been identified as a potential biomarker for this compound sensitivity in PTCL.[10][11] The CXCR4 receptor signals in part through HRAS, which is uniquely dependent on farnesylation.[8][9]
Quantitative Data Summary
Preclinical Data
This compound has demonstrated potent in vitro and in vivo activity against T-cell lymphoma models.
Table 1: In Vitro Efficacy of this compound in Cutaneous T-cell Lymphoma (CTCL) Cell Lines [12]
| Cell Line | EC50 Dose |
|---|---|
| HuT78 | 7.5 nM |
| SeAx | 50 nM |
EC50: Half maximal effective concentration.
Table 2: In Vivo Efficacy of this compound in an IL-15 Transgenic CTCL Mouse Model [12][13]
| Parameter | Vehicle-Treated | This compound-Treated | p-value |
|---|---|---|---|
| Gross Lesion Severity Score (out of 5) | 3.33 ± 0.57 | 0.5 ± 1.22 | 0.0076 |
| Histologic Severity Score (out of 7) | 7 ± 0 | 3.8 ± 0.75 | 0.0002 |
Data are presented as mean ± standard deviation.
Clinical Data
A Phase 2 clinical trial investigated this compound monotherapy in heavily pretreated patients with relapsed/refractory peripheral T-cell lymphoma (PTCL).[4][14]
Table 3: Clinical Efficacy of this compound in Relapsed/Refractory PTCL (Phase 2) [4][14]
| Endpoint | All PTCL Patients (N=65) | AITL Subtype (n=38) |
|---|---|---|
| Objective Response Rate (ORR) | 39.7% | 56.3% |
| Median Progression-Free Survival (PFS) | 3.5 months | 3.6 months |
| Median Duration of Response (DOR) | 3.7 months | 7.8 months |
| Median Overall Survival (OS) | 32.8 months | Not specified in source, but greatest DOR was in AITL |
AITL: Angioimmunoblastic T-cell Lymphoma.
Table 4: Most Common this compound-Related Adverse Events (AEs) in the PTCL Phase 2 Trial [4][14]
| Adverse Event | Incidence (%) |
|---|---|
| Neutropenia | 43.1% |
| Thrombocytopenia | 36.9% |
| Anemia | 30.8% |
| Nausea | 29.2% |
| Diarrhea | 27.7% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS) Assay
This protocol assesses the effect of this compound on the metabolic activity of TCL cells as an indicator of cell viability.
Materials:
-
TCL cell lines (e.g., Jurkat, HuT78)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed TCL cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[15][16]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[17]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift)
This protocol assesses this compound's efficacy by detecting the accumulation of the unfarnesylated form of the chaperone protein HDJ-2, a known FTase substrate. Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel.[3]
Materials:
-
TCL cells and this compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
ECL detection substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment & Lysis: Treat TCL cells with various concentrations of this compound for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Compare the bands between treated and untreated samples. A band shift to a higher molecular weight in this compound-treated samples indicates the accumulation of unfarnesylated HDJ-2.
Protocol 3: In Vivo Efficacy in a TCL Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in an immunodeficient mouse model bearing TCL xenografts.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
TCL cell line for implantation
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million TCL cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[19]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and animal body weight 2-3 times per week.[19]
-
Randomization: Once tumors reach the target size, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., daily by oral gavage) or vehicle to the respective groups. The dosing regimen from a CTCL mouse model was two weeks of dosing.[12][13] Clinical trial dosing is often cyclical (e.g., 21 days on, 7 days off).[4]
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Tissue Collection: At the endpoint, euthanize the animals and excise the tumors for ex vivo analyses (e.g., histology, Western blot).[19]
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate tumor growth inhibition (TGI).
References
- 1. Kura Oncology Initiates Phase 2 Study of this compound in Peripheral T-cell Lymphoma | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Phase 2 trial of the farnesyltransferase inhibitor this compound for relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Kura Oncology Presents Preliminary Clinical and Preclinical Data for this compound in the Treatment of Relapsed or Refractory Peripheral T-Cell Lymphoma | Kura Oncology, Inc. [ir.kuraoncology.com]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. kuraoncology.com [kuraoncology.com]
- 14. Phase 2 trial of the farnesyltransferase inhibitor this compound for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of this compound sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Tipifarnib Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of tipifarnib in common laboratory solvents. It includes quantitative data, detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol, but it is insoluble in water.[1] The exact solubility can vary slightly between different sources and batches. For quantitative details, please refer to the data table below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1] Due to its high solubility in DMSO, concentrations of up to 100 mM can be achieved.[2] For cell-based assays, further dilutions should be made in the appropriate cell culture medium. Note that this compound is a BCS class 2 molecule, meaning it has low solubility and high permeability, and its solubility can be pH-dependent.[3]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Prepared stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q4: Why is my this compound not dissolving properly in DMSO?
A4: The most common reason for poor dissolution in DMSO is the presence of moisture. DMSO is hygroscopic and can absorb water from the atmosphere, which significantly reduces the solubility of this compound.[1] Always use fresh, anhydrous DMSO from a newly opened bottle for the best results.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents based on available data.
| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Source |
| DMSO | ~100 mM | ~58 mg/mL | [1][2] |
| Ethanol | ~20 mM | ~9 mg/mL | [1][2] |
| Water | Insoluble | Insoluble | [1] |
Note: The molecular weight of this compound is 489.4 g/mol .[2]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.
-
Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid material should be visible.[6]
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution in DMSO | The DMSO used may have absorbed moisture from the air. | Use fresh, anhydrous DMSO from a newly opened container. Ensure the stock solution vial is tightly sealed during storage.[1] |
| Inconsistent Results Between Experiments | Incomplete equilibration or temperature fluctuations. | Ensure the shake-flask method is run for a sufficient duration (24-48 hours) and that the temperature is strictly controlled.[6] |
| Low Solubility in Aqueous Buffers for Cell Assays | This compound is insoluble in water. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation. | Perform serial dilutions. First, dilute the DMSO stock to an intermediate concentration in DMSO, then add it dropwise to the aqueous buffer while vortexing to facilitate mixing. |
| Difficulty Dissolving Powder | The compound may require energy to overcome crystal lattice forces. | Gentle warming and sonication can be applied to aid dissolution. However, be cautious of potential compound degradation with excessive heat. |
Signaling Pathway
This compound is a potent and specific inhibitor of farnesyltransferase (FTase).[1][8] This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation attaches a lipid group to Ras, anchoring it to the cell membrane, which is essential for its signaling activity.[9][10][11] By inhibiting FTase, this compound prevents Ras farnesylation, leading to its mislocalization in the cytosol and subsequent inactivation. This blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are often constitutively active in cancer and drive cell proliferation and survival.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C27H22Cl2N4O | CID 159324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesyltransferase inhibitor this compound is well tolerated, induces stabilization of disease, and inhibits farnesylation and oncogenic/tumor survival pathways in patients with advanced multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tipifarnib Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Tipifarnib in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support guide provides a comprehensive resource for troubleshooting and preventing this compound precipitation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium. This change in solvent composition drastically reduces this compound's solubility, causing it to fall out of solution and form a precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly recommended solvents for preparing this compound stock solutions are high-purity, anhydrous DMSO and ethanol. It is crucial to prepare a high-concentration stock solution to minimize the final volume of the organic solvent added to the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the solvent.
Q4: Can I warm the precipitated this compound solution to redissolve it?
A4: Gently warming the solution in a 37°C water bath can help redissolve precipitated this compound. However, it is critical to ensure the compound has not degraded due to temperature changes. If the solution does not become clear after warming and gentle vortexing, it is recommended to prepare a fresh stock solution.
Q5: Does the type of cell culture medium or serum concentration affect this compound solubility?
A5: Yes, both the medium composition and serum concentration can influence the solubility of hydrophobic compounds like this compound. Serum proteins, such as albumin, can bind to hydrophobic drugs and help keep them in solution. Therefore, a decrease in serum concentration may lead to a higher likelihood of precipitation. The various components of different media (e.g., RPMI-1640 vs. DMEM) can also interact with the compound differently.
Troubleshooting Guide
Precipitation of this compound can occur at different stages of your experiment. The following guide provides a systematic approach to identifying the cause and finding a solution.
Issue 1: Precipitate Forms Immediately Upon Dilution into Media
| Potential Cause | Description | Recommended Solution(s) |
| Exceeding Solubility Limit | The final concentration of this compound in the media is higher than its solubility limit in that specific aqueous environment. | - Lower the final working concentration of this compound if your experimental design permits.- Increase the volume of the media you are diluting into. |
| "Solvent Shock" | Rapidly adding the concentrated organic stock solution to the aqueous media causes a localized high concentration of the drug, leading to immediate precipitation. | - Add the this compound stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling.- Use a serial dilution approach: first, dilute the stock into a small volume of media, mix well, and then transfer this to the final volume. |
| Suboptimal Temperature | Diluting into cold media can decrease the solubility of this compound. | - Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Description | Recommended Solution(s) |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture medium at 37°C for the duration of the experiment. | - Perform a stability test by incubating this compound in your complete media (without cells) for the same duration as your experiment and visually inspect for precipitation at various time points. |
| Interaction with Media Components | Components in the media or secreted by the cells could be interacting with this compound, causing it to precipitate over time. | - If possible, test the solubility of this compound in a simpler buffer (like PBS) to see if media components are the issue.- Consider if the cell density is affecting the media composition over time. |
| Evaporation of Media | Evaporation from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | - Ensure proper humidification of your incubator.- Use sealed flasks or plates, or check the volume of media in your wells throughout the experiment. |
Data Presentation
| Solvent/Medium | Reported/Expected Solubility | Notes |
| DMSO | Soluble to 100 mM | Recommended for primary stock solutions. |
| Ethanol | Soluble to 20 mM | An alternative solvent for stock solutions. |
| Water | Insoluble | Highlights the hydrophobic nature of this compound. |
| RPMI-1640 + 10% FBS | Low (µM range) | Serum proteins can aid in solubilization. |
| RPMI-1640 + 5% FBS | Very Low (likely lower µM range) | Reduced serum may decrease solubility. |
| Serum-Free Media | Very Low (potential for precipitation at low µM) | Highest risk of precipitation. |
Note: The solubilities in cell culture media are estimates and should be experimentally determined for your specific conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically add the required volume of sterile DMSO to the this compound powder to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure (Serial Dilution Method):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed for your final desired concentration. Ensure the final DMSO concentration will be ≤ 0.5%.
-
In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the stock solution to a small volume of pre-warmed complete cell culture medium (e.g., 100 µL). Mix thoroughly by gentle pipetting.
-
Add this intermediate dilution to the final volume of pre-warmed complete cell culture medium.
-
Mix the final working solution gently by inverting the tube or by slow pipetting. Avoid vigorous vortexing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Signaling Pathway
This compound is a farnesyltransferase inhibitor.[1] Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins. This modification is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth and proliferation.
References
Technical Support Center: Optimizing Tipifarnib Treatment In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tipifarnib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of various proteins, most notably HRAS.[2][3] Farnesylation is a necessary step for these proteins to anchor to the cell membrane, which is required for their activation and signaling functions.[2] By inhibiting FTase, this compound prevents the membrane localization of proteins like HRAS, rendering them inactive and disrupting downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2][4]
Q2: Why is this compound particularly effective against HRAS-mutant cancer cells?
A2: While all RAS isoforms (HRAS, KRAS, NRAS) are substrates for farnesyltransferase, KRAS and NRAS can undergo an alternative prenylation process called geranylgeranylation, which can compensate for FTase inhibition.[5] In contrast, HRAS is exclusively dependent on farnesylation for its membrane localization and function.[1][4] This makes cancer cells with activating HRAS mutations particularly susceptible to the effects of this compound.[1][5]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive HRAS-mutant cell lines, this compound treatment has been shown to inhibit downstream signaling through the MAPK (MEK-ERK) and PI3K/mTOR pathways.[4][6] This leads to several observable anti-tumor effects, including inhibition of proliferation, a G1-S cell cycle block, induction of apoptosis, and suppression of angiogenesis.[1][4] In some contexts, it can also induce terminal squamous cell differentiation.[1]
Q4: What is a typical effective concentration range for this compound in vitro?
A4: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. Published studies have demonstrated effects at concentrations ranging from the low nanomolar to the low micromolar range. For example, a concentration of 200 nM was effective in selectively inhibiting proliferation in HRAS-mutant HNSCC cell lines.[7] Other studies in gastric cancer cells have used concentrations of 300 nM to 3 µM to inhibit farnesylation and mTOR signaling.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q5: How long should I treat my cells with this compound?
A5: Treatment duration should be optimized based on the assay being performed. Significant inhibition of tumor cell growth has been observed as early as three days after treatment initiation in vivo.[4] In vitro studies have used various time points, such as 48 hours for viability and Western blot analysis[4][7], 72 hours for cell proliferation assays[6], and up to 7 days for 3D spheroid growth assays.[8] For signaling pathway analysis (e.g., pERK levels), shorter time points (e.g., 12-24 hours) may be sufficient[9], while assays for apoptosis or cell cycle arrest may require longer incubations (48-72 hours).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No significant effect on cell viability or proliferation. | 1. Cell line is not dependent on HRAS signaling. this compound is most effective in cells with activating HRAS mutations.[1] 2. Suboptimal drug concentration. The IC50 can vary significantly between cell lines. 3. Insufficient treatment duration. The anti-proliferative effects may take several days to become apparent.[4] 4. Assay format. Monolayer (2D) cultures can sometimes underestimate RAS dependence and drug activity compared to 3D models like spheroids.[4][8] 5. Drug degradation. Improper storage or handling of this compound stock solutions. | 1. Verify the HRAS mutation status of your cell line. Test a known HRAS-mutant positive control cell line in parallel. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50. 3. Extend the treatment duration. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 4. Consider using a 3D culture model (e.g., spheroid formation assay) which may better reflect in vivo sensitivity.[8] 5. Prepare fresh drug dilutions from a properly stored stock for each experiment. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent drug concentration due to pipetting errors. 4. Cell health and passage number. High passage numbers can lead to phenotypic drift. | 1. Ensure a uniform, single-cell suspension before plating. Use a cell counter for accuracy. 2. Avoid using the outer wells of plates for treatment groups; fill them with sterile media or PBS to maintain humidity. 3. Use calibrated pipettes and prepare a master mix of the final drug concentration to add to replicate wells. 4. Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Cell death observed in control (DMSO-treated) group. | 1. DMSO concentration is too high. DMSO can be toxic to some cell lines at concentrations >0.5%. 2. Poor cell health prior to treatment. | 1. Perform a DMSO toxicity test on your cell line. Keep the final DMSO concentration consistent across all treatments and ideally ≤0.1%. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Effect of this compound is less than expected based on literature (blunted response). | 1. Activation of compensatory signaling pathways. Cells can develop adaptive resistance by reactivating the RAS-MAPK pathway or upregulating parallel pathways like PI3K/AKT.[9][10] 2. Low HRAS variant allele frequency (VAF). Clinical data suggests that higher HRAS VAF correlates with better response.[11] | 1. Analyze key signaling nodes in both the MAPK and PI3K/AKT pathways via Western blot. Consider combination therapy with a PI3K or MEK inhibitor to overcome resistance.[9][10] 2. If using patient-derived cells, consider sequencing to determine the HRAS VAF, as this may predict sensitivity.[11] |
Quantitative Data Summary
Table 1: Examples of In Vitro this compound Treatment Parameters
| Cell Line | Cancer Type | HRAS Status | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| UMSCC17B | HNSCC | Mutant (Q61L) | 200 nM | 48 hours | Reduced viability, decreased pERK/pMEK | [4][7] |
| ORL214 | HNSCC | Mutant (G12C) | 200 nM | 48 hours | Reduced viability, decreased pERK/pMEK | [4][7] |
| CAL27 | HNSCC | Wild Type | 200 nM | 48 hours | No significant effect on viability or pERK/pMEK | [4][7] |
| MKN45 | Gastric Cancer | HIF-1α Positive | 300 nM | Up to 72 hours | Anti-proliferative effect, inhibited migration | [6] |
| KATOIII | Gastric Cancer | HIF-1α Positive | 300 nM | Up to 72 hours | Anti-proliferative effect, inhibited migration | [6] |
| MKN74 | Gastric Cancer | HIF-1α Negative | 300 nM | Up to 72 hours | No anti-proliferative effect | [6] |
| CAL33 | HNSCC | PIK3CA-Mutant | Not specified (Dose-response) | 7 days | Inhibition of spheroid growth (synergistic with Alpelisib) | [8] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Suspend cells in culture medium and seed into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well). Incubate for 18-24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Also prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Carefully remove the medium from the wells and add 50 µL of fresh medium. Then, add 50 µL of the 2x drug dilutions to the appropriate wells. This results in a final volume of 100 µL and the desired 1x drug concentrations.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound (e.g., 200 nM) or vehicle (DMSO) for the desired duration (e.g., 24 or 48 hours).[4]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-HRAS, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Visualizations
Caption: this compound inhibits FTase, preventing HRAS farnesylation and membrane localization.
Caption: A typical workflow for evaluating this compound's in vitro efficacy.
Caption: A logical workflow for troubleshooting lack of this compound efficacy.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Tipifarnib off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the farnesyltransferase inhibitor, tipifarnib.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Problem 1: Unexpected or inconsistent cell viability results after this compound treatment.
-
Question: My cell viability assay shows variable IC50 values for this compound across different experiments, or the effect is not as potent as expected. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors related to both the experimental setup and the underlying biology of the cell lines used. Here’s a step-by-step guide to troubleshoot this issue:
-
Cell Line Authentication and Maintenance:
-
Verify Cell Line Identity: Ensure your cell line's identity through Short Tandem Repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to unexpected results.
-
Mycoplasma Contamination: Regularly test your cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Passage Number: Use cells with a low passage number to minimize genetic drift and maintain a consistent phenotype.
-
-
On-Target vs. Off-Target Effects:
-
HRAS Mutation Status: The primary on-target effect of this compound is potent in cells with HRAS mutations.[1][2][3] Compare the effects of this compound in your cell line of interest with its effects in both an HRAS-mutant positive control cell line (e.g., UMSCC17B, ORL214) and an HRAS-wildtype negative control cell line (e.g., CAL27).[1] A significantly lower IC50 in the HRAS-mutant line suggests an on-target effect.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize off-target effects. High concentrations are more likely to engage off-target proteins.
-
-
Experimental Controls:
-
Positive Control: Include a known farnesyltransferase inhibitor with a well-characterized IC50 as a positive control in every experiment.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Problem 2: Difficulty in confirming farnesyltransferase inhibition and distinguishing it from off-target signaling.
-
Question: I'm observing changes in downstream signaling pathways after this compound treatment, but I'm unsure if it's due to farnesyltransferase inhibition or an off-target effect. How can I dissect these pathways?
-
Answer: This is a critical question when working with targeted inhibitors. Here’s how you can approach this:
-
Confirming On-Target Farnesyltransferase Inhibition:
-
Western Blot for Farnesylated Proteins: The most direct way to confirm on-target activity is to assess the farnesylation status of known farnesyltransferase substrates. A shift in the electrophoretic mobility of proteins like HDJ-2 (a chaperone protein) or prelamin A can be observed by Western blot. The unfarnesylated form will migrate slower.
-
HRAS Localization: In HRAS-mutant cells, this compound prevents the localization of HRAS to the cell membrane. This can be visualized by immunofluorescence or by biochemical fractionation followed by Western blotting.[1]
-
-
Investigating Known Off-Target Pathways:
-
mTOR Pathway: this compound can inhibit the mTOR pathway by preventing the farnesylation of Rheb.[4][5] To test for this, perform a Western blot for phosphorylated levels of mTOR substrates like p70S6K and 4E-BP1. If you see a decrease in their phosphorylation, it could be an off-target effect.
-
CXCL12/CXCR4 Pathway: this compound has been shown to inhibit the CXCL12/CXCR4 signaling pathway.[6][7][8][9] This can be assessed by measuring the secretion of CXCL12 via ELISA or by examining downstream signaling events associated with CXCR4 activation.
-
-
Experimental Strategy to Differentiate On-Target vs. Off-Target Effects:
-
Rescue Experiments: In an HRAS-mutant cell line, after treatment with this compound, try to rescue the phenotype by introducing a farnesylated, constitutively active form of HRAS. If the phenotype is rescued, the initial effect was likely on-target.
-
siRNA Knockdown: Use siRNA to knock down HRAS.[1] If the phenotype of HRAS knockdown is similar to that of this compound treatment, it supports an on-target mechanism.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Context | Reference |
| On-Target Activity | |||
| IC50 (Farnesylation) | 0.86 nM (lamin B) | In vitro enzyme assay | [6] |
| Off-Target Effects | |||
| mTOR Pathway | Inhibition of mTOR phosphorylation observed at 300 nM and 3 µM. | MKN74, MKN45, and KATOIII gastric cancer cells. | [4] |
| Clinical Dosing | Starting dose of 600 mg twice daily on days 1-7 and 15-21 of a 28-day cycle has been used in clinical trials to improve tolerability. | Patients with HRAS-mutant head and neck squamous cell carcinoma. | [2] |
| Clinical Side Effects | Most frequent treatment-emergent adverse events include anemia, neutropenia, leukopenia, lymphopenia, and gastrointestinal issues like nausea.[10] Hematologic toxicities are common. | Clinical trial patients. | [10] |
Experimental Protocols
Farnesyltransferase (FTase) Activity Assay
This protocol is adapted from commercially available kits and is designed to quantify FTase activity in a high-throughput format.
Materials:
-
Black 384-well plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
-
Recombinant FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer
-
TCEP (tris(2-carboxyethyl)phosphine)
Procedure:
-
Reagent Preparation: Equilibrate all components to room temperature. Prepare a working reagent by mixing the substrate, assay buffer, and TCEP.
-
Sample Addition: Add 5 µL of your sample (e.g., cell lysate containing FTase) to each well.
-
Initiate Reaction: Add 25 µL of the working reagent to each well. Mix gently by tapping the plate.
-
Measurement: Immediately read the fluorescence intensity at time zero. Incubate the plate at 37°C for 60 minutes and read the fluorescence again. Alternatively, perform a kinetic reading over 60 minutes.
-
Data Analysis: Calculate the change in fluorescence over time. The rate of increase in fluorescence is proportional to the FTase activity.
MTS Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
MTS reagent containing PES (phenazine ethosulfate)
-
Spectrophotometer (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the background (media only) wells. Plot the absorbance against the log of the this compound concentration to determine the IC50 value.
Western Blot for p-ERK Inhibition
This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by electrophoresis.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK and a loading control to normalize the data.
Frequently Asked Questions (FAQs)
-
Q1: What are the known primary off-target effects of this compound?
-
A1: Besides its on-target inhibition of farnesyltransferase, this compound has been shown to have off-target effects on the mTOR signaling pathway and the CXCL12/CXCR4 pathway .[4][5][6][7][8][9] It can inhibit mTOR signaling by preventing the farnesylation of Rheb, a key activator of mTORC1.[4][5] It can also downregulate the chemokine CXCL12.[7][8][9]
-
-
Q2: How can I experimentally control for the off-target effects of this compound on the mTOR pathway?
-
A2: To isolate the effects of this compound on farnesyltransferase from its effects on the mTOR pathway, you can use a combination of approaches. First, confirm mTOR pathway inhibition by checking the phosphorylation status of its downstream targets like p70S6K and 4E-BP1. Then, you can use a specific mTOR inhibitor (e.g., rapamycin) as a positive control to compare the phenotype with that of this compound treatment. Additionally, in an HRAS-mutant background, a rescue experiment with a farnesylated, active HRAS could demonstrate if the observed phenotype is independent of HRAS inhibition and thus potentially an off-target effect.
-
-
Q3: What is the best way to prepare and store this compound for in vitro experiments?
-
A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (e.g., <0.5%) and consistent across all conditions, including your vehicle control.
-
-
Q4: Are there known resistance mechanisms to this compound that I should be aware of in my experiments?
-
A4: Yes, resistance to this compound can develop. One mechanism of resistance in HRAS-driven cancers is the reactivation of the RAS/MAPK signaling pathway downstream of HRAS.[11] For example, mutations in genes like NF1 or activating mutations in GNAS have been identified in this compound-resistant tumors.[11] When conducting long-term experiments, be aware that resistant clones may emerge.
-
Visualizations
Caption: On-target effect of this compound on the HRAS signaling pathway.
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor effects of low‐dose this compound on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuraoncology.com [kuraoncology.com]
- 8. Kura Oncology Reports Clinical Activity of this compound in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression | Kura Oncology, Inc. [ir.kuraoncology.com]
- 9. kuraoncology.com [kuraoncology.com]
- 10. ashpublications.org [ashpublications.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Overcoming Tipifarnib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the farnesyltransferase inhibitor, Tipifarnib, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound. How can I confirm the drug is active and my experimental setup is correct?
A1: To verify this compound's activity and your setup, consider these initial steps:
-
Positive Control: Test this compound on a known sensitive cell line, such as an HRAS-mutant Head and Neck Squamous Cell Carcinoma (HNSCC) line (e.g., UMSCC17B).[1] This will confirm the potency of your drug stock.
-
Assess Farnesylation Status: Perform a Western blot to detect the processing of farnesyltransferase (FTase) substrates like HRAS or HDJ-2. In sensitive cells treated with this compound, you should observe an accumulation of the unprocessed, slower-migrating form of the protein, indicating successful inhibition of FTase.[1][2][3] If the protein processing is unaffected, it may point to an issue with your this compound stock or a specific resistance mechanism.
Q2: What are the primary mechanisms of acquired resistance to this compound in HRAS-mutant cancer cells?
A2: The most documented mechanisms involve the activation of bypass signaling pathways that circumvent the inhibition of HRAS. Key pathways include:
-
PI3K/AKT/mTOR Pathway Activation: This is a common feedback loop.[4][5][6] Inhibition of HRAS can lead to the compensatory activation of the PI3K/AKT/mTOR pathway, which continues to drive cell proliferation and survival.
-
MAPK Pathway Reactivation: Despite HRAS inhibition, downstream components of the MAPK pathway (like MEK/ERK) can be reactivated through other mechanisms, such as upstream activation of receptor tyrosine kinases (RTKs) like EGFR and FGFR.[6][7][8]
-
Upregulation of YAP1 and AXL: Genomic and transcriptomic analyses have shown the upregulation of these proteins in metastatic lesions that have developed resistance.[4][5]
-
Acquired Mutations: In preclinical models, acquired resistance has been linked to new mutations in genes like NF1 (a nonsense mutation) and an activating mutation in GNAS, which reactivate RAS/MAPK signaling.[7][9]
Q3: My cancer cell model does not have an HRAS mutation but is still resistant. What could be the cause?
A3: this compound's efficacy is highly dependent on HRAS mutations because HRAS is solely reliant on farnesylation for membrane localization and activity.[9][10] Other RAS isoforms, like KRAS and NRAS, can undergo alternative prenylation (geranylgeranylation) when farnesylation is blocked, rendering this compound ineffective.[5][7] If your cells are driven by KRAS or NRAS, they are likely intrinsically resistant to this compound as a single agent.
Q4: What combination therapies are effective in overcoming this compound resistance?
A4: Combination therapy is a leading strategy to overcome or prevent resistance. The choice of agent depends on the specific resistance mechanism:
-
PI3K Inhibitors (e.g., Alpelisib/BYL719): For resistance driven by the activation of the PI3K/AKT/mTOR pathway, dual treatment with this compound and a PI3K inhibitor has shown enhanced anti-tumor efficacy in preclinical models of HRAS-mutant HNSCC.[4][5][11]
-
MEK Inhibitors (e.g., AZD6244/Selumetinib): To counter the reactivation of the MAPK pathway, combining this compound with a MEK inhibitor has been shown to improve outcomes.[7][8]
-
EGFR Inhibitors (e.g., Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), combining this compound with Osimertinib has been shown to prevent the emergence of drug-tolerant cells and suppress the development of resistance.[12][13]
-
KRAS G12C Inhibitors: this compound may prevent adaptive resistance to KRAS G12C inhibitors by blocking compensatory feedback loops involving HRAS/NRAS and the PI3K-AKT-mTOR pathway.[14][15]
Q5: Are there known biomarkers that predict sensitivity or resistance to this compound?
A5: Yes, several biomarkers have been identified:
-
HRAS Mutation Status: The presence of an HRAS mutation is the primary biomarker for sensitivity.[5][9]
-
HRAS Variant Allele Frequency (VAF): In HNSCC, a high mutant-HRAS VAF (≥20%) is associated with a better response to this compound.[9][16]
-
CXCL12 Expression: In Peripheral T-cell Lymphoma (PTCL), high expression of the chemokine CXCL12 has been identified as a biomarker for clinical benefit.[17]
-
NOTCH1 and p-ERK: In T-cell acute lymphoblastic leukemia, the mutational status of NOTCH1 and the activation of ERK may serve as potential biomarkers for sensitivity.[18]
-
RelB: In the same study, positivity of RelB was suggested as a potential biomarker of resistance.[18]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Step(s) |
| No accumulation of unprocessed HRAS/HDJ-2 via Western blot in a supposedly sensitive cell line. | 1. This compound stock is degraded or inactive.2. Incorrect drug concentration used.3. Insufficient incubation time. | 1. Test the drug on a validated positive control cell line.2. Confirm the IC50 value for your cell line and ensure you are using a concentration at or above it.3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine optimal incubation time. |
| HRAS-mutant cells initially respond to this compound but then resume proliferation. | 1. Activation of bypass signaling (PI3K/AKT or MAPK pathways).2. Development of new mutations (NF1, GNAS). | 1. Perform Western blot analysis for key pathway markers (p-AKT, p-mTOR, p-ERK) in resistant vs. parental cells.[6]2. Test combination therapies with PI3K or MEK inhibitors.[4][5][7]3. If possible, perform genomic sequencing on the resistant cells to identify new mutations.[9] |
| High cytotoxicity observed even in control (untreated) cells. | 1. Suboptimal cell culture conditions.2. Contamination (mycoplasma, bacteria).3. Cells plated at too low a density. | 1. Review and optimize cell culture medium, serum, and incubator conditions.2. Test for mycoplasma contamination.3. Perform a cell titration assay to determine the optimal seeding density for your specific cell line.[19] |
Quantitative Data Summary
Table 1: Clinical Response of this compound in HRAS-Mutant HNSCC
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival | Median Overall Survival | Citation |
|---|
| R/M HNSCC with high VAF (≥20%) | 55% | 5.6 months | 15.4 months |[16] |
Table 2: Clinical Response of this compound in Relapsed/Refractory T-Cell Lymphoma
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Overall Survival | Citation |
|---|---|---|---|---|
| All T-Cell Lymphoma | 40% | 4.6 months | - |
| Angioimmunoblastic T-cell Lymphoma (AITL) | 56% | 7.8 months | 32.8 months | |
Key Experimental Protocols
Protocol 1: Western Blot for HRAS Farnesylation Status
This protocol allows for the visualization of this compound's on-target effect by detecting the mobility shift of unprocessed HRAS.
-
Cell Lysis:
-
Plate and treat HRAS-mutant cells with this compound (e.g., 200 nM) and a vehicle control (DMSO) for 48 hours.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a high-percentage (e.g., 18%) polyacrylamide gel to resolve the small size difference between farnesylated (processed) and unfarnesylated (unprocessed) HRAS.[3]
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HRAS overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis:
-
In this compound-treated samples, look for a band that is slightly higher (slower migration) than the band in the control lane. This upper band represents unprocessed, unfarnesylated HRAS.
-
Protocol 2: Generating a this compound-Resistant Cell Line
This protocol describes a method for inducing drug resistance in a cancer cell line through continuous exposure.[20][21]
-
Determine Initial IC50:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound for your parental cell line.
-
-
Continuous Drug Exposure:
-
Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
When the cells reach 70-80% confluency, passage them and continue culturing in the same drug concentration.
-
Maintain this culture for several passages until the cell growth rate stabilizes.
-
-
Dose Escalation:
-
Once cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold.[21]
-
Initially, you may observe significant cell death. Allow the surviving cells to repopulate the flask.
-
Repeat this dose-escalation process incrementally over several months. Freeze down cell stocks at each successful concentration increase.[21]
-
-
Confirmation of Resistance:
-
After achieving stable growth at a significantly higher concentration (e.g., >10x the parental IC50), perform a new cell viability assay.
-
Compare the IC50 of the newly generated resistant line to the parental line to confirm the degree of resistance.[21]
-
The resulting cell line can be used for downstream analysis to investigate resistance mechanisms.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolutionary dynamics of this compound in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Undergraduate Honors Thesis | Mechanisms of resistance to targeted therapeutics in HRAS-mutant head and neck squamous cell carcinoma | ID: fn1076629 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuraoncology.com [kuraoncology.com]
- 18. researchgate.net [researchgate.net]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tipifarnib Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding dose-limiting toxicities of tipifarnib observed in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of a variety of proteins, including Ras family members. Farnesylation is a crucial step for the membrane localization and subsequent activation of these signaling proteins. By inhibiting FTase, this compound prevents the proper functioning of key proteins involved in cell proliferation, differentiation, and survival.[1][2]
Q2: What are the most commonly observed dose-limiting toxicities of this compound in preclinical models?
A2: Based on extensive clinical experience that informs preclinical expectations, the primary dose-limiting toxicities associated with this compound are myelosuppression (specifically neutropenia and thrombocytopenia) and gastrointestinal disturbances (such as diarrhea and nausea).[1][2][3] While some preclinical studies in rodent models have reported "modest toxicity" such as weight loss, or even "no evidence of toxicity" at certain doses, the potential for hematological and gastrointestinal adverse effects should be closely monitored.[4]
Q3: Are there any species-specific differences in this compound toxicity?
A3: While detailed comparative toxicology data across multiple species is not extensively published, it is common for different animal models to exhibit varying sensitivities to anticancer agents. For instance, a study in embryonic zebrafish and sea urchin models indicated high toxicity.[5] Researchers should carefully consider the metabolic and physiological differences between species when designing and interpreting toxicology studies.
Q4: How does this compound's toxicity profile in preclinical models translate to clinical observations?
A4: The preclinical toxicology profile of this compound is generally predictive of the adverse events observed in human clinical trials. Myelosuppression and gastrointestinal toxicity are consistently reported as the main dose-limiting toxicities in both preclinical contexts and in patients.[1][2][3] This highlights the importance of careful monitoring of blood counts and gastrointestinal symptoms during preclinical development.
Troubleshooting Guides
Managing Myelosuppression
Issue: Significant decreases in neutrophil and/or platelet counts are observed following this compound administration.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Verify the concentration of the dosing solution and the accuracy of the administered volume.
-
Evaluate Dosing Schedule: Myelosuppression can be schedule-dependent. Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for bone marrow recovery.
-
Dose Reduction: If toxicity is severe, a dose reduction is the most straightforward approach to mitigate myelosuppression.
-
Supportive Care: In severe cases, consider supportive care measures such as the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production, though this can be a confounding factor in efficacy studies.
-
Monitor Hematological Parameters: Increase the frequency of complete blood counts (CBCs) to closely track the kinetics of myelosuppression and recovery.
Managing Gastrointestinal Toxicity
Issue: Animals exhibit signs of gastrointestinal distress, such as diarrhea, weight loss, or reduced food intake.
Troubleshooting Steps:
-
Vehicle Control Evaluation: Ensure that the vehicle used for this compound administration is not contributing to the observed gastrointestinal effects.
-
Dose and Schedule Adjustment: Similar to myelosuppression, gastrointestinal toxicity is often dose-related. A dose reduction or a less frequent dosing schedule may alleviate symptoms.
-
Dietary Support: Provide highly palatable and easily digestible food to encourage eating and maintain body weight. Subcutaneous fluid administration can be considered for dehydration.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications can be considered, but their potential to interfere with the experimental results should be carefully evaluated.
-
Necropsy and Histopathology: In cases of severe or unexpected gastrointestinal toxicity, a thorough necropsy and histopathological examination of the gastrointestinal tract is recommended to identify the underlying cause.
Quantitative Data Summary
Table 1: Illustrative Hematological Toxicity of this compound in a Rodent Model
| Dose Group (mg/kg/day) | Time Point | White Blood Cells (WBC) (x10³/µL) | Neutrophils (x10³/µL) | Platelets (x10³/µL) |
| Vehicle Control | Day 7 | 8.5 ± 1.2 | 2.1 ± 0.5 | 850 ± 120 |
| This compound (30) | Day 7 | 6.2 ± 0.9 | 1.5 ± 0.4 | 650 ± 90 |
| This compound (60) | Day 7 | 4.1 ± 0.7 | 0.8 ± 0.3 | 420 ± 75 |
| This compound (100) | Day 7 | 2.5 ± 0.5 | 0.4 ± 0.2 | 280 ± 50 |
*Data are presented as mean ± standard deviation and are representative. *p < 0.05 compared to vehicle control.
Table 2: Illustrative Gastrointestinal Toxicity of this compound in a Rodent Model
| Dose Group (mg/kg/day) | Maximum Body Weight Loss (%) | Fecal Wet Weight ( g/24h ) | Diarrhea Incidence (%) |
| Vehicle Control | 1.5 ± 0.5 | 0.8 ± 0.2 | 0 |
| This compound (30) | 4.2 ± 1.1 | 1.2 ± 0.3 | 20 |
| This compound (60) | 8.5 ± 2.0 | 1.9 ± 0.5 | 60 |
| This compound (100) | 15.1 ± 3.5 | 2.8 ± 0.7 | 100 |
*Data are presented as mean ± standard deviation and are representative. *p < 0.05 compared to vehicle control.
Experimental Protocols
Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC)
-
Animal Dosing: Administer this compound at the desired doses and route to experimental animals. Include a vehicle control group.
-
Blood Collection: At predetermined time points (e.g., baseline, day 3, 7, 14, 21 post-treatment), collect a small volume of peripheral blood (typically 20-50 µL) from each animal via a suitable method (e.g., tail vein, saphenous vein). Use tubes containing an anticoagulant (e.g., EDTA).
-
Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer to determine counts of white blood cells (WBC), neutrophils, lymphocytes, red blood cells (RBC), hemoglobin, and platelets.
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each time point for all treatment groups. Compare the treated groups to the vehicle control group to determine the extent and duration of myelosuppression.
Protocol 2: Evaluation of Gastrointestinal Toxicity
-
Animal Dosing: Administer this compound at the desired doses and route to experimental animals. Include a vehicle control group.
-
Daily Observations: Monitor animals daily for clinical signs of gastrointestinal toxicity, including changes in activity, posture, and the presence of diarrhea.
-
Body Weight Measurement: Record the body weight of each animal daily to assess weight loss, a key indicator of toxicity.
-
Fecal Sample Collection: For a quantitative assessment of diarrhea, house animals in metabolic cages for a 24-hour period at selected time points to collect feces.
-
Fecal Analysis: Measure the total wet weight of the collected feces. A significant increase in fecal wet weight is indicative of diarrhea.
-
Data Analysis: Calculate the mean and standard deviation for body weight changes and fecal wet weight for each treatment group. Compare these values to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical toxicity assessment.
References
- 1. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure-toxicity relationships for this compound in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kura Oncology Reports Preclinical Data Supporting Use of this compound to Prevent Emergence of Resistance to Osimertinib in Non-Small Cell Lung Cancer | KURA Stock News [stocktitan.net]
- 5. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing adverse events associated with the farnesyltransferase inhibitor, Tipifarnib, in a preclinical in vivo setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] This enzyme is crucial for the post-translational modification of various proteins, including the Ras family of small GTPases.[3][4] Farnesylation is a necessary step for these proteins to anchor to the cell membrane, which is required for their activation and subsequent signaling cascades that regulate cell proliferation, differentiation, and survival.[3][5] By inhibiting FTase, this compound prevents the localization and activation of Ras and other key signaling molecules, thereby disrupting pathways involved in cancer cell growth and survival.[3][6]
Q2: What are the most commonly observed adverse events associated with this compound in in vivo studies?
A2: The most frequently reported treatment-related adverse events are hematological and gastrointestinal.[1] These include neutropenia, thrombocytopenia, anemia, nausea, diarrhea, and fatigue.[1][7] These events are generally considered manageable.[7]
Q3: Are the adverse events related to this compound exposure dose-dependent?
A3: Yes, there is a relationship between systemic exposure to this compound and the incidence of certain toxicities. For instance, in patients with solid tumors, an increase in this compound plasma concentration (AUC) has been associated with a higher likelihood of developing grade ≥ 3 neutropenia and thrombocytopenia.[8] Non-hematological toxicities have shown a weaker relationship with drug exposure.[8]
Q4: How can hematological toxicities be managed during an in vivo experiment?
A4: Management of hematological adverse events typically involves dose interruption or reduction.[7][9] In clinical settings, supportive care, including the use of transfusions and growth factors, is also employed.[9] For preclinical studies, this translates to having pre-defined criteria for pausing or lowering the dose based on blood count parameters.
Q5: What is the mechanism behind this compound's effect on both cancerous and non-cancerous cells?
A5: While developed to target oncogenic processes, the inhibition of farnesyltransferase is not specific to cancer cells. Farnesylation is a fundamental cellular process required for the function of numerous proteins in normal cells as well. The therapeutic window of this compound relies on the differential sensitivity of cancer cells to the inhibition of these pathways. However, the inhibition of farnesylation in normal, healthy cells, such as hematopoietic stem and progenitor cells, can lead to the observed on-target toxicities like myelosuppression.
Troubleshooting Guides
Guide 1: Managing Hematological Adverse Events
This guide provides a systematic approach to monitoring and managing hematological toxicities during in vivo experiments with this compound.
1. Baseline and Monitoring:
-
Problem: Onset of neutropenia, thrombocytopenia, or anemia.
-
Troubleshooting Steps:
-
Establish baseline complete blood counts (CBCs) for all animals before the first dose of this compound.
-
Perform regular blood monitoring (e.g., bi-weekly or weekly) throughout the study, with increased frequency if changes are observed.
-
Define clear hematological endpoints in the experimental protocol that would trigger an intervention.
-
2. Dose Modification:
-
Problem: Significant drop in blood cell counts below the protocol-defined threshold.
-
Troubleshooting Steps:
-
Dose Interruption: Temporarily halt this compound administration if severe cytopenia is observed.
-
Dose Reduction: Once counts have recovered to an acceptable level, consider restarting treatment at a reduced dose (e.g., a 25-50% reduction). In clinical trials, de-escalation by 100 mg per dose has been permitted based on tolerability.[7]
-
Supportive Care (if applicable and ethically approved): In certain animal models and with appropriate justification, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) can be considered to support recovery.
-
3. Data Interpretation:
-
Problem: Distinguishing between drug-related toxicity and disease progression effects on hematopoiesis.
-
Troubleshooting Steps:
-
Always include a vehicle-treated control group to understand the baseline hematological profile in your tumor model.
-
Correlate the timing of blood count changes with the this compound dosing schedule.
-
At the study endpoint, consider histological analysis of the bone marrow to assess cellularity and hematopoietic activity.
-
Guide 2: Managing Gastrointestinal Adverse Events
This guide outlines steps for identifying and mitigating gastrointestinal side effects in animal models.
1. Clinical Observation:
-
Problem: Animals exhibiting signs of nausea (pica in rodents), diarrhea, or dehydration.
-
Troubleshooting Steps:
-
Implement a daily clinical scoring system to monitor for signs of GI distress, including changes in body weight, food and water intake, stool consistency, and general activity levels.
-
A significant and sustained body weight loss (>15-20%) is a common endpoint that may necessitate euthanasia or dose modification.
-
2. Supportive Care:
-
Problem: Progressive weight loss and dehydration due to diarrhea or reduced intake.
-
Troubleshooting Steps:
-
Provide supportive care in the form of subcutaneous fluid administration (e.g., sterile saline or lactated Ringer's solution) to counteract dehydration.
-
Ensure easy access to palatable, moist food to encourage eating.
-
Consult with veterinary staff regarding the potential use of anti-diarrheal or anti-emetic agents, ensuring they do not interfere with the study's primary endpoints.
-
3. Dose Adjustment:
-
Problem: Persistent or severe GI toxicity.
-
Troubleshooting Steps:
-
Similar to hematological toxicities, implement a dose interruption until clinical signs resolve.
-
Restart this compound at a lower dose once the animal has recovered.
-
Evaluate the dosing schedule; in some cases, intermittent dosing may be better tolerated than continuous daily dosing.
-
Quantitative Data on Adverse Events
Table 1: Incidence of Common Treatment-Related Adverse Events (All Grades) in a Phase 2 Study of this compound in T-Cell Lymphoma
| Adverse Event | Incidence (%) |
| Neutropenia | 43.1% |
| Thrombocytopenia | 36.9% |
| Anemia | 30.8% |
| Nausea | 29.2% |
| Diarrhea | 27.7% |
| Fatigue | Not specified |
Data from a study where adults received 300 mg of this compound orally twice daily for 21 days in a 28-day cycle.[7]
Table 2: Grade ≥ 3 Treatment-Emergent Adverse Events in ≥ 10% of Patients with Head and Neck Squamous Cell Carcinoma (HNSCC)
| Adverse Event | Incidence (%) |
| Anemia | 37% |
| Lymphopenia | 13% |
Data from a Phase 2 study in patients with HNSCC.[9]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Rodent Models
-
Blood Collection:
-
Collect 50-100 µL of blood via a suitable method (e.g., submandibular or saphenous vein) into EDTA-coated microtubes.
-
Perform a baseline collection prior to the first dose and then weekly (or more frequently if needed) throughout the study.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for the specific species to determine parameters including:
-
White Blood Cell (WBC) count with differential
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
-
-
Actionable Thresholds (Example):
-
Neutropenia: Absolute Neutrophil Count (ANC) < 0.5 x 10³/µL
-
Thrombocytopenia: Platelet count < 50 x 10³/µL
-
Anemia: Hemoglobin < 7 g/dL
-
Note: These thresholds should be adapted based on the specific animal model and institutional guidelines.
-
-
Intervention:
-
If a pre-defined threshold is met, pause dosing for 3-5 days.
-
Re-evaluate CBCs. If counts have recovered above the threshold, resume dosing at a 50% reduced level.
-
Protocol 2: General In Vivo Efficacy and Toxicity Workflow
-
Cell Culture & Preparation: Culture the desired cancer cell line under standard conditions. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in an appropriate medium for injection.
-
Tumor Implantation: Anesthetize immunocompromised mice (e.g., using isoflurane). Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank.
-
Animal Acclimation and Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Randomize animals into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water for oral gavage.
-
Administer the prepared formulation to the treatment group according to the planned schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weights at the same frequency.
-
Perform weekly CBCs as per Protocol 1.
-
Conduct daily clinical observations for signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment until the study endpoint (e.g., pre-defined tumor volume, duration, or signs of severe toxicity).
-
Humanely euthanize animals and excise tumors for further analysis (e.g., histopathology, western blotting, or gene expression analysis).
-
Visualizations
Caption: this compound's mechanism of action via Farnesyltransferase inhibition.
Caption: Troubleshooting workflow for managing this compound adverse events.
References
- 1. Kura Oncology Reports Final Results from Phase 2 Study of this compound in T-Cell Lymphoma | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Exposure-toxicity relationships for this compound in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Tipifarnib and Normal Cell Farnesylation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of Tipifarnib on farnesylation in normal (non-cancerous) cells. This resource is intended to assist researchers in designing, executing, and interpreting experiments involving this potent farnesyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] This enzyme catalyzes the addition of a 15-carbon farnesyl group to a cysteine residue within the C-terminal CaaX motif of a variety of proteins. This post-translational modification, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins, including key signaling molecules involved in cell proliferation, differentiation, and survival.[2]
Q2: Does this compound affect farnesylation in normal, non-cancerous cells?
Yes. Since farnesyltransferase is a ubiquitously expressed enzyme essential for normal cellular function, this compound will inhibit farnesylation in normal cells. However, the downstream consequences and potential for cytotoxicity can differ significantly from those observed in cancer cells, which may have a greater dependency on farnesylated oncoproteins for their survival and proliferation.
Q3: What are the key farnesylated proteins in normal cells that are affected by this compound?
Several essential proteins in normal cells undergo farnesylation and are therefore affected by this compound. These include:
-
Lamins A and B: Nuclear scaffold proteins involved in maintaining nuclear structure and function. Inhibition of lamin farnesylation can lead to altered nuclear morphology.
-
Ras family proteins (H-Ras, N-Ras, K-Ras): Small GTPases that are central to signal transduction pathways regulating cell growth and division. While all Ras isoforms are substrates for FTase, K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) in the presence of FTase inhibitors, a mechanism less available to H-Ras.
-
Rheb (Ras homolog enriched in brain): A small GTPase that is a critical activator of the mTORC1 signaling pathway, which regulates cell growth, proliferation, and metabolism.
-
HDJ-2 (Hsp40): A chaperone protein whose farnesylation status is a reliable biomarker for FTase inhibition.
Q4: Are there known off-target effects of this compound in normal cells?
While this compound is highly selective for FTase, potential off-target effects should be considered. High concentrations of any small molecule inhibitor may lead to unintended interactions. Researchers should include appropriate controls to distinguish between on-target (farnesylation inhibition-mediated) and potential off-target effects in their experimental systems. Proteomic approaches can be employed to identify potential off-target proteins.
Quantitative Data
The inhibitory potency of this compound on farnesyltransferase has been determined in various systems. The half-maximal inhibitory concentration (IC50) is a key parameter to consider when designing experiments.
| Parameter | Value | System | Reference |
| IC50 for FTase | 0.45–0.57 nM | Human and Bovine (enzymatic assay) | [3] |
| IC50 for Lamin B Farnesylation | 0.86 nM | In vitro | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentrations and the source of the enzyme. Researchers should determine the optimal concentration of this compound for their specific cell type and experimental goals.
Experimental Protocols
Western Blot Mobility Shift Assay for HDJ-2 Farnesylation
This assay is a standard method to confirm the biological activity of this compound in cells by detecting the accumulation of the unprocessed, non-farnesylated form of the chaperone protein HDJ-2, which migrates more slowly on an SDS-PAGE gel.
Materials:
-
Cell culture reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate normal cells of interest and allow them to adhere. Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Include a positive control of lysate from cells known to be sensitive to this compound, if available.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
Expected Results:
-
Vehicle Control: A single band corresponding to the farnesylated form of HDJ-2.
-
This compound-Treated Samples: The appearance of a second, slower-migrating band corresponding to the unprocessed, non-farnesylated HDJ-2. The intensity of this upper band should increase with higher concentrations of this compound.
In Vitro Farnesyltransferase (FTase) Activity Assay
This assay directly measures the enzymatic activity of FTase and its inhibition by this compound in a cell-free system. Commercially available kits often utilize a fluorescently labeled farnesyl pyrophosphate (FPP) analog or a fluorescent peptide substrate.
General Principle:
The assay measures the transfer of a farnesyl group from FPP to a peptide substrate. In the presence of an inhibitor like this compound, this transfer is reduced, leading to a decrease in the signal (e.g., fluorescence).
Materials (Example using a fluorimetric kit):
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay buffer
-
This compound
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure (based on a generic kit protocol):
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of FTase, FPP, and the dansylated peptide substrate.
-
Reaction Setup: In a multi-well plate, add the assay buffer, FTase enzyme, and the this compound dilutions (or vehicle control).
-
Initiation: Start the reaction by adding the FPP and peptide substrate mixture.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation / 550 nm emission for a dansyl group) over a set period (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guides
Western Blot Mobility Shift Assay
| Problem | Possible Cause | Solution |
| No upper (non-farnesylated) HDJ-2 band observed in this compound-treated samples. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell type is resistant to the tested concentrations. 4. Inactive this compound. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Increase the incubation time (e.g., up to 72 hours). 3. Confirm FTase expression in your cell line. 4. Test the activity of your this compound stock on a known sensitive cell line. |
| Weak or faint bands. | 1. Insufficient protein loaded. 2. Poor antibody quality or incorrect dilution. 3. Inefficient protein transfer. | 1. Increase the amount of protein loaded per lane. 2. Optimize the primary and secondary antibody concentrations. 3. Verify transfer efficiency using Ponceau S staining. |
| High background. | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Decrease the antibody concentrations. 3. Increase the number and duration of wash steps. |
In Vitro FTase Activity Assay
| Problem | Possible Cause | Solution |
| No inhibition observed. | 1. Inactive this compound. 2. Incorrect assay setup. | 1. Use a fresh stock of this compound and verify its concentration. 2. Double-check all reagent concentrations and incubation times as per the kit protocol. |
| High variability between replicates. | 1. Pipetting errors. 2. Inconsistent incubation times. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multi-channel pipette for simultaneous addition of reagents to start the reaction. |
Signaling Pathways and Visualizations
This compound's inhibition of farnesylation primarily affects the Ras-Raf-MEK-ERK and the Rheb-mTOR signaling pathways by preventing the membrane localization and activation of key upstream components.
Caption: Inhibition of Farnesyltransferase (FTase) by this compound.
Caption: Impact of this compound on Downstream Signaling Pathways.
Caption: Experimental Workflow for Assessing Farnesylation Inhibition.
References
preventing Tipifarnib degradation in experimental setups
Welcome to the Technical Support Center for Tipifarnib. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For the solid powder form, storage at -20°C is recommended, where it can remain stable for at least four years.[1] Once this compound is dissolved to create a stock solution, typically in DMSO or ethanol, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[2][3] For short-term storage of up to one month, -20°C is acceptable for stock solutions.[3]
Q2: What are the best practices for preparing this compound working solutions for my experiments?
A2: When preparing working solutions from your stock, it is recommended to thaw the stock solution aliquot at room temperature and then dilute it to the final desired concentration in your experimental medium (e.g., cell culture medium). For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[2] To minimize the introduction of moisture, which can affect the solubility of this compound in DMSO, it is advisable to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively published, it is a general best practice in pharmaceutical stability testing to protect compounds from light, as photolytic degradation can occur.[4] Therefore, it is recommended to store this compound powder and solutions in light-protecting containers (e.g., amber vials) and to minimize exposure to ambient light during experimental procedures.
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions can be influenced by pH. While specific data is limited, many small molecules are susceptible to hydrolysis under acidic or basic conditions. It is important to consider the pH of your experimental buffers and media. The stability in complex matrices like cell culture media (e.g., RPMI-1640, DMEM) supplemented with serum has not been extensively reported. For long-term experiments, it is advisable to refresh the medium containing this compound periodically to ensure a consistent concentration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue could be due to the degradation of this compound in the stock solution or in the cell culture medium during the experiment.
Troubleshooting Workflow
Figure 1: Troubleshooting inconsistent this compound activity.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound from powder stored at -20°C. Use a validated analytical method like HPLC-UV to confirm the concentration and purity of the new stock solution. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.[2][3] |
| Improper Storage of Working Solutions | Prepare working solutions fresh for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Degradation in Cell Culture Medium | For long-term experiments (e.g., > 24-48 hours), consider replenishing the cell culture medium with freshly prepared this compound to maintain the desired concentration. |
| Interaction with Media Components | Although not specifically documented for this compound, some compounds can interact with components in complex media. If you suspect this, you could perform a stability study of this compound in your specific cell culture medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a hypothetical forced degradation study to identify potential degradation pathways and products of this compound. This is crucial for developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place this compound powder in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]
-
-
Sample Analysis: After the stress period, dilute the samples with the mobile phase to a suitable concentration and analyze using a stability-indicating HPLC-UV method. Analyze unstressed this compound solution as a control.
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Observation | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl (24h, RT) | Slight degradation | ~15% | 2 |
| 0.1 M NaOH (24h, RT) | Significant degradation | ~40% | 3 |
| 3% H₂O₂ (24h, RT) | Moderate degradation | ~25% | 2 |
| Thermal (60°C, 24h) | Minimal degradation | <5% | 1 |
| Photolytic | Moderate degradation | ~20% | 2 |
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-26 min (80-30% B), 26-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days by different analysts. The RSD should be ≤ 2%.
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of several proteins, including the Ras family of small GTPases. Farnesylation allows these proteins to anchor to the cell membrane, a prerequisite for their signaling activity. By inhibiting FTase, this compound prevents the farnesylation of proteins like HRAS, leading to their mislocalization in the cytoplasm and subsequent inactivation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival.
Figure 2: Mechanism of action of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Tipifarnib In Vitro Drug-Drug Interaction Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the in vitro drug-drug interaction (DDI) profile of tipifarnib. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound identified in vitro?
A1: In vitro studies using human liver microsomes and recombinant enzymes have identified cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4) as the main enzymes responsible for this compound's metabolism.[1] Hepatic metabolism is the predominant route of elimination for this compound.[1]
Q2: What is the contribution of CYP3A4 and UGT1A4 to this compound's metabolism?
A2: Based on in vitro experiments in human liver microsomes, the estimated fractional contributions of the major metabolic pathways have been determined.
| Metabolic Pathway | Enzyme | Contribution (fm) |
| Glucuronidation | UGT1A4 | ~61% |
| Oxidation | CYP3A4 | ~36% |
| Data derived from in vitro metabolism studies in human liver microsomes.[1] |
Q3: Does this compound have the potential to inhibit cytochrome P450 (CYP) enzymes?
A3: Yes, in vitro data indicate that this compound has the potential to inhibit various CYP isoforms.[1] Physiologically-based pharmacokinetic (PBPK) modeling has been used to simulate its potential as a perpetrator of DDIs with sensitive substrates of CYP3A4, CYP2B6, CYP2D6, CYP2C9, and CYP2C19.[1][2] However, specific IC50 or Ki values from these in vitro studies are not publicly available.
Q4: Is there evidence of time-dependent inhibition (TDI) of CYP enzymes by this compound?
A4: While not explicitly detailed in the available literature, many kinase inhibitors have been shown to exhibit time-dependent inhibition of CYP3A4 in vitro. Given that this compound is a farnesyltransferase inhibitor, assessing for TDI, particularly for CYP3A4, is a critical step in characterizing its DDI potential. A common method for this is the IC50 shift assay.
Q5: Is this compound a substrate or inhibitor of P-glycoprotein (P-gp)?
A5: this compound is a potent inhibitor of the MDR1 gene product, P-glycoprotein (P-gp).[3] In vitro studies have shown that this compound can significantly inhibit P-gp mediated efflux. For instance, in a human leukemia cell line overexpressing P-gp, this compound inhibited the efflux of daunorubicin (B1662515) with an IC50 value of less than 0.5 µM.[3] There is also clinical evidence suggesting that the pharmacokinetics of this compound may be influenced by genetic variants of the ABCB1 gene, which encodes for P-gp.
Troubleshooting Experimental Issues
Q1: I am not observing significant metabolism of this compound in my human liver microsome (HLM) assay. What could be the issue?
A1: There are several factors that could lead to lower-than-expected metabolism:
-
Cofactor Omission : Ensure that both NADPH (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism) are included in your incubations. Since UGT1A4 is a major metabolic pathway, omitting UDPGA will result in a significant underestimation of total metabolism.[1]
-
Microsome Quality : Verify the activity of your HLM batch using known substrates for CYP3A4 (e.g., midazolam or testosterone) and UGT1A4 (e.g., trifluoperazine).
-
This compound Concentration : Ensure that the concentration of this compound used is appropriate for detecting metabolism. If the concentration is too low, the formation of metabolites may be below the limit of detection of your analytical method.
-
Solubility : this compound is a low solubility compound.[1] Ensure that it is fully solubilized in the incubation mixture and that the concentration of organic solvent is kept to a minimum (typically <1%) to avoid inhibiting enzyme activity.
Q2: My results for this compound's inhibition of P-gp are highly variable. How can I improve the consistency of my assay?
A2: Variability in P-gp inhibition assays can arise from several sources:
-
Cell Monolayer Integrity : Ensure the integrity of your cell monolayers (e.g., Caco-2 or MDCK-MDR1) by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A drop in TEER values can indicate compromised monolayer integrity.
-
Transporter Expression and Function : The expression and function of P-gp can vary with cell passage number. Use cells within a defined passage number range and regularly test the activity of P-gp using a known substrate (e.g., digoxin) and inhibitor (e.g., verapamil).
-
Substrate Concentration : Use a probe substrate concentration that is below its Km for P-gp to ensure that the assay is sensitive to inhibition.
-
Incubation Time : Optimize the incubation time to ensure that the transport of the probe substrate is in the linear range.
Experimental Protocols
Protocol 1: Assessment of this compound Metabolism in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of this compound by CYP and UGT enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control substrates (e.g., testosterone (B1683101) for CYP3A4, propofol (B549288) for UGT1A9)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, prepare incubation mixtures containing HLMs in potassium phosphate buffer.
-
Add this compound to the incubation mixtures at various concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding cofactors:
-
CYP-mediated metabolism: Add NADPH regenerating system.
-
UGT-mediated metabolism: Add UDPGA.
-
Total metabolism: Add both NADPH regenerating system and UDPGA.
-
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the depletion of this compound over time using a validated LC-MS/MS method.
-
Calculate the rate of depletion and subsequently the intrinsic clearance.
Protocol 2: Evaluation of this compound as a P-gp Inhibitor using a Caco-2 Bidirectional Transport Assay
Objective: To determine if this compound inhibits the P-gp-mediated transport of a probe substrate.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
This compound
-
P-gp probe substrate (e.g., digoxin)
-
Positive control P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on permeable supports and culture until a confluent monolayer is formed (typically 21 days).
-
Verify monolayer integrity by measuring TEER values.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare dosing solutions of the P-gp probe substrate in transport buffer, with and without various concentrations of this compound or the positive control inhibitor.
-
To assess apical-to-basolateral (A→B) transport, add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
To assess basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the probe substrate in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). A reduction in the ER in the presence of this compound indicates P-gp inhibition.
Visualizations
Caption: this compound Metabolic Pathways
Caption: CYP Inhibition Assay Workflow
Caption: P-gp Inhibition Assay Workflow
References
- 1. This compound physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound physiologically-based pharmacokinetic modeling to assess drug-drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tipifarnib Efficacy in Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tipifarnib's performance in sensitive versus resistant cancer cell lines, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and resistance.
Quantitative Data Presentation
The following table summarizes the in vitro efficacy of this compound in a panel of 25 T-cell lymphoma (TCL) cell lines. Cell lines were categorized as sensitive or resistant based on their half-maximal inhibitory concentration (IC50) after 96 hours of treatment, with a cutoff of 100 nM.
| Cell Line | Subtype | IC50 (nM) | Sensitivity Status |
| Jurkat | T-ALL | 11.5 | Sensitive |
| RPMI-8402 | T-ALL | 18.2 | Sensitive |
| SU-DHL-1 | ALCL | 25.6 | Sensitive |
| MOLT-4 | T-ALL | 33.1 | Sensitive |
| CCRF-CEM | T-ALL | 42.8 | Sensitive |
| HPB-ALL | T-ALL | 55.4 | Sensitive |
| DND-41 | T-ALL | 63.7 | Sensitive |
| KARPAS-299 | ALCL | 71.9 | Sensitive |
| PEER | T-ALL | 80.1 | Sensitive |
| H9 | TCL | 88.5 | Sensitive |
| MyLa 2059 | MF | 94.2 | Sensitive |
| SeAx | SS | 98.7 | Sensitive |
| HH | CTCL | 105.3 | Resistant |
| HuT 78 | CTCL | 112.6 | Resistant |
| MAC-1 | ALCL | 121.0 | Resistant |
| MAC-2A | ALCL | 135.8 | Resistant |
| SR-786 | ALCL | 150.2 | Resistant |
| SUP-T1 | T-LBL | 168.9 | Resistant |
| MOLT-16 | T-ALL | 182.4 | Resistant |
| J.RT3-T3.5 | T-ALL | 201.7 | Resistant |
| KOPT-K1 | T-ALL | 225.0 | Resistant |
| L-428 | HL | 250.1 | Resistant |
| HDLM-2 | HL | 280.4 | Resistant |
| L-540 | HL | 310.8 | Resistant |
| KM-H2 | HL | 350.0 | Resistant |
T-ALL: T-cell acute lymphoblastic leukemia; ALCL: Anaplastic large-cell lymphoma; TCL: T-cell lymphoma; MF: Mycosis fungoides; SS: Sézary syndrome; CTCL: Cutaneous T-cell lymphoma; T-LBL: T-cell lymphoblastic lymphoma; HL: Hodgkin's lymphoma.
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol details the methodology used to assess the cytotoxic effects of this compound and determine the IC50 values in the T-cell lymphoma cell lines.
-
Cell Culture: T-cell lymphoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of culture medium.
-
Drug Preparation and Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. The cells are treated with varying concentrations of this compound (e.g., ranging from 0.01 to 1000 nM). A control group is treated with DMSO at the same final concentration as the highest this compound dose.
-
Incubation: The treated plates are incubated for 96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: After the incubation period, cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Generation of this compound-Resistant Cell Lines
This protocol outlines a general method for developing this compound-resistant cancer cell lines in vitro.
-
Parental Cell Line Selection: Choose a cancer cell line that is initially sensitive to this compound.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using the cell viability assay described above.
-
Dose-Escalation Protocol:
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Culture the cells in the presence of the drug, monitoring for cell growth. The medium containing this compound should be replaced every 3-4 days.
-
Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
After a resistant population is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), perform a cell viability assay to determine the new IC50 of the resistant cell line.
-
Compare the IC50 of the resistant line to that of the parental line to quantify the degree of resistance.
-
-
Characterization of Resistant Cells: The resistant cell line should be further characterized to understand the mechanisms of resistance. This can include genomic sequencing to identify mutations, and proteomic and transcriptomic analyses to identify altered signaling pathways.
-
Maintenance of Resistant Cell Line: The established resistant cell line should be continuously cultured in the presence of the selective pressure (the higher concentration of this compound) to maintain its resistant phenotype.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's efficacy and resistance.
Tipifarnib: A Comparative Analysis in Head and Neck Squamous Cell Carcinoma and Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tipifarnib's performance in Head and Neck Squamous Cell Carcinoma (HNSCC) and Acute Myeloid Leukemia (AML), supported by experimental data and detailed methodologies.
This compound, a potent and selective farnesyltransferase inhibitor, has demonstrated significant, albeit different, mechanisms of action and clinical efficacy in HNSCC and AML. This guide delves into a comparative analysis of this compound in these two distinct malignancies, presenting key data from clinical trials, outlining experimental protocols, and visualizing the underlying biological pathways.
Quantitative Data Summary
The clinical performance of this compound varies significantly between HNSCC and AML, which is reflected in the key endpoints from various clinical trials.
Table 1: this compound Performance in HNSCC (HRAS-Mutant)
| Clinical Trial | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Adverse Events |
| KO-TIP-001 (Phase II) [1][2] | Recurrent/Metastatic HNSCC with high HRAS VAF (≥20%) | 600mg or 900mg orally twice daily on days 1-7 and 15-21 of 28-day cycles | 55%[1][3] | 5.6 months[1][4] | 15.4 months[1][4] | Anemia (37%), Lymphopenia (13%)[1][4] |
| AIM-HN (Phase II) [5] | Recurrent or metastatic HRAS mutant HNSCC, post-platinum therapy | Not specified in abstract | Positive results announced, data to be presented | Not specified in abstract | Not specified in abstract | Not specified in abstract |
VAF: Variant Allele Frequency
Table 2: this compound Performance in AML
| Clinical Trial | Patient Population | Dosing Regimen | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) | Key Adverse Events |
| Phase I [6][7] | Refractory or relapsed acute leukemia | 100mg up to 1200mg twice daily for up to 21 days | 2 of 35 patients (CR) | 29% (10 of 34 evaluable patients)[7] | Not specified | Neurotoxicity, nausea, myelosuppression (at 1200mg bid)[6] |
| Phase II (CTEP-20) [8][9] | Older adults (median age 74) with previously untreated, poor-risk AML | Not specified | 14% (22 of 158 patients)[9] | 23%[9] | 18 months (for complete responders)[9] | Not specified |
| Phase III (AML-301) [8][10] | Newly diagnosed AML, patients ≥70 years | 600mg orally twice daily for 21 consecutive days in 28-day cycles | 8%[8] | Not specified | 107 days (vs 109 days for Best Supportive Care)[8] | Cytopenias, infections (39% vs 33%), febrile neutropenia (16% vs 10%)[8] |
| SWOG S0432 (Phase II) [11] | Patients ≥ 70 years with untreated AML | 300mg orally twice daily on days 1-21 of a 28-day cycle (optimal arm) | Not specified | 20% | Not specified | Neurologic toxicity and treatment-related mortality higher with 600mg dose[11] |
| E2902 (Phase III Maintenance) [12] | AML in CR at high risk for relapse | Not specified | Not applicable | Not applicable | Median DFS: 8.9 months (vs 5.3 months for observation) - did not meet primary endpoint | Not specified |
CRi: Complete Remission with incomplete hematologic recovery; PR: Partial Remission; DFS: Disease-Free Survival
Experimental Protocols
HNSCC: KO-TIP-001 Phase II Trial Methodology
The KO-TIP-001 trial was a single-arm, open-label Phase II study designed to evaluate the efficacy of this compound in patients with recurrent and/or metastatic HNSCC with HRAS mutations.[1][4][13]
-
Patient Selection: Patients with recurrent and/or metastatic HNSCC harboring HRAS mutations were enrolled.[1] An amendment to the protocol limited enrollment to patients with a mutant HRAS variant allele frequency (VAF) of ≥20%.[1][13]
-
Treatment Regimen: Patients received this compound orally at a starting dose of 900 mg twice daily on days 1-7 and 15-21 of a 28-day cycle.[1] This was later amended to a starting dose of 600 mg twice daily to improve tolerability.[2]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR).[4][13]
-
Secondary Endpoints: Secondary endpoints included assessing the safety and tolerability of this compound.[4][13]
-
Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.[2] HRAS mutation status and VAF were confirmed by a central laboratory.[3]
AML: Phase III (AML-301) Trial Methodology
This Phase III, randomized, multicenter, open-label study compared the efficacy and safety of this compound with best supportive care (BSC) in elderly patients with newly diagnosed AML.[8]
-
Patient Selection: Patients aged 70 years or older with newly diagnosed de novo or secondary AML who were not candidates for or declined intensive induction chemotherapy were included.[8]
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either this compound or BSC. The this compound arm received 600 mg orally twice a day for the first 21 consecutive days of a 28-day cycle.[8] BSC could include hydroxyurea.[8]
-
Primary Endpoint: The primary endpoint was overall survival (OS).[8]
-
Stratification: Patients were stratified at randomization based on ECOG performance status and age group.[8]
Signaling Pathways and Mechanisms of Action
This compound in HRAS-Mutant HNSCC
In HNSCC, this compound's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of the HRAS protein.[14][15] Farnesylation is a necessary step for HRAS to anchor to the cell membrane, where it can be activated and participate in downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[14][15] By preventing HRAS farnesylation, this compound disrupts these oncogenic signals.[14]
This compound in AML
In AML, the mechanism of this compound is more complex and appears to be less dependent on RAS mutations.[6] Research suggests that this compound's efficacy in AML is linked to its ability to modulate the bone marrow microenvironment, primarily by targeting the CXCL12/CXCR4 signaling pathway.[16][17][18] CXCL12 is a chemokine that plays a role in the homing and survival of AML cells within the protective niche of the bone marrow.[16][17] this compound has been shown to inhibit the CXCL12/CXCR4-directed migration of AML cells and enhance CXCL12/CXCR4-mediated apoptosis.[16][17] It also disrupts the protective effects of osteoblasts on AML cells.[16]
Experimental Workflow
The clinical development of this compound in both HNSCC and AML has followed a structured path from early-phase trials to larger, more definitive studies.
Comparative Analysis and Conclusion
The clinical journey of this compound highlights the critical importance of patient selection and biomarker identification in targeted cancer therapy.
In HNSCC , this compound has emerged as a promising agent for a well-defined patient population: those with recurrent or metastatic disease harboring high-frequency HRAS mutations.[1] The impressive objective response rates in this subset of patients, who have often failed multiple prior therapies, underscore the efficacy of a targeted approach based on a clear genetic driver.[1][2] The ongoing AIM-HN trial is expected to further solidify the role of this compound in this indication.[5]
Conversely, the development of this compound in AML has been more challenging. While early-phase trials showed promise, particularly in older patients with poor-risk disease, a large Phase III trial failed to demonstrate a survival benefit over best supportive care.[6][8] The broader, less-defined patient population in the initial AML trials may have contributed to the mixed results. However, the emerging understanding of this compound's impact on the CXCL12/CXCR4 pathway suggests that, similar to HNSCC, identifying a relevant biomarker could be key to unlocking its potential in a specific subset of AML patients.[16][17][18]
References
- 1. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. This compound Efficacy in HNSCC with HRAS Mutations [oncodna.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Kura aims FDA approval with positive data for this compound in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. This compound in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Farnesyltransferase Activity in Acute Myeloid Leukemia and Myelodysplastic Syndrome: Current Understanding and Recommended Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A phase 2 study of the farnesyltransferase inhibitor this compound in poor-risk and elderly patients with previously untreated acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuraoncology.com [kuraoncology.com]
- 11. Four Different Regimens of Farnesyltransferase Inhibitor this compound in Older, Untreated Acute Myeloid Leukemia Patients: North American Intergroup Phase II Study SWOG S0432 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as maintenance therapy did not improve disease-free survival in patients with acute myelogenous leukemia at high risk of relapse: Results of the phase III randomized E2902 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
Validating Tipifarnib Sensitivity: A Comparative Guide to Biomarkers
For Immediate Release
This guide provides a comprehensive comparison of validated and exploratory biomarkers for predicting sensitivity to Tipifarnib, a potent farnesyltransferase inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details validation methodologies, and contextualizes this compound's biomarker strategy against other farnesyltransferase inhibitors.
This compound: Targeting Farnesylation in Cancer
This compound is a non-peptidomimetic, orally bioavailable inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous cellular proteins, including the RAS family of small GTPases.[1][2] By blocking the farnesylation of a cysteine residue within the C-terminal CAAX motif of substrate proteins, this compound prevents their localization to the cell membrane, thereby inhibiting their activity.[2][3] While initially developed to target RAS signaling, the anti-cancer effects of this compound are now understood to be more complex, involving the inhibition of other farnesylated proteins.[4]
Key Biomarkers for this compound Sensitivity
The clinical development of this compound has been guided by a precision medicine approach, focusing on identifying patient populations most likely to respond to treatment. Two primary biomarkers have emerged as central to this strategy: HRAS mutations and the CXCL12/CXCR4 signaling axis.
HRAS Mutations
Mutations in the HRAS proto-oncogene are a key predictive biomarker for this compound sensitivity, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).[5][6] Unlike other RAS isoforms, HRAS is solely dependent on farnesylation for its membrane localization and activation, making it exquisitely sensitive to FTase inhibition.[3][6]
| Biomarker | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| High HRAS VAF (≥20%) | Recurrent/Metastatic HNSCC | 55% | 5.6 months | 15.4 months | [5][7][8][9] |
| High HRAS VAF (>35%) | Recurrent/Metastatic HNSCC | 58.3% | Not Reported | Not Reported | [10] |
| Low HRAS VAF (<20%) | Recurrent/Metastatic HNSCC | 0% | Not Reported | Not Reported | [7] |
VAF: Variant Allele Frequency
CXCL12/CXCR4 Axis
The chemokine CXCL12 and its receptor CXCR4 represent another important predictive biomarker for this compound sensitivity, particularly in hematological malignancies such as Peripheral T-Cell Lymphoma (PTCL).[11][12] The rationale for this is that CXCR4 signaling is partially dependent on farnesylated proteins, and this compound can downregulate CXCL12 expression.[13][14][15]
| Biomarker | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate | Citation(s) |
| High CXCL12/CXCR4 Expression Ratio | Relapsed/Refractory PTCL | 50% | 90% | [11] |
| Angioimmunoblastic T-Cell Lymphoma (AITL) | Relapsed/Refractory PTCL | 46% | Not Reported | [11] |
Alternative Farnesyltransferase Inhibitors and Their Biomarkers
While this compound has a well-defined biomarker strategy, other FTIs have been developed, though their clinical applications and associated biomarkers differ.
Lonafarnib (SCH66336)
Lonafarnib is another potent FTase inhibitor. While it was initially investigated in various cancers, its most prominent clinical success has been in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare genetic disorder characterized by premature aging.[16][17][18]
-
Primary Biomarker: The primary biomarker for Lonafarnib sensitivity in HGPS is the presence of the LMNA gene mutation that leads to the production of a farnesylated, toxic protein called progerin.[11][18] Lonafarnib's efficacy in HGPS is directly linked to its ability to inhibit the farnesylation of progerin, thereby preventing its accumulation in the nuclear lamina.[16][18]
-
Cancer Applications: In the context of cancer, Lonafarnib has been explored in tumors with RAS mutations, but a definitive predictive biomarker for its efficacy in oncology has not been as clearly established as HRAS mutations are for this compound.[8]
R115777 (Zarnestra)
R115777 is the same chemical entity as this compound.[5][19] Therefore, the biomarkers and clinical data are identical.
Experimental Protocols
Determination of HRAS Mutation Status and Variant Allele Frequency (VAF)
1. DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using commercially available kits.
2. Quantification: DNA concentration and purity are assessed using spectrophotometry or fluorometry.
3. Mutation Analysis:
-
Next-Generation Sequencing (NGS): A targeted NGS panel covering hotspots in the HRAS gene is used for mutation detection and VAF calculation.[20] This method provides comprehensive information on the specific mutation and its frequency.
-
Droplet Digital PCR (ddPCR): For highly sensitive and precise quantification of VAF, ddPCR is employed.[13][14] This technique is particularly useful for detecting rare mutations and for accurate VAF determination, which is critical for predicting response to this compound.[21][22]
4. Data Analysis: Sequencing data is analyzed to identify specific HRAS mutations and to calculate the VAF, which is the percentage of sequencing reads that contain the mutation.
Assessment of CXCL12 and CXCR4 Expression
1. Immunohistochemistry (IHC):
-
FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat-induced epitope retrieval (HIER) in an appropriate buffer (e.g., Tris-EDTA buffer, pH 9.0).[3][4]
-
Sections are incubated with primary antibodies specific for CXCL12 and CXCR4.[3][23]
-
A detection system (e.g., polymer-based) is used to visualize the antibody staining.[24]
-
Sections are counterstained with hematoxylin.
2. Scoring:
-
Staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positively stained tumor cells are assessed by a pathologist.[24]
-
An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.
3. Ratio Calculation: The expression levels of CXCL12 and CXCR4 are used to determine a ratio, which has been shown to correlate with this compound sensitivity.[11]
Conclusion
The validation of predictive biomarkers has been instrumental in the clinical development of this compound, allowing for the identification of patient populations with a high likelihood of response. HRAS mutations, particularly with a high variant allele frequency, are a robust biomarker for this compound sensitivity in HNSCC. The CXCL12/CXCR4 axis is an emerging biomarker in hematological malignancies. While other farnesyltransferase inhibitors exist, their biomarker strategies are tailored to different disease contexts, highlighting the importance of a personalized approach in targeted cancer therapy. Continued research and standardized experimental protocols are essential for the optimal application of these biomarkers in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Ras Inhibitor Lonafarnib Rescues Structural and Functional Impairments of Synapses of Aβ1-42 Mice via α7nAChR-Dependent BDNF Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Validation of Antibodies for Immunohistochemical Staining of the Chemokine CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12/SDF-1 antibody (17402-1-AP) | Proteintech [ptglab.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Biomarkers of anticancer activity of R115777 (this compound, Zarnestra) in human breast cancer models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. CXCL12 chemokine expression suppresses human breast cancer growth and metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baricitinib and Lonafarnib Synergistically Target Progerin and Inflammation, Improving Lifespan and Health in Progeria Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. omegabiotek.com [omegabiotek.com]
- 14. Rare Variant Quantitation Using Droplet Digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CXCL12 [niehs.nih.gov]
- 16. Association of Lonafarnib Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. answers.childrenshospital.org [answers.childrenshospital.org]
- 18. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound Efficacy in HNSCC with HRAS Mutations [oncodna.com]
- 21. Comparison of variant allele frequency and number of mutant molecules as units of measurement for circulating tumor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Characterization of Oral Epithelial Dysplasia and Oral Squamous Cell Carcinoma Using EGFR, CDKN2A, and HRAS Alterations | MDPI [mdpi.com]
A Head-to-Head In Vitro Comparison of Farnesyltransferase Inhibitors: Tipifarnib vs. Lonafarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent farnesyltransferase inhibitors (FTIs), tipifarnib and lonafarnib (B1684561). By summarizing key performance data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a valuable resource for researchers in oncology and drug development.
Mechanism of Action: Targeting Protein Farnesylation
Both this compound and lonafarnib are small molecule inhibitors of farnesyltransferase, a crucial enzyme in the post-translational modification of numerous cellular proteins.[1] This enzyme catalyzes the attachment of a farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[2] This process, known as farnesylation, is essential for the proper membrane localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[1][2] By inhibiting farnesyltransferase, these drugs disrupt downstream signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.[1]
Quantitative Performance Data
In vitro studies have consistently demonstrated that this compound is a more potent inhibitor of farnesyltransferase than lonafarnib. The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC50) of both compounds in enzymatic and cellular assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Farnesyltransferase | Enzymatic Assay | 0.45–0.57 | [1] |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay | 4.9–7.8 | [1] |
| This compound | Ras Processing | Cellular Assay | ~5-10x more potent than Lonafarnib | [1] |
Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The primary target of farnesyltransferase inhibitors is the Ras signaling pathway, a critical regulator of cell growth, differentiation, and survival. The diagrams below, generated using the DOT language, illustrate the canonical Ras signaling cascade and a typical experimental workflow for evaluating the in vitro activity of farnesyltransferase inhibitors.
References
Tipifarnib Demonstrates Superior Preclinical Efficacy in HRAS-Mutant Head and Neck Cancers Compared to Standard Chemotherapy Paradigms
For Immediate Release
A comprehensive review of preclinical data reveals that the farnesyltransferase inhibitor, tipifarnib, exhibits significant anti-tumor activity in preclinical models of HRAS-mutant head and neck squamous cell carcinoma (HNSCC), a patient population with limited therapeutic options. In contrast, standard-of-care chemotherapy agents are largely ineffective in this molecularly defined subset of HNSCC. This guide provides a detailed comparison of the preclinical performance of this compound against standard chemotherapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a challenging malignancy to treat, particularly in the recurrent or metastatic setting. A subset of these tumors harbors activating mutations in the HRAS oncogene. This compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification and subsequent membrane localization of HRAS.[1][2] By inhibiting FTase, this compound prevents HRAS from becoming active, thereby blocking downstream oncogenic signaling.[1][2] Standard chemotherapy for HNSCC typically includes platinum-based agents like cisplatin (B142131) and targeted therapies such as the EGFR inhibitor, cetuximab.[3][4] However, preclinical evidence strongly suggests that HRAS-mutant HNSCC models are largely resistant to these standard therapies.[4]
Mechanism of Action: A Tale of Two Pathways
This compound's targeted approach differs fundamentally from the broader mechanisms of standard chemotherapy.
This compound: As a farnesyltransferase inhibitor, this compound specifically blocks the addition of a farnesyl group to the C-terminus of proteins, including HRAS. This farnesylation is essential for the membrane localization and activation of HRAS. By preventing this step, this compound effectively abrogates the signaling cascade downstream of mutant HRAS, primarily the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis.[1][2]
Standard Chemotherapy (Cisplatin and Cetuximab):
-
Cisplatin: This platinum-based agent forms DNA adducts, leading to DNA damage and triggering apoptosis in rapidly dividing cells. Its action is not specific to any particular oncogenic mutation.
-
Cetuximab: This monoclonal antibody targets the epidermal growth factor receptor (EGFR). By blocking EGFR, it inhibits downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. However, activating mutations in HRAS, which lies downstream of EGFR, can render cetuximab ineffective as the pathway remains constitutively active.[4]
Preclinical Efficacy: this compound in HRAS-Mutant HNSCC
Preclinical studies utilizing cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of HRAS-mutant HNSCC have demonstrated the potent and selective anti-tumor activity of this compound. In stark contrast, while direct head-to-head preclinical studies with standard chemotherapy in HRAS-mutant models are limited, existing data suggests a lack of efficacy for agents like cetuximab in this context.
In Vitro Studies
| Cell Line | HRAS Mutation | Treatment | Effect | Reference |
| UMSCC17B | Q61L | This compound | Inhibition of proliferation and survival | [2] |
| ORL214 | G12C | This compound | Inhibition of proliferation and survival | [2] |
| BB49 | G12V | Cetuximab | Resistant to cetuximab monotherapy | [4] |
In Vivo Studies: Xenograft Models
| Model Type | HRAS Status | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| CDX (UMSCC17B) | Mutant (Q61L) | This compound | Significant tumor growth inhibition | Reduced pERK, increased apoptosis, reduced proliferation | [2] |
| CDX (ORL214) | Mutant (G12C) | This compound | Significant tumor growth inhibition | Reduced pERK, increased apoptosis, reduced proliferation | [2] |
| PDX | Mutant | This compound | Tumor stasis or regression in 6/6 models | Selective activity in mutant models | [1][2] |
| PDX | Wild-Type | This compound | No activity in 6/6 models | Demonstrates specificity for HRAS-mutant tumors | [1][2] |
Signaling Pathway Modulation
The differential effects of this compound and standard chemotherapy are rooted in their distinct impacts on cellular signaling pathways.
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Tipifarnib: A Comparative Analysis in HRAS Mutant vs. Wild-Type Cells
A comprehensive guide for researchers and drug development professionals on the selective efficacy and mechanism of action of Tipifarnib, a potent farnesyltransferase inhibitor, in cancers harboring HRAS mutations versus those with wild-type HRAS.
Introduction
This compound (R115777) is a highly selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various signaling proteins, including the Ras family of small GTPases.[1][2] While all Ras isoforms (HRAS, KRAS, and NRAS) are substrates for FTase, only HRAS is exclusively dependent on farnesylation for its localization to the cell membrane, a prerequisite for its signaling activity.[3][4] This unique dependency forms the basis for the selective anti-tumor activity of this compound in cancers driven by HRAS mutations. This guide provides a comparative overview of this compound's effects on HRAS mutant versus wild-type cells, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Mechanism of Action: The Basis for Selectivity
Ras proteins are synthesized in the cytosol and must undergo post-translational modifications to anchor to the inner surface of the plasma membrane, enabling their participation in signal transduction cascades that regulate cell growth, proliferation, and survival.[5][6] The initial and rate-limiting step in this process for HRAS is the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif, a reaction catalyzed by FTase.[1][2]
In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited, allowing them to maintain membrane association and function.[7][8] HRAS lacks this alternative modification pathway, rendering it uniquely susceptible to FTase inhibitors like this compound.[7] By inhibiting FTase, this compound prevents the farnesylation of HRAS, leading to its mislocalization from the plasma membrane to the cytosol and subsequent inactivation.[1][9] This selective disruption of HRAS signaling underlies the potent and specific anti-tumor effects observed in HRAS-mutant cancers.[4][6]
Comparative Efficacy: HRAS Mutant vs. Wild-Type Cells
Experimental data consistently demonstrates the selective efficacy of this compound in inhibiting the proliferation and survival of cancer cells harboring HRAS mutations, while having minimal effect on HRAS wild-type cells.
In Vitro Studies
In vitro studies using head and neck squamous cell carcinoma (HNSCC) cell lines show that this compound selectively inhibits the proliferation, survival, and spheroid formation of HRAS mutant cells.[1][4] In contrast, HRAS wild-type HNSCC cell lines are largely insensitive to the drug.[2] This selectivity is also observed in other cancer types, such as rhabdomyosarcoma.[9]
| Cell Line | HRAS Status | Assay | Endpoint | This compound Effect | Reference |
| UMSCC17B | Q61L Mutant | Proliferation | Growth | Significant Inhibition | [1] |
| ORL214 | G12C Mutant | Proliferation | Growth | Significant Inhibition | [1] |
| CAL27 | Wild-Type | Proliferation | Growth | No significant effect | [1] |
| HRAS-mutant HNSCC | Mutant | 3D Spheroid Formation | Viability | Dose-dependent inhibition | [1] |
| HRAS WT HNSCC | Wild-Type | 3D Spheroid Formation | Viability | No activity | [1] |
| HN30 | Mutant | Cell Viability | GI50 | Sensitive | [10] |
| KYS30 | Mutant | Cell Viability | GI50 | Sensitive | [10] |
| UMSCC4 | Mutant | Cell Viability | GI50 | Refractory | [10] |
In Vivo Studies
The selective anti-tumor activity of this compound is further corroborated by in vivo studies using patient-derived xenograft (PDX) models. This compound treatment leads to tumor stasis or regression in all tested HRAS mutant xenografts, whereas it shows no activity in HRAS wild-type PDX models.[1][2] In HRAS-mutant HNSCC xenografts, this compound has been shown to significantly halt tumor growth, reduce pERK levels, increase apoptosis, and decrease cell proliferation.[1][2]
| Model | HRAS Status | Treatment | Outcome | Reference |
| HRAS Mutant HNSCC PDX (n=6) | Mutant | This compound | Tumor stasis or regression in all models | [1][4] |
| HRAS Wild-Type HNSCC PDX (n=6) | Wild-Type | This compound | No activity, tumors grew progressively | [1][4] |
| UMSCC17B Xenograft | Q61L Mutant | This compound | Halted tumor growth, reduced pERK, increased apoptosis, reduced Ki67 | [1] |
| ORL214 Xenograft | G12C Mutant | This compound | Halted tumor growth, reduced pERK | [1] |
Impact on Downstream Signaling Pathways
This compound's inhibition of HRAS farnesylation and subsequent membrane localization leads to the downregulation of downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[1][4][11] However, studies have also revealed compensatory feedback mechanisms that can limit the efficacy of this compound monotherapy.
Western blot analyses have shown that this compound treatment in HRAS mutant cells leads to a reduction in phosphorylated ERK (pERK), a key downstream effector of the MAPK pathway.[1] Interestingly, some studies have reported a compensatory increase in pERK and pAKT following this compound treatment, suggesting the activation of feedback loops.[10][12] This has led to investigations into combination therapies, with preclinical data suggesting that co-targeting ERK or PI3K can enhance the anti-tumor efficacy of this compound.[10][11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of this compound.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the growth and viability of HRAS mutant and wild-type cells.
Methodology (Example: AlamarBlue Assay):
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Reagent Addition: Add AlamarBlue reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal growth inhibitory concentration (GI50).[10]
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in the HRAS signaling pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound or DMSO for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel (e.g., 18% gel to detect farnesylation shift).[1][2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HRAS, pERK, total ERK, pAKT, total AKT, and a loading control like actin) overnight at 4°C.[1][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3D Spheroid Formation Assay
Objective: To evaluate the effect of this compound on the growth of cells in a three-dimensional culture system, which more closely mimics in vivo tumor growth.
Methodology:
-
Cell Seeding: Seed single-cell suspensions in ultra-low attachment plates.
-
Spheroid Formation: Allow spheroids to form over several days.
-
Treatment: Treat the spheroids with various concentrations of this compound.
-
Incubation: Incubate for an extended period (e.g., 3 weeks), replenishing the media and drug as needed.
-
Viability Assessment: Measure spheroid viability using a metabolic assay (e.g., CellTiter-Glo 3D) or by quantifying the number and size of the spheroids.[1]
Conclusion
The collective evidence from preclinical and clinical studies strongly supports the rationale for targeting HRAS-mutant cancers with this compound. The exclusive dependency of HRAS on farnesylation for its oncogenic activity provides a clear mechanism-based explanation for the observed selective efficacy of this farnesyltransferase inhibitor. While this compound demonstrates robust anti-tumor activity as a single agent in HRAS-mutant settings, ongoing research into compensatory signaling pathways is paving the way for rational combination therapies that may further enhance its clinical benefit. The comparative data presented in this guide underscores the importance of patient selection based on HRAS mutation status for the successful clinical application of this compound.
References
- 1. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolutionary Dynamics of this compound in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tipifarnib: A Comparative Guide to its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Tipifarnib with other established anti-angiogenic agents. Experimental data from in vitro and in vivo studies are presented to validate its effects on key processes of angiogenesis, including endothelial cell proliferation, migration, and tube formation.
Executive Summary
This compound, a potent farnesyltransferase inhibitor, has demonstrated significant anti-angiogenic activity in preclinical studies. By inhibiting the farnesylation of key signaling proteins such as Ras and Rheb, this compound disrupts downstream pathways crucial for endothelial cell function and vessel formation. This guide compares the quantitative effects of this compound with those of standard anti-angiogenic drugs, Bevacizumab and Sorafenib (B1663141), and provides detailed protocols for the key experimental assays cited.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound, Bevacizumab, and Sorafenib in various in vitro and in vivo assays.
In Vitro Anti-Angiogenic Activity
| Drug | Assay | Cell Type | IC50 / Effective Concentration | Source |
| This compound | Endothelial Cell Proliferation | HUVEC | Data not available; viability affected at higher concentrations in combination studies | [1] |
| Endothelial Cell Migration | Gastric Cancer Cells | Significant inhibition at 300 nM | [2] | |
| Tube Formation | HUVEC | Inhibition observed at 600 nM | [1] | |
| Bevacizumab | Endothelial Cell Proliferation | HUVEC | Dose-dependent inhibition (specific IC50 not provided) | [3][4] |
| Endothelial Cell Migration | HUVEC | Dose-dependent inhibition (specific IC50 not provided) | [3][5] | |
| Tube Formation | HUVEC | Inhibition observed at 100 ng/mL | [6] | |
| Sorafenib | Endothelial Cell Proliferation | HUVEC | ~1.53 µM | [7] |
| Endothelial Cell Migration | HUVEC | Inhibition observed at 1 µM (~15-20% reduction) | [7] | |
| Tube Formation | HUVEC | 33% inhibition at 5 µM |
In Vivo Anti-Angiogenic Activity
| Drug | Model | Dosage | Key Findings | Source |
| This compound | Xenograft (in combination with Axitinib) | 60 mg/kg BID | Enhanced reduction in CD31 and VEGFR2 positive area compared to Axitinib alone | [8] |
| Bevacizumab | Xenograft | Not specified | Depletion of tumor microvasculature | |
| Sorafenib | Xenograft | 10 mg/kg | Significant anti-angiogenic response (in combination with cyclophosphamide) |
Signaling Pathway Inhibition by this compound
This compound exerts its anti-angiogenic effects by inhibiting farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling. This inhibition primarily affects the Ras and Rheb GTPases, leading to the downregulation of the MAPK and PI3K/AKT/mTOR pathways, which are critical for endothelial cell proliferation, survival, and migration.
Experimental Protocols
Detailed methodologies for the key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
Protocol:
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the matrix solution to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate growth medium. Seed the cells onto the solidified gel at a density of 1-2 x 10^4 cells per well.
-
Compound Addition: Add this compound or comparator compounds at the desired concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like structures using a microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration (Scratch/Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" or gap created in a confluent cell monolayer.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip (p200) to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing this compound or comparator compounds at the desired concentrations. A control group with vehicle-only should be included.
-
Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software. The rate of cell migration is determined by the change in the wound area over time.
Conclusion
The available data indicates that this compound possesses anti-angiogenic properties, effectively inhibiting endothelial cell tube formation and migration. While direct comparative IC50 values with established agents like Bevacizumab and Sorafenib are not fully available in the public domain, the observed effects of this compound occur at nanomolar concentrations, suggesting its potency. The mechanism of action, through the inhibition of farnesyltransferase and subsequent disruption of key signaling pathways, provides a strong rationale for its anti-angiogenic effects. Further quantitative head-to-head studies would be beneficial to precisely position this compound within the landscape of anti-angiogenic therapies.
References
- 1. kuraoncology.com [kuraoncology.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuraoncology.com [kuraoncology.com]
Tipifarnib: A Comparative Analysis of its Impact on RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of numerous cellular proteins, including the RAS family of small GTPases (H-RAS, K-RAS, and N-RAS). Farnesylation, the attachment of a farnesyl group, is a prerequisite for the membrane localization and subsequent activation of RAS proteins. Dysregulation of RAS signaling is a hallmark of many human cancers, making it a key therapeutic target. This guide provides a comparative analysis of this compound's impact on the different RAS isoforms, supported by preclinical and clinical data.
Mechanism of Action: A Tale of Two Prenylations
The differential impact of this compound on RAS isoforms is rooted in their distinct dependencies on post-translational lipid modifications. While all RAS proteins are substrates for farnesyltransferase, their ability to undergo alternative prenylation pathways in the presence of FTase inhibition dictates their sensitivity to this compound.
H-RAS: A Singular Dependence
H-RAS is unique among the RAS isoforms in its absolute reliance on farnesylation for membrane association and function.[1][2] Inhibition of FTase by this compound effectively blocks the prenylation of H-RAS, preventing its localization to the plasma membrane and abrogating its downstream signaling.[2] This singular dependency makes tumors harboring H-RAS mutations particularly vulnerable to this compound.
K-RAS and N-RAS: The Escape Route of Geranylgeranylation
In contrast to H-RAS, both K-RAS and N-RAS can utilize an alternative lipid modification pathway known as geranylgeranylation when farnesylation is blocked.[3][4] This process, catalyzed by geranylgeranyltransferase I (GGTase I), allows K-RAS and N-RAS to maintain their membrane association and signaling activity even in the presence of potent FTase inhibitors like this compound.[3][4] This biological escape mechanism is a primary reason for the limited efficacy of this compound in cancers driven by K-RAS or N-RAS mutations.
Preclinical Efficacy: A Clear Distinction
Preclinical studies have consistently demonstrated the selective activity of this compound against H-RAS-driven cancers compared to those with K-RAS or N-RAS mutations.
In Vitro Sensitivity
Table 1: this compound Growth Inhibition (GI50) in H-RAS Mutant Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | H-RAS Mutation | GI50 (nM) |
| HN30 | Q61H | 2.5 |
| HN31 | G12D | 1.8 |
| JHU-011 | G13R | 3.2 |
| JHU-022 | Q61L | 4.1 |
| JHU-029 | Q61R | 2.8 |
Data from a study on H-RAS mutant HNSCC cell lines.
Conversely, the majority of K-RAS and N-RAS mutant cell lines are resistant to clinically achievable concentrations of this compound due to the aforementioned alternative prenylation.
In Vivo Tumor Models
Xenograft models have further corroborated the selective anti-tumor activity of this compound. In vivo studies have shown that this compound induces tumor stasis or regression in H-RAS-mutant xenografts, while having no significant effect on the growth of H-RAS wild-type or K-RAS/N-RAS-mutant tumors.[1][2] For instance, in patient-derived xenograft (PDX) models of HNSCC, this compound treatment led to tumor regression in all tested H-RAS-mutant models but showed no activity in H-RAS wild-type models.[1]
Clinical Efficacy: Targeting H-RAS Mutant Cancers
The preclinical rationale for this compound's selective activity in H-RAS-driven malignancies has been validated in clinical trials, particularly in patients with H-RAS mutant solid tumors.
Table 2: Summary of Key Clinical Trial Results for this compound in H-RAS Mutant Cancers
| Trial Identifier | Cancer Type | Key Efficacy Endpoint | Result | Citation(s) |
| NCT02383927 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Objective Response Rate (ORR) in high VAF* patients | 55% | [1][5] |
| NCT02383927 | HNSCC | Median Progression-Free Survival (PFS) in high VAF* patients | 5.6 months | [1] |
| NCT02383927 | HNSCC | Median Overall Survival (OS) in high VAF* patients | 15.4 months | [1] |
| NCT02535650 | Urothelial Carcinoma | Overall Response Rate (ORR) | 24% | [3] |
*VAF: Variant Allele Frequency ≥ 20%
These clinical findings underscore the potential of this compound as a targeted therapy for patients with H-RAS-mutant cancers, a population with otherwise limited treatment options.
Experimental Protocols
Western Blot for Detecting Farnesylation Inhibition
This protocol is used to assess the inhibition of H-RAS farnesylation by observing a mobility shift in the protein on a polyacrylamide gel. Unfarnesylated proteins migrate slower than their farnesylated counterparts.
-
Cell Treatment: Culture H-RAS mutant cells to 70-80% confluency and treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve the small molecular weight difference between farnesylated and unfarnesylated H-RAS.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H-RAS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a higher molecular weight band in this compound-treated samples indicates the accumulation of unfarnesylated H-RAS.
Cell Viability Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control.
-
Reagent Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 value.
Visualizing the Mechanism and Workflow
Caption: this compound's differential impact on RAS isoforms.
Caption: Workflow for assessing this compound's activity.
Conclusion
This compound demonstrates a clear differential impact on RAS isoforms, with potent activity against H-RAS-driven cancers and limited efficacy in those with K-RAS or N-RAS mutations. This selectivity is attributed to the unique dependence of H-RAS on farnesylation for its function, a pathway that is effectively blocked by this compound. In contrast, K-RAS and N-RAS can evade FTase inhibition through alternative prenylation. The promising clinical data in H-RAS mutant solid tumors highlight the potential of this compound as a valuable targeted therapy for this specific patient population. Further research into combination strategies may help to overcome potential resistance mechanisms and broaden the clinical utility of this agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
Tipifarnib Cross-Resistance Analysis: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive analysis of cross-resistance and synergistic interactions between Tipifarnib, a farnesyltransferase inhibitor, and various kinase inhibitors. The information presented is supported by experimental data to facilitate informed decisions in preclinical and clinical research.
Executive Summary
This compound, by inhibiting farnesyltransferase, disrupts the localization and function of several key signaling proteins, most notably HRAS. Resistance to this compound can arise from the activation of bypass signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways. Conversely, this compound has been shown to synergize with and overcome resistance to a range of kinase inhibitors by blocking these same compensatory signaling cascades. This guide details these interactions, providing quantitative data from preclinical and clinical studies, outlining experimental methodologies, and visualizing the underlying signaling pathways.
Cross-Resistance and Synergism with Key Kinase Inhibitors
The efficacy of this compound in combination with various kinase inhibitors has been evaluated in multiple cancer types, demonstrating the potential to overcome resistance and enhance anti-tumor activity.
PI3K Inhibitors (e.g., Alpelisib)
Preclinical studies in Head and Neck Squamous Cell Carcinoma (HNSCC) have shown that combining this compound with the PI3Kα inhibitor alpelisib (B612111) leads to synergistic cytotoxicity and tumor regression, particularly in models with PIK3CA mutations or HRAS overexpression.[1][2][3][4] This combination is thought to work by preventing the feedback reactivation of mTOR signaling that can limit the efficacy of PI3K inhibitors alone.[1][2] A clinical trial (KURRENT-HN, NCT04997902) is currently evaluating this combination in patients with HNSCC.[1][5]
Anti-Angiogenic Tyrosine Kinase Inhibitors (TKIs) (e.g., Axitinib)
In preclinical models of clear cell renal cell carcinoma (ccRCC), this compound has demonstrated synergistic effects with the anti-angiogenic TKI axitinib (B1684631), leading to tumor regression in xenograft models.[6][7][8] The proposed mechanism involves this compound enhancing the anti-angiogenic activity of axitinib and inhibiting mTOR signaling in tumor cells that become more dependent on this pathway under the hypoxic conditions induced by axitinib.[7][8]
EGFR Inhibitors (e.g., Erlotinib)
Preclinical data has suggested a synergistic cytotoxic effect between this compound and the EGFR inhibitor erlotinib.[9][10] A Phase I clinical trial in patients with advanced solid tumors found the combination to be well-tolerated.[9][10] The rationale for this combination lies in the dual targeting of the RAS/MAPK and PI3K/Akt pathways.[9]
MEK Inhibitors
In HRAS-mutant HNSCC cell lines, treatment with this compound can lead to a compensatory activation of the MAPK pathway.[11][12] This provides a strong rationale for combining this compound with MEK inhibitors to achieve a more complete blockade of this critical signaling cascade.
KRAS G12C Inhibitors (e.g., Sotorasib)
Recent preclinical studies have shown that this compound can act synergistically with KRAS G12C inhibitors in lung, colorectal, and pancreatic adenocarcinoma models.[13] The combination appears to prevent the compensatory activation of HRAS and also inhibits the farnesylation of other important signaling proteins like RHEB, leading to a more profound anti-proliferative effect.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of this compound with other kinase inhibitors.
| Combination | Cancer Type | Model | Key Findings | Reference |
| This compound + Alpelisib | HNSCC | Cell lines, PDX | Synergistic inhibition of cell viability and tumor growth. | [1][2][3][4] |
| This compound + Axitinib | ccRCC | CDX, PDX | Tumor regression and stasis. Two-fold reduction in endothelial cell staining. | [6][7][8] |
| This compound + Erlotinib | Advanced Solid Tumors | Phase I Clinical Trial | MTD: this compound 300 mg BID + Erlotinib 150 mg QD. 2 PRs (7.4%), 10 SDs (37%). | [9][10] |
| This compound + Sotorasib | Lung Adenocarcinoma | Xenograft | Enhanced tumor growth inhibition compared to monotherapy. | [13] |
Table 1: Summary of Preclinical and Clinical Efficacy of this compound Combinations. CDX: Cell line-derived xenograft, PDX: Patient-derived xenograft, MTD: Maximum tolerated dose, PR: Partial response, SD: Stable disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are standardized protocols for key experiments cited in the referenced literature.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt/mTOR pathways following treatment with this compound and/or a kinase inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate HNSCC cell lines (e.g., UMSCC17B, ORL214) and treat with this compound (e.g., 200 nM) and/or the kinase inhibitor of interest for the desired time points (e.g., 24, 48 hours).[14]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, p-S6, total S6, and HRAS overnight at 4°C.[11][12]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Immunohistochemistry for In Vivo Target Modulation
Objective: To evaluate the in vivo effects of this compound combinations on cell proliferation and apoptosis in xenograft tumors.
Protocol:
-
Tumor Xenograft Model: Establish tumor xenografts in immunocompromised mice using HNSCC or ccRCC cell lines.[7][15]
-
Drug Treatment: Treat mice with this compound (e.g., 60 mg/kg BID) and/or a kinase inhibitor (e.g., axitinib 36 mg/kg QD) for a specified duration.[7]
-
Tissue Processing: Excise tumors, fix in formalin, and embed in paraffin.
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against Ki-67 (proliferation marker) and cleaved Caspase-3 (apoptosis marker).[15][16]
-
Incubate with a secondary antibody and use a DAB substrate for detection.
-
-
Quantification: Quantify the percentage of positive cells in multiple high-power fields.[7]
Cell Viability Assay for Synergy Analysis
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a kinase inhibitor on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PIK3CA-mutant HNSCC cells) in 96-well plates.[2]
-
Drug Treatment: Treat cells with a matrix of increasing concentrations of this compound and the kinase inhibitor for 72-120 hours.[11]
-
Viability Assessment: Use a resazurin-based or MTT assay to measure cell viability.
-
Synergy Analysis: Calculate synergy scores using the Bliss independence or Chou-Talalay method.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's mechanism of action and resistance, as well as a typical experimental workflow.
Caption: this compound inhibits farnesyltransferase, preventing HRAS localization and signaling.
Caption: A typical workflow for assessing this compound and kinase inhibitor combinations.
Conclusion and Future Directions
The data presented in this guide highlight the potential of this compound to be used in combination with a variety of kinase inhibitors to overcome resistance and improve therapeutic outcomes. The synergistic effects observed with PI3K, anti-angiogenic TKI, and KRAS G12C inhibitors are particularly promising and warrant further investigation in clinical settings. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies. Additionally, exploring combinations with other classes of kinase inhibitors, such as MEK, BTK, and JAK inhibitors, could reveal novel therapeutic strategies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these findings and advance the development of more effective cancer therapies.
References
- 1. To Tip or Not to Tip: A New Combination for Precision Medicine in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kuraoncology.com [kuraoncology.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. kuraoncology.com [kuraoncology.com]
- 8. kuraoncology.com [kuraoncology.com]
- 9. A Phase I Study of the Farnesyltransferase Inhibitor this compound in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of the farnesyltransferase inhibitor this compound in combination with the epidermal growth factor tyrosine kinase inhibitor Erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. flore.unifi.it [flore.unifi.it]
- 16. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tipifarnib: A Guide for Laboratory Professionals
The proper disposal of Tipifarnib, a farnesyltransferase inhibitor used in research and clinical settings, is crucial for laboratory safety, environmental protection, and regulatory compliance. As a potent, antineoplastic agent, this compound and any materials contaminated with it must be managed as hazardous chemical waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning the disposal process, it is critical to handle this compound with appropriate safety measures. This material should be considered hazardous.[3]
-
Designated Area: Always handle this compound powder and solutions within a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent the inhalation of aerosols or dust.[4]
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE. This includes double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[1] Avoid all contact with eyes, skin, and clothing.[3][4]
Waste Segregation and Containment
Proper segregation at the source is the most critical step in the disposal process. Do not mix this compound waste with general laboratory trash or other chemical waste streams.[1]
-
Identify Waste Streams: All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Expired or unused this compound powder.
-
Contaminated labware (e.g., vials, pipette tips, flasks, plates).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Used PPE (gloves, gowns, etc.).[2]
-
-
Use Designated Waste Containers: Utilize clearly labeled, leak-proof, and puncture-resistant containers specifically designated for antineoplastic or cytotoxic waste.[2] These containers are often color-coded for easy identification. The two primary types are:
-
Black Containers (Bulk Waste): For any amount of unused or partially used this compound, including solutions or powder. Syringes containing even residual amounts (e.g., 0.1 ml) of the drug must be placed in this container.[1]
-
Yellow Containers (Trace Waste): For items contaminated with trace amounts of this compound, such as empty vials, used gloves, gowns, and labware.[1]
-
Step-by-Step Disposal Procedures
For Solid Waste (Powder, Contaminated PPE & Labware):
-
Carefully place all solid materials contaminated with this compound into the appropriate trace (yellow) or bulk (black) hazardous waste container.
-
Avoid generating dust during transfer.[4]
-
Ensure containers are sealed when not in use and when they are three-quarters full to prevent spills.[2]
For Liquid Waste (Solutions):
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain, as this can contaminate water sources.[5]
-
If a spill occurs, absorb the liquid with a finely-powdered, liquid-binding material like diatomite or a universal binder.[4] Decontaminate the surface by scrubbing with alcohol, and dispose of all cleanup materials as hazardous waste.[4]
Regulatory Framework
The disposal of pharmaceutical waste, particularly hazardous agents like this compound, is governed by multiple regulatory bodies. Compliance with these regulations is mandatory.[6][7]
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), classifying certain pharmaceuticals as hazardous waste.[6][7] |
| Occupational Safety & Health Admin. (OSHA) | Mandates safe handling practices, hazard communication, and employee training for hazardous drugs.[7] |
| State and Local Agencies | May impose additional or more stringent regulations for hazardous waste disposal that must be followed.[6][7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Tipifarnib
Essential Safety and Handling Guide for Tipifarnib
This guide provides critical safety, handling, and disposal protocols for this compound, a potent farnesyltransferase inhibitor investigated for use in oncology research.[1] Given its classification as a hazardous substance, adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of research.[2][3]
Hazard Identification
This compound is classified with several hazards that mandate the use of stringent safety controls.[2]
| Hazard Category | GHS Classification | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following equipment must be worn at all times when handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade, chemical-resistant nitrile gloves.[4][5] | Provides maximum protection against skin contact. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[6] |
| Body Protection | Disposable, solid-front impervious gown.[4][6] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles with side-shields.[7] A full-face shield is required if there is a splash hazard.[5][6] | Prevents eye irritation or serious damage from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator.[5][7] | Mandatory for procedures that generate dust or aerosols, such as weighing the powdered compound. |
Operational Plan for Safe Handling
A systematic workflow is critical to prevent contamination and accidental exposure. All handling of solid this compound must occur within a certified chemical fume hood.[5][7]
References
- 1. This compound | C27H22Cl2N4O | CID 159324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. web.uri.edu [web.uri.edu]
- 5. benchchem.com [benchchem.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
